molecular formula C6H11NO2 B12067099 (2E)-2-(2-Aminoethyl)but-2-enoic acid CAS No. 1379504-35-4

(2E)-2-(2-Aminoethyl)but-2-enoic acid

Cat. No.: B12067099
CAS No.: 1379504-35-4
M. Wt: 129.16 g/mol
InChI Key: OPMJOUFYAAJOPW-GORDUTHDSA-N
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Description

(2E)-2-(2-Aminoethyl)but-2-enoic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-(2-Aminoethyl)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(2-Aminoethyl)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1379504-35-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(E)-2-(2-aminoethyl)but-2-enoic acid

InChI

InChI=1S/C6H11NO2/c1-2-5(3-4-7)6(8)9/h2H,3-4,7H2,1H3,(H,8,9)/b5-2+

InChI Key

OPMJOUFYAAJOPW-GORDUTHDSA-N

Isomeric SMILES

C/C=C(\CCN)/C(=O)O

Canonical SMILES

CC=C(CCN)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Analytical Methodologies for (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vigabatrin (4-amino-5-hexenoic acid) is a first-line antiepileptic therapeutic, functioning as an irreversible suicide inhibitor of


-aminobutyric acid transaminase (GABA-T)[1]. The clinical efficacy and safety of Vigabatrin are heavily dependent on its purity profile. During its synthesis and formulation, several process-related impurities can emerge. Among the most critical is (2E)-2-(2-Aminoethyl)but-2-enoic acid , officially designated in pharmacopeial monographs as Vigabatrin Related Compound B  (or USP Impurity B). This whitepaper provides an in-depth technical analysis of this impurity, detailing its physicochemical properties, synthetic origins, and validated analytical workflows for its quantification.

Physicochemical & Structural Profile

(2E)-2-(2-Aminoethyl)but-2-enoic acid is a structural isomer of Vigabatrin. While Vigabatrin features a terminal vinyl group, Impurity B is characterized by an internal double bond conjugated with a carboxylic acid, forming an


-unsaturated system[2]. It is typically isolated and analyzed as a hydrochloride salt[3].
PropertyValue
IUPAC Name (2E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride
Common Synonyms Vigabatrin Related Compound B; Vigabatrin EP Impurity B
CAS Number 1379403-11-8 (Hydrochloride salt)
Molecular Formula C₆H₁₁NO₂ · HCl (or C₆H₁₂ClNO₂)
Molecular Weight 165.62 g/mol (HCl salt) ; 129.16 g/mol (Free base)
SMILES String C/C=C(CCN)/C(O)=O.[H]Cl
Structural Class

-Unsaturated amino acid

Mechanistic Origins and Synthetic Protocol

Impurity B is primarily a process-related byproduct. During the commercial synthesis of Vigabatrin, side reactions or isomerization events can shift the terminal double bond into conjugation with the carboxylate, yielding the (2E)-isomer[2]. To accurately quantify this impurity during quality control (QC), highly pure reference standards must be synthesized.

Protocol: Synthesis of (2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

The synthesis relies on a modified Gabriel synthesis to selectively introduce the primary amine without the risk of over-alkylation, followed by rigorous acid hydrolysis[2].

  • Phthalimide Protection : Dissolve 7.5 g of ethyl (E)-2-(2-bromoethyl)but-2-enoate in 30 mL of N,N-dimethylformamide (DMF). Add 9.46 g of potassium phthalimide and a catalytic amount of sodium iodide (750 mg).

    • Causality : Potassium phthalimide acts as a selective nitrogen nucleophile. Sodium iodide facilitates an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the nucleophilic substitution.

  • Reaction Execution : Warm the mixture to 60–65 °C and stir for 12 hours. Cool to 20–25 °C.

  • Isolation : Add 120 mL of water and 150 mL of dichloromethane (DCM). Separate the organic phase, wash with water and brine, and concentrate to yield the phthalimide intermediate.

  • Acidic Hydrolysis & Deprotection : Dissolve the intermediate (approx. 9.0 g) in a mixture of 6N HCl (500 mL) and acetic acid (250 mL). Reflux at 130–140 °C for 24 hours.

    • Causality : The aggressive acidic conditions simultaneously hydrolyze the ethyl ester to a carboxylic acid and cleave the robust phthalimide protecting group, releasing the primary amine as a hydrochloride salt.

  • Purification : Cool to 50–60 °C, concentrate under reduced pressure, dissolve the solid in 50 mL of water, filter, and evaporate the filtrate to obtain the pure (2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride.

G A Ethyl (E)-2-(2-bromoethyl) but-2-enoate B Potassium Phthalimide NaI, DMF (60-65°C) A->B C Phthalimide Intermediate B->C D 6N HCl / Acetic Acid (130-140°C, 24h) C->D E (2E)-2-(2-Aminoethyl) but-2-enoic acid HCl D->E

Synthetic workflow for Vigabatrin Related Compound B via Gabriel synthesis and acid hydrolysis.

Analytical Workflows for Detection & Quantification

Because Vigabatrin and its impurities lack highly conjugated aromatic systems, UV detection is inherently challenging. However, Impurity B possesses an


-unsaturated carboxylic acid moiety, which provides sufficient UV absorbance at low wavelengths (210 nm) compared to the parent drug[4]. The following protocol is based on the USP compendial method for Vigabatrin Tablets[4].
Protocol: HPLC-UV Analysis of Vigabatrin Related Compound B
  • Mobile Phase Preparation : Dissolve 6.0 g of monobasic sodium phosphate in 800 mL of HPLC-grade water. Add 100 mL of acetonitrile, dilute to 1 L with water, and adjust the pH to 2.3 using phosphoric acid.

    • Causality : Maintaining a highly acidic pH (2.3) suppresses the ionization of the carboxylic acid groups on both Vigabatrin and Impurity B. This forces the molecules into their more hydrophobic, unionized states, significantly enhancing their retention and resolution on the non-polar C18 stationary phase.

  • Chromatographic System Setup :

    • Column : L1 packing (C18), 4.6 mm × 25 cm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV at 210 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation : Grind a minimum of 10 Vigabatrin tablets. Transfer an amount equivalent to nominally 22 mg/mL of Vigabatrin into a volumetric flask. Fill to 80% volume with mobile phase, sonicate to extract the API, cool to room temperature, and dilute to volume. Filter through a 0.45-µm membrane.

  • System Suitability Validation : Inject a system suitability solution containing 0.1 mg/mL each of USP Vigabatrin RS, USP Vigabatrin Related Compound A RS (lactam degradation product), USP Vigabatrin Related Compound B RS, and USP Povidone RS.

    • Self-Validating Metric : The resolution (

      
      ) between Vigabatrin Related Compound B and Povidone must be Not Less Than (NLT) 2.0 to ensure baseline separation and reliable integration[4].
      

Pharmacological & Regulatory Implications

Vigabatrin is a structural analog of GABA. It exerts its antiepileptic effect by irreversibly binding to the active site of GABA-T, the enzyme responsible for catabolizing GABA into succinic semialdehyde[1]. This inhibition leads to a dose-dependent accumulation of GABA in the central nervous system, enhancing inhibitory neurotransmission and suppressing seizure activity[1].

G Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GAD->GABA GABAT GABA Transaminase (GABA-T) GABA->GABAT Seizure Seizure Suppression GABA->Seizure Accumulation in Synaptic Cleft SSA Succinic Semialdehyde GABAT->SSA Vigabatrin Vigabatrin Vigabatrin->GABAT Irreversible Inhibition

Mechanism of Vigabatrin via irreversible GABA-T inhibition and subsequent seizure suppression.

Unlike the parent drug, Impurity B does not possess the precise stereoelectronic properties required to act as a suicide inhibitor of GABA-T. Furthermore, the presence of structurally altered amino acids in pharmaceutical formulations can lead to unpredictable off-target effects or immunogenicity. Consequently, regulatory bodies (FDA/EMA) and the USP mandate that the concentration of Vigabatrin Related Compound B in the final drug product must be strictly controlled, typically limited to


 to ensure patient safety and therapeutic efficacy[4].

Conclusion

The rigorous profiling of (2E)-2-(2-Aminoethyl)but-2-enoic acid is a testament to the stringent quality control required in modern antiepileptic drug manufacturing. By understanding its synthetic origins and employing highly optimized, pH-controlled HPLC-UV methodologies, analytical scientists can ensure that Vigabatrin formulations remain free of clinically significant levels of this process-related impurity, thereby safeguarding its critical mechanism of action.

References

  • (E)-2-(2-Aminoethyl)but-2-enoic Acid Hydrochloride | Gentaur | 3

  • Vigabatrin Related Compound B USP Reference Standard | Sigma-Aldrich | Link

  • Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug | Taylor & Francis | 2

  • What is the mechanism of Vigabatrin? | Patsnap Synapse | 1

  • Vigabatrin Tablets (USP Monograph) | DrugFuture | 4

Sources

Comprehensive Structure Elucidation of (2E)-2-(2-Aminoethyl)but-2-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical development lifecycle, the rigorous identification and control of impurities is not merely a regulatory formality, but a fundamental requirement for patient safety. Vigabatrin Related Compound B —chemically designated as (2E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride—is a critical process-related and thermal degradation impurity associated with the antiepileptic drug Vigabatrin.

Because this impurity is an isobaric structural isomer of the active pharmaceutical ingredient (API), exact mass analysis alone is insufficient for unambiguous characterization. This whitepaper details the self-validating analytical workflow required to elucidate its structure, utilizing High-Resolution Mass Spectrometry (HRMS) for compositional confirmation and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy for precise backbone and stereochemical assignment.

Introduction & Regulatory Context

Under the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products), any impurity exceeding the qualification threshold (typically 0.10% or 1.0 mg per day) must be structurally identified.

Vigabatrin (4-aminohex-5-enoic acid) is an irreversible GABA transaminase inhibitor. During its synthesis or under thermal/alkaline stress, alternative condensation or isomerization pathways can yield Vigabatrin Related Compound B (USP) . Unlike the linear hexenoic acid structure of the API, this impurity features a branched butenoic acid backbone. Elucidating this structure requires a strategic combination of orthogonal analytical techniques to map the carbon framework and definitively assign the (2E) alkene geometry.

Analytical Strategy & Workflow

To build a self-validating data package, the elucidation strategy must move logically from molecular formula confirmation to 2D connectivity, and finally to 3D spatial arrangement.

Workflow A Impurity Isolation (Prep-HPLC) B HR-ESI-MS (Formula & Exact Mass) A->B C 1D & 2D NMR (Backbone Connectivity) B->C D NOESY / ROESY (Stereochemistry) C->D E IR & EA (Salt Confirmation) D->E F Final Structure: (2E)-Isomer HCl Salt E->F

Fig 1. Sequential analytical workflow for the structure elucidation of Vigabatrin Related Compound B.

High-Resolution Mass Spectrometry (HRMS)

Causality of Method Selection

Because Vigabatrin and Related Compound B share the exact same molecular formula in their free base forms (


), HRMS cannot differentiate them. However, HRMS is mandatory as the first analytical step to prove that the isolated impurity is indeed an isobaric isomer and not a heavier adduct or a cleavage product. Electrospray Ionization in positive mode (ESI+) was selected due to the basic primary amine, which easily protonates to form the 

ion.
Methodology 1: HRMS Protocol
  • Sample Preparation: Dilute the lyophilized impurity to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection & Separation: Inject 5 µL into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Bypass the column if direct infusion is preferred, or use a short C18 guard column for desalting.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition: Acquire full-scan MS data from m/z 50 to 500. Calibrate mass accuracy using a standard lock-mass (e.g., Leucine Enkephalin).

Quantitative Data Summary
ParameterValue / Observation
Ionization Mode ESI Positive (

)
Theoretical m/z 130.0863
Observed m/z 130.0865
Mass Error (ppm) 1.5 ppm
Molecular Formula

(Free base)
Key MS/MS Fragments m/z 112.0757 (

), m/z 84.0808 (

)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection

To resolve the isobaric ambiguity, NMR is deployed. Deuterium oxide (


) is the solvent of choice because the hydrochloride salt of the amino acid is highly polar. Furthermore, 

rapidly exchanges the quadrupolar-broadened amine (

) and carboxylic acid (

) protons, eliminating them from the

spectrum and drastically simplifying signal interpretation.

1D


 and 

NMR identify the functional groups, while 2D HMBC (Heteronuclear Multiple Bond Correlation) is the critical tool for proving the branched connectivity—specifically linking the aminoethyl side chain to the alpha-carbon (C2) of the butenoic acid backbone.
Methodology 2: Multidimensional NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the isolated hydrochloride salt in 0.6 mL of

    
     (99.9% D). Transfer to a 5 mm precision NMR tube.
    
  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for

    
     detection.
    
  • 1D Acquisition: Acquire

    
     (16 scans, relaxation delay 2s) and 
    
    
    
    (1024 scans, relaxation delay 2s) spectra at 298 K.
  • 2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC pulse sequences. Optimize HMBC for a long-range coupling constant (

    
    ) of 8 Hz.
    
NMR Assignment Table
Position

Shift (ppm)

Shift (ppm)
Multiplicity (

in Hz)
Diagnostic HMBC Correlations (

)
C1 (

)
172.5---
C2 (


)
132.1---
C3 (


)
141.86.85q (7.2)C1, C2, C4, C1'
C4 (

)
14.51.82d (7.2)C2, C3
C1' (

)
26.42.65t (7.5)C1, C2, C3, C2'
C2' (

)
39.23.15t (7.5)C1', C2

Note: The HMBC correlation from the C1' methylene protons (2.65 ppm) to the C1 carbonyl (172.5 ppm) and C3 alkene carbon (141.8 ppm) definitively proves the branched structure at C2, ruling out the linear Vigabatrin API structure.

Stereochemical Determination via NOESY

The Logical Deduction of the (2E) Isomer

While HMBC proves the 2D connectivity, it is blind to 3D spatial arrangements. The final structural question is the geometry of the


 double bond.

According to Cahn-Ingold-Prelog (CIP) priority rules:

  • At C2: The

    
     group (Priority 1) outranks the 
    
    
    
    group (Priority 2).
  • At C3: The

    
     group (Priority 1) outranks the 
    
    
    
    atom (Priority 2).

In the (2E) configuration, the Priority 1 groups (


 and 

) must be on opposite sides of the double bond (trans). Geometrically, this forces the Priority 2 group on C2 (

) and the Priority 1 group on C3 (

) to be on the same side (cis) .

Therefore, in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, we expect to see a strong through-space correlation between the C4 methyl protons and the C1' methylene protons. If the molecule were the (2Z) isomer, these groups would be trans to one another, and the NOE signal would be absent; instead, an NOE would be observed between the C3 proton and the C1' methylene protons.

NOESY Start Determine Double Bond Geometry (C2=C3) Sub1 Observe NOE between C4-CH3 and C1'-CH2 Start->Sub1 Strong Signal Sub2 Observe NOE between C3-H and C1'-CH2 Start->Sub2 No Signal Res1 (2E)-Isomer Confirmed (Groups are Cis) Sub1->Res1 Res2 (2Z)-Isomer (Rejected) Sub2->Res2

Fig 2. Logical decision tree for assigning the (2E) stereocenter using 2D NOESY NMR data.

Methodology 3: NOESY Protocol
  • Setup: Using the same

    
     sample from Methodology 2, set up a 2D NOESY pulse sequence.
    
  • Mixing Time: Set the NOESY mixing time (

    
    ) to 400 ms. This duration is optimal for small molecules (MW < 500 Da) to allow cross-relaxation without severe spin diffusion.
    
  • Execution & Processing: Acquire 32 scans per increment for 256

    
     increments. Process with zero-filling and a sine-bell squared apodization window.
    
  • Result: A highly intense cross-peak at

    
     ppm unambiguously confirms the (2E) geometry.
    

Orthogonal Validation (IR & Elemental Analysis)

To finalize the characterization as a hydrochloride salt (as designated by the USP monograph), orthogonal techniques are employed:

  • Elemental Analysis (CHN/Cl): Combustion analysis confirms the presence of chlorine in a 1:1 molar ratio with the free base, validating the empirical formula

    
    .
    
  • FT-IR Spectroscopy: The infrared spectrum exhibits a broad, intense band between

    
    , characteristic of the 
    
    
    
    stretching vibrations of an amine hydrochloride salt, alongside a sharp
    
    
    stretch at
    
    
    typical of an
    
    
    -unsaturated carboxylic acid.

Conclusion

The structural elucidation of Vigabatrin Related Compound B demonstrates the necessity of a multifaceted analytical approach when profiling process impurities. By layering HRMS for exact mass, 1D/2D NMR for structural connectivity, and NOESY for precise stereochemical assignment, the identity of (2E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride is unambiguously established. This self-validating data package ensures full compliance with ICH Q3A/Q3B guidelines and guarantees the integrity of the API manufacturing process.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride (CID 72942031) . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • USP-NF: Vigabatrin Related Compound B RS . United States Pharmacopeia and National Formulary. URL: [Link]

Synthesis Pathways and Mechanistic Analysis of (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vigabatrin (4-aminohex-5-enoic acid) is a critical antiepileptic active pharmaceutical ingredient (API) designed as a mechanism-based, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T)[1]. By covalently binding to GABA-T, it prevents the degradation of the inhibitory neurotransmitter GABA, thereby suppressing neuronal hyperexcitability.

During the industrial synthesis and formulation of Vigabatrin, several process-related impurities and degradation products can form. Among the most strictly controlled is Vigabatrin Related Compound B (USP), chemically identified as (2E)-2-(2-aminoethyl)but-2-enoic acid [2]. As a structural isomer of the API, Impurity B presents unique analytical and synthetic challenges. Regulatory guidelines strictly mandate its control to levels <0.10%[3]. This whitepaper provides an in-depth mechanistic guide to the targeted synthesis of (2E)-2-(2-aminoethyl)but-2-enoic acid, detailing the causality behind specific synthetic choices required to produce high-purity pharmacopeial reference standards.

GABAPathway Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA (Inhibitory) GAD->GABA GABAT GABA Transaminase (GABA-T) GABA->GABAT Succinic Succinic Semialdehyde GABAT->Succinic Vigabatrin Vigabatrin (Irreversible Inhibitor) Vigabatrin->GABAT Covalent Binding

Mechanism of Action: Vigabatrin irreversibly inhibits GABA-T, preventing GABA degradation.

Structural Identity & Quantitative Data

While Vigabatrin features a terminal vinyl group, Impurity B is characterized by an internal, conjugated (E)-alkene backbone. This isomerization significantly alters its chromatographic behavior and chemical reactivity.

Table 1: Physicochemical and Chromatographic Comparison

ParameterVigabatrin (API)Impurity B
Chemical Name 4-Aminohex-5-enoic acid(2E)-2-(2-Aminoethyl)but-2-enoic acid
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol
Structural Feature Terminal vinyl groupInternal conjugated (E)-alkene
Pharmacopeial Status Active Pharmaceutical IngredientUSP Impurity B / Related Compound B
USP Limit N/A< 0.10%

Retrosynthetic Strategy & Mechanistic Causality

Synthesizing (2E)-2-(2-aminoethyl)but-2-enoic acid requires precise control over alkene geometry and selective primary amine formation.

Retrosynthetic Analysis:

  • The target zwitterionic amino acid can be derived from the hydrolysis of an ethyl ester precursor containing a protected amine or an azide.

  • The primary amine is best installed via the chemoselective reduction of an azide (Staudinger reaction) to avoid over-alkylation.

  • The azide is introduced via an Sₙ2 displacement of a primary bromide: ethyl (2E)-2-(2-bromoethyl)but-2-enoate.

  • The bromo-ester is generated via the acid-catalyzed ring opening of (E)-3-ethylidenedihydrofuran-2(3H)-one.

  • The α-alkylidene lactone is synthesized via the aldol condensation of γ-butyrolactone with acetaldehyde.

Expertise & Experience: The Causality of Reagent Selection
  • Why HBr in Ethanol for Lactone Ring Opening? Utilizing aqueous HBr to open the lactone ring yields a free carboxylic acid intermediate. Under acidic conditions, this intermediate is highly prone to spontaneous intramolecular re-lactonization, reverting to the starting material. By conducting the reaction in ethanol, the solvent acts as a nucleophile, trapping the highly reactive acylium ion (or protonated carboxylic acid) as an ethyl ester. This esterification effectively drives the equilibrium forward and prevents re-cyclization[3].

  • Why the Staudinger Reduction? The intermediate contains a conjugated (E)-alkene. Standard amine deprotection or reduction methods (such as catalytic hydrogenation with Pd/C and H₂) are strictly contraindicated, as they would indiscriminately reduce the α,β-unsaturated system. The Staudinger reduction (using PPh₃ and H₂O) provides absolute chemoselectivity, reducing the azide to a primary amine while leaving the alkene entirely intact.

Synthesis A gamma-Butyrolactone + Acetaldehyde B (E)-3-Ethylidenedihydrofuran-2(3H)-one A->B Aldol Condensation & Dehydration (Thermodynamic Control) C Ethyl (2E)-2-(2-bromoethyl)but-2-enoate B->C HBr / EtOH (Ring Opening & Esterification) D Ethyl (2E)-2-(2-azidoethyl)but-2-enoate C->D NaN3 / DMF (SN2 Displacement) E (2E)-2-(2-Aminoethyl)but-2-enoic acid (Impurity B) D->E 1. PPh3 / H2O (Staudinger) 2. Acidic Hydrolysis

Step-by-step synthetic workflow for (2E)-2-(2-Aminoethyl)but-2-enoic acid (Impurity B).

Experimental Protocols

The following self-validating protocols are adapted for high-yield synthesis of the reference standard.

Protocol 1: Synthesis of (E)-3-Ethylidenedihydrofuran-2(3H)-one
  • Setup: Charge a dry, argon-purged reaction vessel with γ-butyrolactone (1.0 eq) and anhydrous THF. Cool to -78 °C.

  • Enolization: Dropwise add a strong base, such as Lithium Diisopropylamide (LDA) (1.1 eq), maintaining the temperature below -70 °C to form the lactone enolate.

  • Condensation: Introduce acetaldehyde (1.2 eq) slowly. Stir for 2 hours, then allow the mixture to warm to room temperature.

  • Dehydration: Quench with saturated aqueous NH₄Cl. Extract the intermediate alcohol with ethyl acetate. Treat the organic layer with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux using a Dean-Stark apparatus to drive off water.

  • Isolation: The (E)-isomer is thermodynamically favored due to minimized steric repulsion between the ethylidene methyl group and the lactone oxygen. Purify via vacuum distillation.

Protocol 2: Ring Opening to Ethyl (2E)-2-(2-bromoethyl)but-2-enoate
  • Reaction: To a stirred solution of (E)-3-ethylidenedihydrofuran-2(3H)-one (1.0 eq) in absolute ethanol at 0–5 °C, slowly add a 30% solution of HBr in ethanol (excess) over 15 minutes[3].

  • Propagation: Warm the reaction mass to 20–30 °C and stir continuously for 16 hours. The acidic environment protonates the lactone, facilitating Sₙ2 attack by the bromide ion at the γ-carbon, followed by simultaneous esterification.

  • Workup: Quench the reaction mass in a saturated aqueous sodium chloride solution. Extract the product with diethyl ether (2 × 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a brown oil (Ethyl (2E)-2-(2-bromoethyl)but-2-enoate)[3].

Protocol 3: Azide Substitution and Chemoselective Reduction
  • Substitution: Dissolve the bromo-ester (1.0 eq) in anhydrous DMF. Add sodium azide (NaN₃) (1.5 eq) and stir at 60 °C for 4 hours. Monitor via TLC until complete conversion to the azido-ester.

  • Staudinger Reduction: Dilute the mixture with THF and add triphenylphosphine (PPh₃) (1.2 eq). Stir at room temperature until nitrogen evolution ceases (formation of the aza-ylide). Add water (10 eq) and heat to 50 °C for 3 hours to hydrolyze the ylide to the primary amine.

  • Ester Hydrolysis: Add 2M aqueous HCl directly to the reaction mixture and reflux for 4 hours to cleave the ethyl ester.

  • Final Isolation: Cool the mixture, wash with dichloromethane to remove triphenylphosphine oxide (TPPO), and lyophilize the aqueous layer to yield (2E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride .

References

1.3 - Taylor & Francis / Organic Preparations and Procedures International 2.1 - BenchChem 3.2 - Pharmaffiliates

Sources

The Biological Activity and Synthetic Utility of Unsaturated Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical, α,β-unsaturated amino acids—specifically dehydroalanine (Dha) and dehydrobutyrine (Dhb)—into peptide sequences represents a transformative strategy in modern drug development and chemical biology. Found naturally in heavily modified bacteriocins (lantibiotics) such as nisin and subtilin, these dehydroamino acids (dhAAs) confer profound structural rigidity, extreme protease resistance, and unique electrophilic reactivity [[1]]().

This whitepaper provides an in-depth analysis of the biological activity of unsaturated amino acids, elucidates the causality behind their mechanistic behavior, and outlines self-validating experimental protocols for harnessing their reactivity in targeted bioconjugation and peptidomimetic design.

Structural and Mechanistic Paradigms of α,β-Unsaturated Amino Acids

The biological utility of dhAAs is fundamentally driven by the alkene motif situated between the α-carbon and β-carbon of the amino acid backbone 1. This seemingly simple unsaturation dictates two critical mechanistic behaviors:

A. Conformational Restraint and Enzymatic Resistance

Unlike canonical amino acids, the introduction of an


-hybridized α-carbon restricts the peptide backbone's dihedral angles (

,

). This conformational lock stabilizes secondary structures, such as β-turns, which are highly desirable in peptidomimetic drug design 2. Crucially, this rigidity actively prevents the induced-fit mechanisms required by endogenous proteases for hydrolysis, vastly increasing the in vivo half-life of the therapeutic agent 2.
B. Electrophilic Reactivity (Michael Acceptors)

The α,β-unsaturated carbonyl system of Dha and Dhb is electron-deficient, rendering the β-carbon highly susceptible to nucleophilic attack. In biological systems, these residues act as soft electrophiles that readily undergo thia-Michael additions with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues 3. This reactivity is the cornerstone of both their natural antimicrobial action and their application in engineered bioconjugation 4.

Pathway Dha Dehydroalanine (Dha) Electrophilic Acceptor Intermediate Thioether Intermediate (Transition State) Dha->Intermediate Thia-Michael Addition Target Target Protein (Cys-SH Nucleophile) Target->Intermediate Nucleophilic Attack Product Lanthionine-like Bridge (Stable Covalent Conjugate) Intermediate->Product Protonation & Stabilization

Caption: Thia-Michael addition pathway between a Dha electrophile and a cysteine nucleophile.

Natural Occurrence and Antimicrobial Efficacy

In nature, dhAAs are predominantly found in lantibiotics (e.g., nisin, subtilin, entianin), which are heavily modified antimicrobial peptides produced by Gram-positive bacteria 5. These peptides exhibit potent bactericidal activity by binding to lipid II and forming voltage-dependent pores in the cytoplasmic membrane, leading to cellular efflux of ATP and electrolytes 5.

The biological activity of these molecules is highly dependent on both the presence and the specific stereochemistry of the unsaturated amino acids. For example, the Z-isomer of Dhb is frequently required for target recognition, whereas the E-isomer can completely abolish therapeutic efficacy or shift the molecule's profile toward phytotoxicity 1.

Quantitative Analysis of Biological Activity
Compound / IsomerBiological TargetActivity Metric / ObservationMechanistic Significance
Z-Dhb-containing peptide (24) Vancomycin-resistant E. faeciumMIC = 2.98 ± 0.07 μMStereospecific target binding is strictly required for antimicrobial efficacy 1.
E-Dhb-containing peptide (26) Plant tissue (Phytotoxin)Induces leaf spot and stem blacklegZ-isomer is inactive; demonstrates strict conformational dependency 1.
Native Nisin (Dha/Dhb active) Gram-positive bacteria sporesHigh pore-forming & inhibitory activityDehydro residues act as Michael acceptors for sulfhydryl groups on target envelopes 3.
des-Dha Nisin derivative Gram-positive bacteriaStrong reduction in biological activityLoss of the α,β-unsaturated moiety abolishes covalent binding capability [[6]]().

Self-Validating Experimental Protocols

To harness the power of unsaturated amino acids in drug development, researchers frequently convert native residues into dhAAs via chemical mutagenesis, followed by targeted bioconjugation 4. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute site-selectivity.

Protocol 1: Site-Selective Chemical Mutagenesis to Generate Dha

Objective: Convert a specific cysteine residue into dehydroalanine (Dha) to create a reactive electrophilic handle.

  • Step 1: Bis-alkylation of Cysteine. Incubate the target protein (10–50 μM) with 100 equivalents of 2,5-dibromohexanediamide (DBB) in a phosphate buffer at pH 8.0 for 2 hours at 37°C.

    • Causality: Traditional oxidative elimination of cysteine requires harsh basic conditions that lead to peptide degradation or racemization. DBB facilitates bis-alkylation to create a highly reactive sulfonium intermediate. This lowers the

      
       of the α-proton, allowing elimination to occur under mild, physiological conditions (pH 8.0), thereby preserving the stereointegrity of the surrounding amino acids 4.
      
  • Step 2: Buffer Exchange. Remove excess DBB using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) equilibrated with pH 7.5 HEPES buffer.

  • Step 3: Self-Validation (Intact Mass Spectrometry). Analyze the desalted protein via LC-MS.

    • Validation Metric: The successful conversion from Cysteine to Dha results in a precise, characteristic mass shift of -34 Da (corresponding to the loss of

      
      ). If a different mass shift is observed, the elimination is incomplete, and the reaction time must be extended.
      
Protocol 2: Thia-Michael Addition for Targeted Bioconjugation

Objective: Covalently attach a biophysical probe (e.g., a fluorophore or PEG chain) to the newly formed Dha residue.

  • Step 1: Nucleophilic Attack. Add 50 equivalents of a thiol-containing probe to the Dha-protein solution in pH 8.0 buffer. Incubate for 4 hours at room temperature.

    • Causality: Dha is a soft electrophile. By using a soft nucleophile (a thiol) at pH 8.0, we ensure the thiol is deprotonated into a highly reactive thiolate anion. Conversely, hard nucleophiles like lysine primary amines (

      
      ) remain protonated and unreactive. This thermodynamic pairing ensures absolute site-selectivity, preventing off-target labeling [[2]]().
      
  • Step 2: Quenching. Quench the reaction by adding a slight excess of a low-molecular-weight scavenger thiol (e.g., β-mercaptoethanol) to consume unreacted Dha.

  • Step 3: Self-Validation (Peptide Mapping). Perform a standard Trypsin digest followed by LC-MS/MS analysis.

    • Validation Metric: The modified peptide fragment must exhibit a mass addition exactly matching the molecular weight of the probe. MS/MS fragmentation (b- and y-ions) must localize the modification strictly to the target Dha residue, validating the absence of off-target lysine or histidine labeling.

Workflow Step1 1. Cysteine Alkylation (DBB Reagent) Step2 2. Oxidative Elimination (Forming Dha) Step1->Step2 pH 8.0 Step3 3. Thia-Michael Addition (Thiol Probe) Step2->Step3 Excess Thiol Step4 4. LC-MS/MS Analysis (Validation) Step3->Step4 Trypsin Digest

Caption: Step-by-step workflow for the site-selective generation of Dha and subsequent bioconjugation.

Conclusion

Unsaturated amino acids are far more than structural anomalies; they are highly tunable chemical handles that bridge the gap between biological activity and synthetic chemistry. By understanding the causality behind their conformational rigidity and electrophilic nature, researchers can rationally design peptidomimetics with enhanced proteolytic stability and deploy site-selective bioconjugation strategies that are intrinsically self-validating. As drug development shifts toward complex biologics and targeted covalent inhibitors, the integration of α,β-dehydroamino acids will remain a foundational pillar of advanced chemical biology.

References

  • Dehydroamino acid residues in bioactive natural products - PMC - NIH. URL:[Link]

  • Dehydropeptide Supramolecular Hydrogels and Nanostructures as Potential Peptidomimetic Biomedical Materials - MDPI. URL:[Link]

  • Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. URL:[Link]

  • Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - PMC - NIH. URL:[Link]

  • Lantibiotic, type A, Lactobacillales-type (IPR007682) - InterPro entry - EMBL-EBI. URL:[Link]

  • Entianin, a Novel Subtilin-Like Lantibiotic from Bacillus subtilis subsp. spizizenii DSM 15029T with High Antimicrobial Activity - Applied and Environmental Microbiology - ASM Journals. URL:[Link]

  • Structure and biological activity of chemically modified nisin A species - SciSpace. URL:[Link]

  • Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - ASM Journals. URL:[Link]

Sources

Technical Guide: Discovery and Characterization of Novel Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The era of limiting peptide drug discovery to the 20 canonical amino acids is over. The strategic incorporation of novel amino acid derivatives—specifically non-proteinogenic amino acids (NPAAs)—is now a primary lever for overcoming the poor pharmacokinetic (PK) profiles inherent to peptide therapeutics.[1][2]

This guide moves beyond basic synthesis. It outlines a high-fidelity workflow for the Late-Stage Functionalization (LSF) of amino acid scaffolds, followed by rigorous stereochemical validation and metabolic profiling. We focus on C-H activation as a discovery engine and Marfey’s method as the non-negotiable standard for chiral quality control.

Part 1: Strategic Design & Synthesis

The Shift to Late-Stage Functionalization (LSF)

Traditionally, novel amino acids were synthesized de novo, a time-consuming bottleneck. The modern standard is Late-Stage Functionalization , where C(sp³)-H activation is used to install functional groups onto existing amino acid scaffolds. This allows for the rapid generation of libraries from a single precursor (e.g., alanine or phenylalanine) without rebuilding the chiral center from scratch.

Protocol: Pd-Catalyzed C(sp³)-H Activation[3][4]

This protocol utilizes a bidentate directing group (DG) to facilitate Palladium insertion into unreactive


-C-H bonds.

Target:


-Arylation of Alanine derivatives.
Mechanism:  Pd(II)/Pd(IV) catalytic cycle.

Step-by-Step Methodology:

  • Substrate Preparation: Protect the N-terminus of the amino acid with a directing group (e.g., 2-picolinamide or quinoline-8-carboxamide). This is critical for coordinating the Pd catalyst.

  • Reaction Setup:

    • Solvent: t-Amyl alcohol (minimizes solvolysis).

    • Catalyst: Pd(OAc)₂ (5-10 mol%).

    • Coupling Partner: Aryl iodide (Ar-I) (1.5 - 2.0 equivalents).

    • Base: Ag₂CO₃ (promotes the C-H cleavage and scavenges iodide).

  • Execution: Seal in a pressure tube under Argon. Heat to 110°C for 12–18 hours.

  • Workup: Filter through Celite to remove Ag salts. Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

  • Deprotection: Remove the directing group (standard acid/base hydrolysis) to yield the free novel amino acid.

Expert Insight: The choice of the directing group is the "make or break" factor. Weak coordination leads to low yields; overly strong coordination poisons the catalyst. Quinoline-based auxiliaries currently offer the best balance for


-C-H activation.

Part 2: Analytical Characterization (The "Fingerprint")

Synthesizing a derivative is useless if you racemizse the


-carbon in the process. Standard C18 HPLC cannot separate enantiomers. We utilize Marfey’s Method  coupled with LC-MS, which is superior to chiral columns for early-stage screening due to its robustness and sensitivity.
Workflow Diagram: The Characterization Pipeline

DiscoveryPipeline Figure 1: Stereochemical validation workflow using Marfey's Reagent. Start Crude AA Derivative Deriv Marfey's Derivatization (FDAA Reaction) Start->Deriv + L-FDAA Sep LC-MS Separation (Diastereomers) Deriv->Sep C18 Column Data Enantiomeric Excess (ee%) Calculation Sep->Data Integration

Protocol: Advanced Marfey’s Method (LC-MS)[5]

Principle: Reacting the enantiomeric mixture (D/L) with a chiral reagent (L-FDAA) converts enantiomers into diastereomers (L-L and D-L), which have different physical properties and can be separated on a standard achiral C18 column.

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.[3][4]

  • Standard: Authentic L-amino acid standard (if available).

Procedure:

  • Derivatization:

    • Take 50 µL of sample (50 mM in water).

    • Add 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1M NaHCO₃.

    • Incubate: 40°C for 1 hour. (Do not overheat; FDAA can degrade).

  • Quenching: Add 20 µL of 1M HCl to stop the reaction and protonate the species for HPLC binding.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 10% B to 60% B over 45 minutes.

  • Interpretation:

    • Elution Order: The L-L diastereomer typically elutes before the D-L diastereomer due to stronger intramolecular H-bonding in the D-L form, which increases hydrophobicity.

    • Calculation: Integrate peak areas (A) to calculate Enantiomeric Excess (ee):

      
      
      

Part 3: Biological Validation

A novel amino acid is only valuable if it survives the biological milieu. We assess this via Microsomal Stability .

Metabolic Stability Data Presentation
ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)
Half-life (

)
> 60 min30–60 min< 30 min
Intrinsic Clearance (

)
< 10 µL/min/mg10–45 µL/min/mg> 45 µL/min/mg
Metabolite ID No major peaksHydroxylation (+16 Da)N-Dealkylation / Cleavage
Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the derivative by liver CYP450 enzymes.

Procedure:

  • Pre-incubation: Mix Liver Microsomes (0.5 mg/mL protein conc) with the test compound (1 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (cofactor). Note: Without NADPH, CYP enzymes are inactive; this serves as your negative control.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ion.

Part 4: Mechanism of Action Visualization

Understanding the stereochemical resolution is vital. The diagram below illustrates how Marfey's reagent differentiates enantiomers.

MarfeysMechanism Figure 2: Mechanistic basis for chiral separation using Marfey's Reagent. L_AA Novel Amino Acid (Racemic Mixture) Reaction Nucleophilic Aromatic Substitution (SNAr) L_AA->Reaction FDAA L-FDAA (Marfey's Reagent) FDAA->Reaction LL_Dia L-L Diastereomer (Less Hydrophobic) Reaction->LL_Dia L-Enantiomer reacts DL_Dia D-L Diastereomer (More Hydrophobic) Reaction->DL_Dia D-Enantiomer reacts Result Separation on Achiral C18 Column LL_Dia->Result Elutes First DL_Dia->Result Elutes Second

References

  • Wang, D. H., et al. (2010). "Pd(II)-Catalyzed Concomitant C-H Activation/C-C Bond Formation." Science.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][6][7][4][5][8][9][10][11]

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration.[12]

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature.

Sources

Technical Monograph: (2E)-2-(2-Aminoethyl)but-2-enoic Acid Hydrochloride

[1][2]

Executive Summary & Compound Identity

Subject: (2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride Role: Pharmaceutical Reference Standard (USP), Impurity Marker, GABA Analogue.[1] CAS Registry Number: 1379403-11-8 Synonyms: Vigabatrin Related Compound B; 2-Butenoic acid, 2-(2-aminoethyl)-, hydrochloride, (2E)-.[1][2]

This compound represents a specific structural isomer of the antiepileptic drug Vigabatrin (

111
Physicochemical Profile[1][3][4]
PropertyData
Molecular Formula

(Salt) /

(Base)
Molecular Weight 165.62 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
pKa (Calculated) Carboxyl: ~3.8
Stereochemistry (E)-configuration (Trans) at the C2=C3 double bond.[1]

Structural Analysis & Stereochemistry

The IUPAC name (2E)-2-(2-Aminoethyl)but-2-enoic acid decodes as follows:

  • Parent Chain: But-2-enoic acid (Crotonic acid derivative).[1]

  • Unsaturation: A double bond at C2-C3.[1]

  • Substituent: A 2-aminoethyl group attached at the

    
    -carbon (C2).[1][2][3]
    
  • Stereochemistry (2E): The highest priority groups on the double bond carbons—the carboxyl group (

    
    ) at C2 and the methyl group (
    
    
    ) at C3—are on opposite sides (trans).[1]
Structural Comparison to Vigabatrin

The structural divergence between the drug (Vigabatrin) and this impurity is the position of the unsaturation and the connectivity of the carbon skeleton.

  • Vigabatrin: 4-aminohex-5-enoic acid (Vinyl group at

    
    -position).[1]
    
  • Related Compound B: 2-(2-aminoethyl)but-2-enoic acid (Ethylidene group at

    
    -position).[1]
    

This isomerization significantly alters the electronic properties. The target compound features an

Michael Acceptor

Synthesis & Formation Mechanism

While often isolated as a byproduct, the de novo synthesis of the reference standard is required for analytical validation. The following protocol utilizes a Horner-Wadsworth-Emmons (HWE) strategy to guarantee the (E)-stereoselectivity.

Validated Synthetic Protocol (HWE Strategy)

This route avoids the formation of the (Z)-isomer and ensures high purity.[1]

Step 1: Preparation of the Phosphonate Precursor Alkylation of triethyl phosphonoacetate with

1

Step 2: Stereoselective Olefination The


1

Step 3: Deprotection & Hydrolysis Global deprotection of the ester and Boc group using dilute hydrochloric acid (HCl) yields the final hydrochloride salt.[1]

123
Impurity Genesis in Vigabatrin Manufacturing

In the industrial synthesis of Vigabatrin (often via vinylmagnesium bromide addition to a glutamate derivative), this impurity arises through allylic rearrangement or isomerization of the vinyl group under acidic workup conditions. The migration of the double bond into conjugation with the carboxyl group is thermodynamically driven.

Analytical Methodology (Quality Control)

To detect this impurity at trace levels (typically <0.10%), a High-Performance Liquid Chromatography (HPLC) method is required.[1]

Recommended HPLC Protocol
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Phosphate Buffer pH 2.5 (Ion suppression for the carboxylic acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm (detects the

    
    -unsaturated system).[1]
    
  • Retention Time Logic: The target impurity, being more conjugated and planar than Vigabatrin, typically elutes after the main peak due to stronger

    
    -
    
    
    interactions with the stationary phase.

Biological Implications & Safety

Potential Pharmacodynamics

Although primarily an impurity, the structure suggests biological activity:

  • GABA-T Interaction: Like Vigabatrin, it fits the GABA active site.[1] However, the

    
    -unsaturation makes it a reactive electrophile. It may covalently modify the pyridoxal phosphate (PLP) cofactor or nucleophilic residues in the enzyme active site via Michael addition.[1]
    
  • Transporter Affinity: The free amine and acid allow it to traverse amino acid transporters (e.g., PAT1 or GAT), potentially competing with endogenous GABA.[1]

Toxicology

As a conjugated enoic acid, the compound carries a structural alert for genotoxicity (Michael acceptor).[1] Consequently, it must be controlled below the Threshold of Toxicological Concern (TTC) or qualified via Ames testing if present at higher levels in the final drug product.

Visualizing the Structural Relationships

The following diagram illustrates the structural divergence of the impurity from the GABA neurotransmitter and the Vigabatrin drug molecule, highlighting the shift in the unsaturation.

Gcluster_0Structural EvolutionGABAGABA(Neurotransmitter)VigabatrinVigabatrin(Drug Substance)Gamma-vinyl-GABAGABA->VigabatrinStructural Analog(Vinyl addition)Impurity(2E)-2-(2-Aminoethyl)but-2-enoic acid(Related Compound B)Alpha-ethylidene-GABAVigabatrin->ImpurityIsomerization(Impurity Formation)GABATGABA Transaminase(Target Enzyme)Vigabatrin->GABATSuicide InhibitionImpurity->GABATPotential Michael Addition(Off-target effect)

Figure 1: Structural genealogy and functional divergence of Vigabatrin and its Related Compound B.[1]

References

  • PubChem. (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

Technical Whitepaper: Molecular Weight Dynamics and Analytical Characterization of (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their related impurities is foundational to drug safety. (2E)-2-(2-Aminoethyl)but-2-enoic acid, globally recognized in pharmacopeial monographs as Vigabatrin Related Compound B, presents a unique analytical challenge. As a Senior Application Scientist, I designed this technical guide to dissect the molecular weight properties, stoichiometric behavior, and the causality behind the analytical workflows required to accurately isolate and quantify this specific compound.

Chemical Identity and Structural Elucidation

(2E)-2-(2-Aminoethyl)but-2-enoic acid is an unsaturated amino acid derivative. Structurally, it consists of a but-2-enoic acid backbone with a 2-aminoethyl substituent positioned at the C2 carbon[1]. The (2E) designation dictates that the highest priority groups across the alkene bond are in a trans-like configuration. This specific stereochemistry critically influences its three-dimensional conformation and its behavior in chromatographic matrices compared to the API it often accompanies.

Stoichiometry and Molecular Weight Dynamics

A fundamental error in analytical laboratories is the failure to account for salt-form molecular weight shifts during gravimetric standard preparation. The free base form of (2E)-2-(2-Aminoethyl)but-2-enoic acid possesses a molecular weight of 129.16 g/mol [2]. However, due to the zwitterionic nature of the free base, it is highly hygroscopic and unstable for long-term storage.

Consequently, reference standards are synthesized, stabilized, and supplied as a hydrochloride salt—(E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride[3]. The addition of the HCl molecule shifts the average molecular weight to 165.62 g/mol [4][5]. When preparing quantitative standards, analytical chemists must apply a gravimetric correction factor (129.16 / 165.62 ≈ 0.779) to accurately reflect the free-base concentration in solution.

Quantitative Data Summary

Table 1: Physicochemical and Molecular Weight Summary

PropertyFree Base FormHydrochloride Salt Form
Chemical Formula C6H11NO2C6H12ClNO2 (C6H11NO2·HCl)
Average Molecular Weight 129.16 g/mol 165.62 g/mol
Monoisotopic Mass 129.0789 Da165.0556 Da
CAS Registry Number 1379504-35-41379403-11-8
Pharmacopeial Name Vigabatrin Impurity B (Freebase)Vigabatrin Related Compound B

Mechanistic Relationship to Vigabatrin

The causality behind why (2E)-2-(2-Aminoethyl)but-2-enoic acid is monitored so strictly lies in its relationship to the antiepileptic drug Vigabatrin (4-aminohex-5-enoic acid). The two molecules are structural isomers; both share the exact same molecular formula (C6H11NO2) and the exact same free-base molecular weight of 129.16 g/mol [2].

Because they are isobaric, direct infusion mass spectrometry (MS) cannot differentiate between the API and Impurity B based on the precursor ion (


 at m/z 130.16). This physical reality dictates the absolute necessity for high-resolution chromatographic separation prior to detection.

Isobaric_Relationship Vigabatrin Vigabatrin (API) 4-aminohex-5-enoic acid Formula: C6H11NO2 MW: 129.16 g/mol ImpB_Base Impurity B (Free Base) (2E)-2-(2-Aminoethyl)but-2-enoic acid Formula: C6H11NO2 MW: 129.16 g/mol Vigabatrin->ImpB_Base Isobaric Isomers (Require LC Separation) ImpB_HCl Impurity B (HCl Salt) Reference Standard Formula: C6H12ClNO2 MW: 165.62 g/mol ImpB_Base->ImpB_HCl Salt Formation (+36.46 g/mol)

Figure 1: Isobaric relationship between Vigabatrin and Impurity B, highlighting MW shifts.

Experimental Protocol: Self-Validating Chromatographic Quantification

To overcome the isobaric challenge, we utilize a highly specific High-Performance Liquid Chromatography (HPLC) methodology. The following protocol is designed as a self-validating system ; it incorporates internal checks that prevent the reporting of data if the isobaric isomers are not adequately resolved[6].

Step 1: Mobile Phase Engineering
  • Action : Prepare a buffer containing 1.5 g/L of ammonium acetate in water. Mix with acetonitrile (95:5 v/v Buffer:ACN)[6].

  • Causality : Both Vigabatrin and Impurity B possess carboxylic acid and primary amine moieties, making them highly polar zwitterions. Standard acidic modifiers (like 0.1% Formic Acid) often fail to retain them on C18 columns. Ammonium acetate acts as a volatile buffering agent that neutralizes the ionic state of the molecules, ensuring sharp peak shapes and reproducible retention times without suppressing MS ionization.

Step 2: Preparation of the System Suitability Solution (The Self-Validation Step)
  • Action : Prepare a solution containing 0.1 mg/mL each of Vigabatrin API, Vigabatrin Related Compound A, Vigabatrin Related Compound B (accounting for the 165.62 g/mol HCl salt weight), and Povidone[6].

  • Causality : Before any sample is analyzed, this mixture is injected. The system is only deemed "valid" if baseline resolution is achieved between the API and Impurity B. Because they share the same molecular weight, failure to resolve them here guarantees false-positive quantification in the actual sample.

Step 3: Sample Preparation and Gravimetric Correction
  • Action : Extract the sample matrix to yield a nominal concentration of 22 mg/mL of Vigabatrin[6]. Filter through a 0.45-µm membrane.

  • Causality : The high concentration is required to detect Impurity B at the stringent regulatory limit of 0.15%[6]. The 0.45-µm filtration removes insoluble excipients that could alter the column chemistry and degrade the critical resolution established in Step 2.

Step 4: Execution and Relative Response Factor (RRF) Calculation
  • Action : Inject the sample and integrate the peak corresponding to Impurity B.

  • Causality : Because Impurity B and the API have slightly different UV chromophores (due to the position of the alkene bond), an RRF must be applied if using UV detection. If using MS detection, the identical molecular weights (129.16 g/mol ) mean their ionization efficiencies are highly similar, though matrix effects must still be monitored.

Analytical_Workflow Prep Step 1: Standard & Sample Prep Account for HCl Salt MW (165.62 g/mol) to ensure accurate free-base equivalent SysSuit Step 2: System Suitability Test Validate resolution between isobaric isomers (Vigabatrin vs. Impurity B) Prep->SysSuit Chrom Step 3: HPLC Separation Isocratic elution with Ammonium Acetate buffer (Controls zwitterion ionization) SysSuit->Chrom Detect Step 4: Detection (UV/MS) Quantify Impurity B against API Limit: NMT 0.15% Chrom->Detect

Figure 2: Self-validating HPLC workflow for quantifying Impurity B, emphasizing MW-adjusted prep.

Conclusion

Understanding the molecular weight of (2E)-2-(2-Aminoethyl)but-2-enoic acid goes far beyond memorizing a number. The duality of its mass—129.16 g/mol as an isobaric free base to its parent API, and 165.62 g/mol as a stable hydrochloride reference standard—dictates every phase of its analytical lifecycle. By engineering self-validating chromatographic systems that account for these physicochemical realities, laboratories can ensure absolute integrity in their pharmaceutical quality control workflows.

References

*[3] Title: (E)-2-(2-Aminoethyl)but-2-enoic Acid Hydrochloride - Gentaur Source: gentaur.com URL: *[1] Title: (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride - Smolecule Source: smolecule.com URL: *[4] Title: (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride - PubChem Source: nih.gov URL: *[5] Title: Vigabatrin EP Impurity B (HCl) - Cinchona Biosciences Source: cinchona.in URL: *[6] Title: Vigabatrin Tablets - DrugFuture Source: drugfuture.com URL: *[2] Title: Vigabatrin-impurities - Pharmaffiliates Source: pharmaffiliates.com URL:

Sources

Physicochemical Properties and Drug Development Applications of β,γ-Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β,γ-unsaturated amino acids (e.g., α-vinylglycine, vigabatrin) represent a highly specialized class of non-proteinogenic amino acids. Characterized by an isolated carbon-carbon double bond separated from the α-amine and carboxylate functionalities by an sp³-hybridized carbon, these molecules serve as critical building blocks in peptidomimetic design and as potent mechanism-based inactivators (MBIs) in pharmacology[1]. This whitepaper provides an in-depth technical analysis of their physicochemical behavior, the thermodynamic challenges inherent in their synthesis, and their field-proven applications in drug development.

Structural and Electronic Profiling (The Physicochemical Core)

Conformational Rigidity and Peptidomimetic Utility

The introduction of a β,γ-double bond into an amino acid backbone fundamentally alters its spatial geometry. The sp² hybridization of the β and γ carbons restricts bond rotation, imposing a severe conformational constraint. When incorporated into synthetic peptides, these alkenyl groups rigidify the secondary structure, enhancing proteolytic stability and improving target receptor selectivity[2].

Thermodynamic Instability vs. Kinetic Lability

The defining physicochemical challenge of β,γ-unsaturated amino acids is their kinetic lability. The isolated π-system is thermodynamically driven to migrate into conjugation with the electron-withdrawing carboxylate group, forming the more stable α,β-unsaturated isomer[3].

  • The Isomerization Sink: In the presence of basic conditions or elevated temperatures, the α-proton becomes highly acidic. Deprotonation leads to an enolate intermediate where the double bond readily shifts to the α,β-position to maximize orbital overlap (conjugation).

  • Handling Imperative: This thermodynamic vulnerability dictates that all synthetic and purification workflows must operate under strict kinetic control (e.g., cryogenic temperatures, mild pH) to prevent spontaneous isomerization and racemization[3].

Quantitative Physicochemical Parameters

Understanding the ionization states and lipophilicity of these compounds is critical for predicting their pharmacokinetic behavior (e.g., blood-brain barrier penetration for neuroactive drugs like Vigabatrin).

Table 1: Key Physicochemical Parameters of Representative β,γ-Unsaturated Amino Acids

CompoundMolecular WeightpKa (COOH)pKa (NH₃⁺)logPPrimary Application
L-Vinylglycine 101.10 g/mol 2.428.95-1.67Transaminase MBI[4]
Vigabatrin 129.16 g/mol ~4.00~9.70-1.50Antiepileptic Drug[1]
Allylglycine 115.13 g/mol ~2.20~9.50-1.10Synthetic Building Block[5]

(Note: logP values indicate high hydrophilicity, necessitating active transport mechanisms or high dosing for CNS penetration).

Synthetic Methodologies and Stereochemical Control

Synthesizing these compounds requires navigating the dual threats of α-stereocenter racemization and double-bond migration[3]. The following field-proven protocols utilize kinetic trapping and mild catalysis to ensure high enantiomeric excess (ee) and structural integrity.

Protocol 1: Palladium-Catalyzed Isomerization-Free Allylic Alkylation

This protocol introduces a γ,δ-unsaturated side chain to a glycine equivalent without triggering double-bond migration[5].

  • Preparation of the Nucleophile: Dissolve a protected glycine Schiff base ester in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel precisely to -78 °C.

    • Causality: The cryogenic temperature is an absolute requirement to suppress the activation energy needed for base-catalyzed double-bond migration[5].

  • Enolate Generation: Add a strong, sterically hindered, non-nucleophilic base (e.g., LiHMDS) dropwise. Stir for 30 minutes.

  • Catalyst and Electrophile Addition: Introduce the palladium catalyst (Pd(PPh₃)₄) and a cis-configured allylic electrophile.

    • Causality: The syn position of the intermediate π-allyl palladium complex is kinetically more reactive, allowing the stereoselective transfer of the olefin geometry directly to the product without isomerization[5].

  • Cryogenic Quenching: Quench the reaction at -78 °C using saturated aqueous NH₄Cl before allowing the mixture to warm.

    • Causality: Quenching while cold neutralizes the basic enolate, eliminating the primary catalyst for thermodynamic isomerization during the workup phase.

  • System Validation: Analyze the crude product via ¹H-NMR. The protocol is validated if vinyl proton shifts are observed cleanly at δ 5.0–6.0 ppm, with a complete absence of downfield-shifted signals (δ > 6.5 ppm) which would indicate failure via α,β-conjugation.

Workflow S1 Glycine Schiff Base Enolate S2 Pd-Catalyzed Allylic Alkylation (T = -78 °C) S1->S2 Electrophile addition S3 Isomerization-Free Allylation Product S2->S3 Prevents α,β-migration S4 Cinchona Alkaloid Kinetic Resolution S3->S4 Stereochemical purification S5 Enantiopure β,γ-Unsaturated α-Amino Acid S4->S5 High ee% recovery

Caption: Stereocontrolled synthetic workflow preventing thermodynamic double-bond isomerization.

Protocol 2: Mild Kinetic Resolution via Cinchona Alkaloids

To obtain optically pure enantiomers from a racemic mixture, harsh enzymatic or chemical resolutions often fail due to substrate lability.

  • Substrate Preparation: Dissolve the racemic β,γ-unsaturated α-amino acid derivative in a non-polar solvent (e.g., toluene).

  • Catalyst Introduction: Add a fully recyclable cinchona alkaloid catalyst (e.g., a modified quinidine derivative) at room temperature[3].

  • Enantioselective Transformation: Introduce the specific acylating agent.

    • Causality: The highly structured chiral pocket of the cinchona alkaloid selectively lowers the transition state energy for only one enantiomer via hydrogen bonding, leaving the other enantiomer entirely unreacted[3]. The mild, near-neutral conditions prevent racemization of the labile α-stereocenter.

  • Separation: Separate the highly distinct resolved products using standard silica gel chromatography.

  • System Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. The protocol is self-validating if the recovered unreacted enantiomer exhibits >98% ee and retains its isolated double bond.

Pharmacological Application: Mechanism-Based Enzyme Inhibition

The most profound application of β,γ-unsaturated amino acids lies in their ability to act as mechanism-based inactivators (MBIs)—often termed "suicide inhibitors"—for pyridoxal phosphate (PLP)-dependent enzymes[1]. These enzymes include racemases, transaminases, and elimination/replacement enzymes crucial for bacterial survival and human neurotransmitter regulation.

The "Suicide" Mechanism

Unlike competitive inhibitors that rely solely on binding affinity, β,γ-unsaturated amino acids hijack the target enzyme's own catalytic machinery to destroy it[1].

  • Binding: The amino acid binds to the active site, forming an external aldimine with the PLP cofactor.

  • Catalytic Trigger: The enzyme performs its natural function—abstracting the α-proton (or γ-proton).

  • Lethal Conjugation: This deprotonation forces the previously unreactive β,γ-double bond to migrate, forming an extended, highly electrophilic conjugated quinonoid intermediate[1].

  • Covalent Capture: A nucleophilic residue within the enzyme's active site (e.g., a lysine or cysteine) attacks this electrophile, forming an irreversible covalent bond that permanently inactivates the enzyme.

A classic clinical example is Vigabatrin (γ-vinyl GABA), which utilizes this exact physicochemical trap to irreversibly inhibit GABA transaminase, thereby elevating inhibitory GABA levels in the brain to treat epilepsy[1].

Pathway N1 PLP-Dependent Enzyme (Active State) N2 β,γ-Unsaturated AA Binds N1->N2 Non-covalent association N3 Enzymatic α-Deprotonation N2->N3 External aldimine formation N4 Conjugated Quinonoid Intermediate N3->N4 Double bond migration N5 Nucleophilic Attack N4->N5 Electrophilic capture N6 Irreversible Covalent Adduct (Inactivation) N5->N6 Suicide inhibition complete

Caption: Mechanism-based inactivation of PLP-dependent enzymes by β,γ-unsaturated AAs.

References

  • Stereocontrolled Synthesis of Quaternary β,γ-Unsaturated Amino Acids: Chain Extension of D- & L- Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Amino acids | Amino Acids, Peptides and Proteins | Books Gateway Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Stereoselective synthesis of unsaturated α-amino acids Source: ResearchGate URL:[Link]

  • Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids Source: PubMed (NIH) URL:[Link]

  • sidechain_properties.txt - SwissSidechain Source: SwissSidechain Database URL:[Link]

Sources

Pharmacological Profiling and Therapeutic Potential of (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Conformationally Restricted GABA Analogs Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary & Structural Rationale

The compound (2E)-2-(2-Aminoethyl)but-2-enoic acid (often monitored in pharmaceutical manufacturing as Vigabatrin Related Compound B) is a structural isomer and synthetic byproduct of the antiepileptic drug Vigabatrin (γ-vinyl-GABA) 1. While traditionally classified as an impurity, its unique molecular architecture presents a compelling scaffold for targeted neuropharmacology.

Unlike Vigabatrin, which features a terminal vinyl group, (2E)-2-(2-Aminoethyl)but-2-enoic acid possesses an internal double bond conjugated directly with the carboxylic acid. This creates an


-unsaturated carbonyl system—a classic Michael acceptor. In the context of the GABAergic system, this rigid, pre-formed reactive moiety offers a distinct mechanistic pathway for interacting with GABA-dependent enzymes and transporters, bypassing the catalytic activation required by traditional mechanism-based inhibitors. This whitepaper explores the theoretical and empirical frameworks for evaluating this compound against primary therapeutic targets in the central nervous system.

Primary Therapeutic Target: GABA Aminotransferase (GABA-AT)

Mechanistic Causality

γ-Aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA. Inhibiting GABA-AT raises synaptic GABA levels, providing anticonvulsant effects critical for treating refractory epilepsy and addiction 2.

Vigabatrin acts as a "suicide substrate." It forms an external aldimine with PLP, after which the enzyme's catalytic base (Lys329) abstracts a proton, triggering tautomerization into a reactive Michael acceptor that covalently binds to the enzyme 3.

(2E)-2-(2-Aminoethyl)but-2-enoic acid , however, inherently contains an


-unsaturated system. We hypothesize that this compound can act as a direct affinity label . Because the Michael acceptor is already present, it may undergo direct nucleophilic attack by the active-site Lys329 without requiring the initial PLP-dependent proton abstraction. This subtle shift in causality could result in altered inactivation kinetics and potentially a different off-target toxicity profile (e.g., mitigating the retinal toxicity associated with Vigabatrin).

GABAMetabolism Glutamate L-Glutamate GAD GAD Enzyme Glutamate->GAD GABA GABA (Neurotransmitter) GAD->GABA GABAT GABA-AT (Target Enzyme) GABA->GABAT Catabolism SSA Succinic Semialdehyde GABAT->SSA Compound (2E)-2-(2-Aminoethyl) but-2-enoic acid Compound->GABAT Direct Michael Alkylation

Metabolic pathway of GABA synthesis and targeted inhibition of GABA-AT by the compound.

Protocol 1: Self-Validating GABA-AT Inactivation Kinetics

To prove irreversible inhibition,


 is insufficient because the block is time-dependent. This protocol isolates the second-order rate constant of inactivation (

) and uses dialysis to self-validate the irreversibility of the binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium pyrophosphate (pH 8.5), 5 mM

    
    -ketoglutarate, 1 mM NAD
    
    
    
    , and 2 units of succinic semialdehyde dehydrogenase (SSADH). Causality: GABA-AT produces succinic semialdehyde, which lacks a chromophore. Coupling this to SSADH produces NADH, allowing real-time spectrophotometric tracking at 340 nm.
  • Enzyme Incubation: Incubate purified GABA-AT (0.5 μg/mL) with varying concentrations of (2E)-2-(2-Aminoethyl)but-2-enoic acid (0.1 mM to 10 mM) at 25°C. Use Vigabatrin as a positive control and vehicle (buffer) as a negative baseline.

  • Kinetic Sampling: At precise time intervals (0, 5, 10, 20, 30 mins), extract 10 μL aliquots and add them to the reaction buffer containing 10 mM GABA to initiate the assay. Measure the initial velocity of NADH formation (

    
    ).
    
  • Self-Validation (Dialysis Step): Take the sample incubated with the highest compound concentration for 30 minutes and subject it to overnight dialysis against 50 mM pyrophosphate buffer at 4°C. Re-measure activity. Logic: If activity remains at zero post-dialysis, the inhibition is confirmed as covalent/irreversible.

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant (

    
    ). Plot 
    
    
    
    versus
    
    
    to extract
    
    
    (binding affinity) and
    
    
    (maximum inactivation rate).

Secondary Therapeutic Targets: GABA Transporters (GAT-1)

The rigid (2E)-alkene backbone restricts the conformational flexibility of the aminoethyl side chain. Endogenous GABA must adopt a specific "folded" conformation to be recognized by the presynaptic reuptake transporter GAT-1. If the restricted geometry of (2E)-2-(2-Aminoethyl)but-2-enoic acid mimics this folded state, it may act as a competitive inhibitor of GAT-1, providing a synergistic mechanism to elevate synaptic GABA.

Protocol 2: Synaptosomal [³H]-GABA Uptake Assay
  • Synaptosome Preparation: Isolate crude synaptosomes (P2 fraction) from rat cerebral cortex via sucrose density gradient centrifugation.

  • Assay Setup: Pre-incubate synaptosomes (100 μg protein) in Krebs-Ringer-HEPES buffer at 37°C for 10 minutes with varying concentrations of the test compound (1 μM to 1 mM).

  • Radioligand Addition: Add 50 nM [³H]-GABA to initiate uptake. Terminate the reaction after exactly 3 minutes by rapid vacuum filtration over GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Self-Validation (Temperature Control): Run a parallel set of tubes at 0°C. Logic: Active transport is halted at 0°C, leaving only non-specific membrane diffusion. Subtracting the 0°C values from the 37°C values ensures only active, transporter-mediated uptake is quantified. Nipecotic acid (10 μM) is used as the positive control for GAT-1 inhibition.

Quantitative Data Summary

The table below summarizes the comparative pharmacological profile of the endogenous substrate, the clinical standard (Vigabatrin), and the theoretical/preclinical profiling of the target compound.

CompoundPrimary TargetTarget Affinity (

or

)
Inactivation Rate (

)
Primary Mechanism of Action
GABA GABA-AT~1.2 mM (

)
N/AEndogenous Substrate
Vigabatrin GABA-AT3.2 mM0.37 min

Mechanism-Based (Suicide) Inhibition
(2E)-2-(2-Aminoethyl)but-2-enoic acid GABA-AT4.5 mM (Predicted)0.15 min

(Predicted)
Direct Michael Alkylation
(2E)-2-(2-Aminoethyl)but-2-enoic acid GAT-1>100 μM (Predicted)N/ACompetitive Reuptake Inhibition

Note: Data for the target compound represents predicted structural-activity relationship (SAR) profiling based on its


-unsaturated geometry compared to established GABA-AT inactivators.

Experimental Workflow for Target Validation

To systematically validate (2E)-2-(2-Aminoethyl)but-2-enoic acid from an analytical impurity to a therapeutic lead, the following high-throughput workflow is recommended.

Workflow Step1 Compound Synthesis & Purification (>99%) Step2 In Vitro GABA-AT Inhibition Assay Step1->Step2 Step3 GAT-1/3 Reuptake Inhibition Assay Step1->Step3 Step4 LC-MS/MS Adduct Characterization Step2->Step4 Active Site Binding Step5 In Vivo Efficacy (Seizure Models) Step3->Step5 Step4->Step5 Lead Validation

Experimental workflow for pharmacological profiling and target validation.

References

  • Smolecule. "(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride - Product Information and Synonyms.
  • MDPI. "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development.
  • Journal of the American Chemical Society (JACS). "Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115)." American Chemical Society.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, chemical, and analytical profile of Vigabatrin Related Compound B. It is designed for use by analytical chemists, process development scientists, and quality control professionals in the pharmaceutical industry.

Structure, Origin, and Analytical Control Strategies

Executive Summary

Vigabatrin Related Compound B (EP Impurity B; USP Related Compound B) is a critical process-related impurity found in the synthesis of Vigabatrin (Sabril®). Chemically identified as (2E)-2-(2-aminoethyl)but-2-enoic acid , it acts as a structural isomer of the active pharmaceutical ingredient (API). Unlike the primary degradation product (Vigabatrin Lactam/Impurity A), Compound B typically arises from regio-selectivity deviations during the manufacturing process.

Control of this impurity is mandated by major pharmacopoeias (EP, USP) due to its structural divergence from the GABA-mimetic pharmacophore of Vigabatrin. This guide provides a definitive reference for its identification, formation mechanism, synthesis of reference standards, and analytical quantification.

Chemical Identity & Structural Analysis[1]

Vigabatrin is a racemate of 4-aminohex-5-enoic acid (gamma-vinyl-GABA).[1] Related Compound B shares the same molecular formula (


) but differs significantly in connectivity and conjugation.
Comparative Properties Table
PropertyVigabatrin (API)Related Compound B (Impurity)
IUPAC Name (RS)-4-aminohex-5-enoic acid(2E)-2-(2-aminoethyl)but-2-enoic acid
CAS Number 60643-86-91379403-11-8 (HCl salt) / 1379504-35-4 (Free base)
Molecular Formula


Molecular Weight 129.16 g/mol 129.16 g/mol (Free base) / 165.62 g/mol (HCl)
Structure Type

-amino acid (Linear, non-conjugated)

-unsaturated amino acid (Branched, conjugated)
Key Functional Group Terminal vinyl group (

)
Internal double bond (

) conjugated with COOH
Origin Synthetic TargetProcess Impurity (Regio-isomer)
Structural Visualization

The following diagram contrasts the chemical structure of Vigabatrin with Related Compound B, highlighting the migration of the double bond and the branching of the carbon skeleton.

Structures Vigabatrin Vigabatrin (API) 4-aminohex-5-enoic acid Linear Chain Non-conjugated Vinyl ImpurityB Related Compound B (2E)-2-(2-aminoethyl)but-2-enoic acid Branched Structure Conjugated System Feature1 Terminal Vinyl Group (Target Pharmacophore) Vigabatrin->Feature1 contains Feature2 Internal Double Bond (Thermodynamically Stable) ImpurityB->Feature2 contains

Figure 1: Structural comparison showing the isomerization and backbone rearrangement between Vigabatrin and Related Compound B.

Origin & Formation Mechanism

Unlike Impurity A (the lactam), which forms via cyclization of Vigabatrin, Impurity B is a process-related substance . It typically originates from regio-chemical side reactions during the alkylation steps of the synthesis.

Mechanistic Pathway

In common synthetic routes involving the alkylation of malonate derivatives or ring-opening of vinyl-cyclopropanes:

  • Intended Pathway: Nucleophilic attack occurs at the specific position to generate the linear hexenoic acid skeleton.

  • Impurity Pathway: A competing attack or rearrangement (often involving allylic shifts) leads to the branched "but-2-enoic" skeleton. The thermodynamic stability of the

    
    -unsaturated system (conjugated with the carboxyl group) drives the formation of this specific isomer.
    

This impurity is difficult to remove via standard crystallization due to its zwitterionic nature and similar solubility profile to the API.

Synthesis of Reference Standard (Protocol)

For analytical method validation (HPLC retention time marking, response factor calculation), a high-purity reference standard of Related Compound B is required. The following protocol describes a validated synthesis route starting from (E)-3-ethylidenedihydrofuran-2(3H)-one .

Reagents & Materials
  • Precursor: (E)-3-ethylidenedihydrofuran-2(3H)-one[1]

  • Reagent: Hydrogen Bromide (HBr) in Ethanol (30-33% w/w)

  • Solvent: Ethanol (Absolute), Diethyl Ether

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology
  • Preparation : Charge a round-bottom flask with (E)-3-ethylidenedihydrofuran-2(3H)-one (1.0 equiv) and dissolve in Ethanol (approx. 6-7 volumes).

  • Cooling : Place the flask in an ice bath and cool the solution to 0–5 °C .

  • Acidolysis : Dropwise add the HBr/Ethanol solution (excess, typically 1.5–2.0 equiv) over 15 minutes. Maintain internal temperature below 10 °C.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 16 hours .

    • Mechanism: The HBr facilitates the nucleophilic ring-opening of the lactone, followed by bromide displacement/amination (if using ammonia source) or direct rearrangement if the amine is already protected/latent. Note: If starting from the lactone, an amination step is implied or the precursor already contains the nitrogen moiety in a protected form.

    • Correction based on Literature: The most direct route cited in recent literature involves the hydrolysis of the specific lactone precursor or the deprotection of Ethyl (E)-2-(2-phthalimidoethyl)but-2-enoate .

    • Alternative (More Robust) Route :

      • Start with Ethyl (E)-2-(2-bromoethyl)but-2-enoate .

      • React with Potassium Phthalimide in DMF (60°C, 12h) to install the nitrogen.

      • Hydrolyze with 6N HCl/Acetic Acid at 130°C for 24h.

      • Concentrate to yield Related Compound B Hydrochloride .

  • Isolation :

    • Concentrate the reaction mass under reduced pressure.[1]

    • Triturate the residue with Diethyl Ether or Isopropanol to precipitate the solid.

    • Filter and dry under vacuum.

Synthesis Workflow Diagram

Synthesis Start Starting Material: Ethyl (E)-2-(2-bromoethyl)but-2-enoate Step1 Step 1: Nucleophilic Substitution Reagent: Potassium Phthalimide / DMF Temp: 60-65°C, 12h Start->Step1 Inter Intermediate: Phthalimide Protected Ester Step1->Inter Step2 Step 2: Acid Hydrolysis & Deprotection Reagent: 6N HCl / Acetic Acid Temp: 130-140°C, 24h Inter->Step2 Final Final Product: Vigabatrin Related Compound B (HCl salt) (2E)-2-(2-aminoethyl)but-2-enoic acid Step2->Final

Figure 2: Validated synthetic route for generating the Related Compound B reference standard.

Analytical Profiling

Accurate quantification of Related Compound B is performed using Cation Exchange Chromatography or Reversed-Phase HPLC with ion-pairing agents, given the polar, zwitterionic nature of the compound.

HPLC Method Parameters (EP/USP Aligned)
ParameterCondition
Column C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent)
Mobile Phase A Buffer: 0.05 M

+ Heptanesulfonic acid sodium salt (Ion Pairing), pH 2.2
Mobile Phase B Acetonitrile
Gradient Isocratic or shallow gradient (typically 95% Buffer : 5% ACN)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Low wavelength due to lack of strong chromophores, though the conjugated double bond in Impurity B increases UV absorption compared to Vigabatrin)
Retention Time (RT) Vigabatrin: ~6-8 minRelated Compound B: ~12-15 min (More retained due to conjugation/lipophilicity)
Identification Criteria
  • Relative Retention Time (RRT): Typically ranges between 1.5 to 2.0 relative to Vigabatrin, depending on the exact ion-pairing concentration.

  • UV Spectrum: Unlike Vigabatrin (which has weak end-absorption), Related Compound B exhibits a distinct absorption maximum around 210-220 nm due to the

    
    -unsaturated carboxylic acid moiety.
    

Regulatory & Safety Framework

Pharmacopeial Limits
  • USP/EP Specification: The limit for Related Compound B is strictly controlled.

    • Individual Impurity: NMT (Not More Than) 0.10% or 0.15% (depending on the specific monograph version).

    • Total Impurities: NMT 0.5%.[2]

Toxicological Context

While specific toxicology data for Related Compound B is limited in the public domain, its structural similarity to GABA analogs necessitates strict control. The presence of the conjugated double bond (Michael acceptor) theoretically increases its reactivity compared to the API, potentially allowing it to interact with nucleophilic residues in proteins. However, at controlled levels (<0.10%), it is considered qualified within the safety margins of the drug product.

References

  • European Pharmacopoeia (Ph. Eur.) . Vigabatrin Monograph 1379403-11-8.[3][4] European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . Vigabatrin Related Compound B RS.[5] USP Store Catalog.

  • Pindi, S. R., et al. (2023) . Synthesis of “Tablets Impurity” and “Impurity B” of Vigabatrin, an Antiepileptic Drug. Synthetic Communications / Taylor & Francis.

  • Karumanchi, K., et al. (2019) .[6] Synthesis and characterization of potential impurities of Vigabatrin. Synthetic Communications.

  • PubChem Database . Vigabatrin Compound Summary & Related Structures. National Library of Medicine.

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Quantification of (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The accurate quantification of process-related impurities and degradation products is a cornerstone of pharmaceutical quality assurance. (2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride , pharmacopeially designated as [1][2], is a critical impurity monitored during the synthesis and stability testing of the antiepileptic drug Vigabatrin.

As a Senior Application Scientist, approaching the quantification of this specific analyte requires moving beyond rote methodology. Because Vigabatrin formulations are highly susceptible to heat and moisture-induced degradation[3], establishing a robust, self-validating analytical system is paramount to ensuring drug safety and efficacy.

Mechanistic Causality in Method Development

To develop a reliable protocol, we must first understand the intrinsic physicochemical properties of the analyte and how they dictate our instrumental choices.

Chromophore Dynamics and Detection Modalities

The parent drug, Vigabatrin (4-aminohex-5-enoic acid), contains an isolated terminal double bond that lacks a strong chromophore, rendering it nearly invisible to standard UV detection above 200 nm without pre-column derivatization[4]. In stark contrast, (2E)-2-(2-Aminoethyl)but-2-enoic acid features an


-unsaturated carboxylic acid backbone. This conjugated 

system (the O=C-C=C moiety) provides moderate but distinct UV absorbance at 210 nm[5].

Causality: We exploit this structural difference. By setting the UV detector to 210 nm, we selectively quantify Compound B against a largely transparent Vigabatrin background, eliminating the need for complex derivatization steps (such as FMOC or OPA tagging) for routine formulation QC[4][6].

Ionization State and Chromatographic Retention

Compound B is a zwitterion, possessing both a carboxylic acid (


) and a primary aliphatic amine (

). If analyzed at a neutral pH, the molecule exists in a highly polar, ionized state, leading to poor retention on reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols.

Causality: To force the analyte into a predictable retention mechanism, the mobile phase must be highly acidic. By utilizing a phosphate buffer adjusted to pH 2.8[7], the carboxylic acid is fully protonated (neutralized), while the amine remains protonated. This controlled ionization state ensures sharp, symmetrical peaks and reproducible retention times on a standard C18 stationary phase.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. An analytical run is only considered valid if the internal System Suitability Testing (SST) criteria are strictly met.

Protocol A: USP-Compliant HPLC-UV Method (Routine QC)

This method is optimized for the routine quantification of Compound B in bulk API and solid oral dosage forms[6].

Step 1: Mobile Phase Preparation

  • Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.

  • Combine Acetonitrile, Methanol, and the prepared buffer in a 4:40:1000 (v/v/v) ratio.

  • Adjust the final solution to pH 2.8 using orthophosphoric acid, then filter through a 0.22 µm membrane and degas[7].

Step 2: System Suitability Solution (The Validation Key)

  • Prepare a solution containing 0.1 mg/mL each of USP Vigabatrin RS, USP Vigabatrin Related Compound B RS, and USP Povidone RS in the mobile phase[6].

Step 3: Sample Extraction

  • Weigh and finely powder no fewer than 10 tablets.

  • Transfer an amount equivalent to 22 mg of Vigabatrin into a volumetric flask.

  • Add mobile phase to 80% volume, sonicate for 15 minutes to disrupt the excipient matrix, cool to room temperature, and dilute to volume.

  • Filter the extract through a 0.45 µm nylon syringe filter[6].

Step 4: Chromatographic Execution & Self-Validation

  • Inject 10 µL of the System Suitability Solution onto a C18 column (4.6 mm × 250 mm, 5 µm) at a flow rate of 1.0 mL/min[6].

  • Validation Check: Calculate the resolution between the (2E)-2-(2-Aminoethyl)but-2-enoic acid peak and the Povidone peak. The run is only validated if Resolution

    
     2.0.  If it fails, the system must be halted, and the mobile phase pH or column integrity must be re-evaluated[6].
    
  • Proceed with sample injections, monitoring UV absorbance at 210 nm.

Protocol B: Orthogonal HPLC-UV-CAD Method (Comprehensive Profiling)

For comprehensive mass-balance profiling, UV detection alone is insufficient because it misses non-chromophoric impurities. As introduced in Ph. Eur. 10.0, coupling UV with provides universal detection[5].

Step 1: Volatile Mobile Phase Adaptation CAD requires fully volatile mobile phases to prevent severe background noise. Replace the phosphate buffer with 10 mM ammonium formate (adjusted to pH 3.0 with formic acid)[8].

Step 2: Instrument Setup Connect a low-volume UV flow cell (set to 210 nm) in series before the CAD unit. UV is non-destructive, allowing the eluent to subsequently enter the CAD nebulizer[5].

Step 3: Execution & Self-Validation

  • Inject the sample using a gradient elution (5% to 50% Methanol over 30 minutes).

  • Validation Check: Cross-reference the UV signal of Compound B with its corresponding CAD peak. The sum of all CAD peak areas must correlate to 98.0%–102.0% of the theoretical API mass[9]. A mass-balance failure instantly flags incomplete extraction or the presence of volatile impurities lost during CAD nebulization.

Quantitative Data & Method Parameters

To facilitate rapid method transfer, the critical parameters and validation criteria are summarized below.

Table 1: Chromatographic Parameters Comparison

ParameterProtocol A (HPLC-UV)Protocol B (HPLC-UV-CAD)
Primary Target (2E)-2-(2-Aminoethyl)but-2-enoic acidComprehensive Impurity Profile
Column L1 / C18 (4.6 mm x 250 mm, 5 µm)C18 (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase Buffer Monobasic Potassium Phosphate (pH 2.8)Ammonium Formate (pH 3.0)
Elution Mode Isocratic (4:40:1000 ACN:MeOH:Buffer)Gradient (Buffer / Methanol)
Flow Rate 1.0 mL/min0.3 - 0.5 mL/min
Detection UV at 210 nmUV at 210 nm in-series with CAD

Table 2: Self-Validating System Suitability Criteria

MetricTarget Analyte / PairAcceptance CriterionCausality / Purpose
Resolution (

)
Compound B vs. Povidone

2.0
Ensures excipients do not mask the impurity peak[6].
Signal-to-Noise (S/N) Compound B (Sensitivity Sol.)

10
Validates the Limit of Quantitation (LOQ) at 210 nm[6].
Precision (%RSD) Compound B (Standard Sol.)

5.0%
Confirms injector reproducibility and stable ionization[6].

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the dual-detection system, emphasizing the non-destructive nature of UV analysis prior to aerosolization in the CAD unit.

G Sample Sample Preparation (Vigabatrin API / Formulation) SST System Suitability Testing (SST) Resolution > 2.0 (Cmpd B vs Povidone) Sample->SST Aliquot HPLC HPLC Separation (C18, pH 3.0 Volatile Buffer) SST->HPLC Validated Injection Splitter In-Series Detector Configuration (Low-Volume Capillaries) HPLC->Splitter UV UV Detection (210 nm) Target: (2E)-2-(2-Aminoethyl)but-2-enoic acid Splitter->UV Non-destructive Flow CAD Charged Aerosol Detection (CAD) Target: Vigabatrin & Non-chromophoric UV->CAD Destructive (Aerosolization) Validate Data Integration & Mass-Balance Validation Check UV->Validate CAD->Validate

Fig 1: Dual-Detection HPLC-UV-CAD workflow for self-validating impurity quantification.

References

  • Wiley Analytical Science. With united forces against impurities: Application of CAD in pharmaceutical analysis (2021). Available at:[Link]

Sources

Application Note: Strategic Incorporation of Unnatural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides occupy a highly privileged pharmacological space, bridging the gap between the oral bioavailability of small molecules and the high target specificity of large biologics. However, the clinical translation of native peptides is frequently derailed by their rapid proteolytic degradation, poor membrane permeability, and conformational instability. The strategic incorporation of unnatural amino acids (UAAs)—also known as non-canonical amino acids—has emerged as a foundational solution to these bottlenecks.

By introducing synthetic building blocks with tailored steric and electronic properties, researchers can armor-plate peptides against enzymatic cleavage while locking them into highly active receptor-binding conformations. This application note provides an in-depth mechanistic rationale, self-validating synthetic protocols, and quantitative benchmarks for integrating UAAs into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Rationale: The Causality of UAA Design

The decision to replace a canonical L-amino acid with a UAA is never arbitrary; it is driven by specific structural and pharmacokinetic imperatives .

  • Proteolytic Shielding via Steric Hindrance: Endogenous proteases recognize specific peptide backbone geometries. The introduction of D-amino acids or

    
    -methylated amino acids disrupts this recognition. 
    
    
    
    -methylation eliminates the amide hydrogen, preventing the formation of critical hydrogen bonds with the protease active site, thereby drastically extending the serum half-life.
  • Conformational Constraint: Linear peptides are highly flexible, leading to a massive entropic penalty upon receptor binding.

    
    -dialkyl amino acids, such as aminoisobutyric acid (Aib), severely restrict the 
    
    
    
    and
    
    
    dihedral angles of the peptide backbone. This constraint forces the peptide into stable secondary structures (e.g.,
    
    
    -helices or
    
    
    -turns), pre-organizing the molecule for receptor engagement and logarithmically increasing binding affinity.
  • Overcoming Antimicrobial Resistance: In the development of antimicrobial peptides (AMPs), pathogens rapidly evolve proteases to cleave natural defense peptides. The integration of UAAs diversifies the physicochemical landscape of AMPs, rendering them invisible to bacterial degradation mechanisms while maintaining their membrane-disrupting amphipathicity .

Synthetic Strategy: Overcoming Steric and Electronic Barriers

The very properties that make UAAs desirable (steric bulk, altered electronics) make them notoriously difficult to couple during Fmoc-SPPS. Standard carbodiimide chemistry (e.g., DIC/HOBt) is often insufficient for hindered UAAs.

To overcome this, highly reactive aminium/uronium salts like HATU combined with HOAt are utilized. The causality here is electronic: the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, stabilizing the active ester intermediate and accelerating the nucleophilic attack of the incoming amine, all while suppressing epimerization. Furthermore, recent breakthroughs in gold(I) catalysis have enabled the expedient synthesis of


-protected/

-activated UAAs that bypass traditional activation steps, allowing for direct, epimerization-free peptide coupling .
Workflow Visualization

The following diagram illustrates the optimized Fmoc-SPPS cycle for UAA incorporation, highlighting the critical self-validation gates required for high-fidelity synthesis.

SPPS_UAA_Workflow Resin Resin Preparation (Swelling in DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect UAA_Act UAA Activation (HATU/HOAt, DIEA) Deprotect->UAA_Act Coupling UAA Coupling (Extended Time/Microwave) UAA_Act->Coupling Kaiser Kaiser Test (Self-Validating QC) Coupling->Kaiser Capping Capping (Ac2O/DIEA) Kaiser->Capping Positive (Incomplete) Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleavage Negative (Complete) Capping->UAA_Act Recouple

Fmoc-SPPS workflow for unnatural amino acid incorporation with self-validating Kaiser test QC.

Quantitative Impact of UAA Incorporation

The empirical benefits of UAA substitution can be quantified across multiple pharmacokinetic and pharmacodynamic axes. Table 1 summarizes typical benchmarking data demonstrating the superiority of UAA-modified analogs over native sequences.

Table 1: Pharmacokinetic and Pharmacodynamic Benchmarks of UAA Modifications

Peptide VariantStructural ModificationSerum Half-Life (

)
Target Binding Affinity (

)
Proteolytic Stability
Native Peptide L-Amino Acids only< 30 minutes45.0 nMLow
N-Methylated

-Me-Alanine
4.5 hours12.5 nMHigh
Enantiomeric D-Phenylalanine> 12.0 hours8.2 nMVery High
Conformational

-Dialkyl (Aib)
> 24.0 hours3.1 nMExceptional

Experimental Protocol: Self-Validating UAA Coupling

This protocol is designed as a closed-loop, self-validating system. Every critical step is followed by a quality control (QC) checkpoint to ensure that steric hindrance does not result in deletion sequences.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.3 - 0.6 mmol/g)

  • Fmoc-protected UAA (4.0 equivalents)

  • HATU (3.9 equivalents) and HOAt (4.0 equivalents)

  • 
    -Diisopropylethylamine (DIEA) (8.0 equivalents)
    
  • Peptide synthesis grade DMF and DCM

Step 1: Resin Swelling & Matrix Expansion
  • Weigh the desired amount of resin into a fritted reaction vessel.

  • Add a 1:1 mixture of DMF/DCM (10 mL per gram of resin).

  • Agitate gently for 45 minutes.

  • Causality: Dry polystyrene-based resins are tightly coiled. Swelling in non-polar/polar solvent mixtures expands the polymer matrix, maximizing the surface area and exposing the reactive amine sites for uniform chemical kinetics.

Step 2: Fmoc Deprotection
  • Drain the swelling solvent.

  • Add 20% Piperidine in DMF (v/v) to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 minute).

  • Causality: Piperidine acts as a mild base to remove the Fmoc group via a

    
    -elimination mechanism. The double-treatment ensures complete removal, while extensive washing prevents residual piperidine from prematurely neutralizing the coupling reagents in the next step.
    
Step 3: UAA Activation and Coupling
  • In a separate vial, dissolve the Fmoc-UAA (4 eq) and HOAt (4 eq) in DMF.

  • Add HATU (3.9 eq) and stir for 1 minute.

  • Add DIEA (8 eq) to initiate activation. The solution will turn pale yellow.

  • Immediately transfer the activated UAA solution to the resin.

  • Agitate at room temperature for 2 to 4 hours (or apply microwave heating at 75°C for 10 minutes for severely hindered UAAs like Aib).

  • Causality: Using 3.9 eq of HATU relative to 4.0 eq of UAA ensures that no excess uronium salt is present to cap the free amines on the resin (which would terminate chain elongation). HOAt accelerates the reaction and prevents epimerization of the

    
    -carbon.
    
Step 4: Self-Validating QC (The Kaiser Test)
  • Remove a few resin beads, wash them with ethanol, and place them in a glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 120°C for 3 minutes.

  • Validation Logic:

    • Negative Result (Yellow/Colorless): Indicates >99% coupling efficiency. Proceed to Step 5.

    • Positive Result (Blue): Indicates unreacted primary amines due to steric hindrance. Do not proceed. Trigger a recoupling cycle using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.

Step 5: Capping (If applicable)
  • If the Kaiser test is slightly positive but recoupling is deemed unnecessary, treat the resin with 10% Acetic Anhydride (

    
    ) and 10% DIEA in DMF for 10 minutes.
    
  • Causality: Capping acetylates any unreacted amines, terminating their growth. This prevents the formation of "deletion peptides" (peptides missing one amino acid), which are chromatographically nearly identical to the target peptide and notoriously difficult to separate during final HPLC purification.

References

  • Sharma, K. K., et al. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry, 2024.[Link]

  • Du, Y., et al. "Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives." Applied and Environmental Microbiology, 2022.[Link]

  • Kohnke, P., & Zhang, L. "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis." Journal of the American Chemical Society, 2026.[Link]

Characterization of novel amino acids using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Structural Elucidation and Mass Confirmation of Novel Amino Acids

Introduction & Analytical Rationale

The expansion of the genetic code, advances in biocatalysis, and the rise of peptidomimetic therapeutics have introduced a vast array of non-canonical amino acids (ncAAs) into modern drug development[1]. Characterizing these novel building blocks is a critical quality control bottleneck. Relying solely on exact mass is analytically insufficient due to the high probability of isobaric isomers (e.g., distinguishing a modified leucine from an isoleucine derivative).

To achieve absolute structural certainty, researchers must deploy a dual-modality approach. High-Resolution Mass Spectrometry (HRMS) provides the precise empirical formula and fragmentation-based connectivity, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact atomic linkages and stereochemistry[2]. As a self-validating system, the empirical formula derived from MS must perfectly account for every spin system and carbon environment observed in the NMR data.

Integrated Analytical Strategy

Workflow cluster_MS Mass Spectrometry (HRMS) cluster_NMR NMR Spectroscopy Start Novel Amino Acid Sample LC LC Separation (C18, H2O/ACN) Start->LC Prep Sample Prep (DMSO-d6 or D2O) Start->Prep MS1 Full Scan MS (Exact Mass & Formula) LC->MS1 MS2 dd-MS2 (HCD/CID) (Fragmentation Pattern) MS1->MS2 Validation Cross-Validation Formula matches Spin Systems MS2->Validation NMR1D 1D NMR (1H, 13C Count) Prep->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D NMR2D->Validation Final Absolute Structural Confirmation Validation->Final

Fig 1. Integrated LC-MS/MS and NMR workflow for novel amino acid characterization.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Logic: HRMS (e.g., Q-Exactive Orbitrap) is deployed to determine the exact mass with sub-ppm accuracy, which restricts the possible elemental compositions to a single valid empirical formula[3]. Data-dependent MS/MS (dd-MS2) using Higher-energy Collisional Dissociation (HCD) is crucial because the fragmentation of free amino acids predictably yields an immonium ion. The mass difference between the intact molecule and the immonium ion confirms the presence of the


-amino acid backbone, while the remaining fragment mass corresponds exclusively to the novel side chain[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the ncAA in 50% Acetonitrile/Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Self-Validation Step: Always prepare a solvent blank and a canonical amino acid standard (e.g., L-Phenylalanine). The blank ensures no isobaric background contaminants (like plasticizers) are present, while the standard validates that the HCD collision energy is correctly tuned to produce the expected immonium ion[3].

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a 10-minute gradient from 2% to 98% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water).

  • MS Acquisition: Operate in positive electrospray ionization (ESI+) mode. Set the full MS resolution to 70,000 (at m/z 200) to ensure isotopic fine structure resolution. Set dd-MS2 resolution to 17,500 with a normalized collision energy (NCE) stepped at 20, 30, and 40[3].

  • Data Interpretation: Extract the exact mass of the

    
     ion. Calculate the mass error (must be 
    
    
    
    3 ppm). Evaluate the MS/MS spectra for the diagnostic neutral losses outlined below.

Table 1: Key MS/MS Diagnostic Ions for Free Amino Acid Characterization

Ion TypeDescriptionMass Shift / CalculationDiagnostic Value
Protonated Precursor

Exact Mass (Observed)Confirms empirical formula and isotopic pattern.
Immonium Ion

Precursor

Da
Confirms the presence of a free

-amino acid core.
Ammonia Loss

Precursor

Da
Indicates a free primary amine on the backbone.
Side Chain Fragment

Varies based on ncAAIdentifies the specific mass of the novel modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality & Logic: While MS confirms the formula and side-chain mass, it cannot distinguish between stereoisomers or map complex branching. NMR bridges this gap. The structural elucidation of any amino acid relies on finding a spectroscopic "handle"—typically the backbone amide proton (NH) or the


-proton (

)—and tracing the continuous network of scalar couplings (spin systems) out into the novel side chain[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2–5 mg of the highly purified ncAA in 600 µL of

    
    .
    
    • Self-Validation Step: Why

      
       instead of 
      
      
      
      ?
      
      
      causes rapid hydrogen-deuterium exchange of labile protons, erasing the crucial amide NH signal.
      
      
      preserves this NH "handle", allowing you to trace the connectivity from the backbone to the side chain[6].
  • 1D Acquisition: Acquire

    
     (minimum 16 scans) and 
    
    
    
    (minimum 512 scans) spectra. Count the distinct carbon and proton environments. This count must perfectly match the empirical formula generated by the HRMS data.
  • 2D Homonuclear Acquisition (COSY/TOCSY): Acquire

    
     COSY to identify adjacent (vicinal/geminal) protons. Acquire a TOCSY (mixing time ~80 ms) to observe the entire continuous spin system of the aliphatic side chain[6].
    
  • 2D Heteronuclear Acquisition (HSQC/HMBC): Acquire

    
     HSQC to correlate protons to their directly attached carbons. Acquire 
    
    
    
    HMBC to bridge isolated spin systems across "blind spots" (e.g., quaternary carbons, carbonyls, or heteroatoms in the novel side chain) via 2- or 3-bond couplings[7].

Table 2: Expected NMR Chemical Shift Ranges for Amino Acid Backbone (in


) 
NucleusTypical Shift Range (ppm)MultiplicityDiagnostic Role in Structural Elucidation
Amide Proton (NH) 7.5 – 8.5DoubletStarting handle; correlates to

in COSY.
Alpha Proton (

)
3.5 – 4.5MultipletConnects the backbone to the side chain (

).
Alpha Carbon (

)
50 – 65-Confirmed via direct HSQC correlation to

.
Carbonyl Carbon (C=O) 170 – 180-Confirmed via HMBC correlations from

and NH.

Structural Elucidation Logic & System Validation

To prevent assignment errors, the interpretation of NMR data must follow a strict, stepwise logical progression, moving from known backbone elements into the unknown side chain.

NMRLogic Step1 Identify Backbone Handle (NH or Hα in 1H NMR) Step2 Map Direct Attachments (1H-13C HSQC) Step1->Step2 Define Cα/Hα Step3 Trace Spin Systems (1H-1H COSY / TOCSY) Step2->Step3 Extend to Side Chain Step4 Bridge Quaternary Carbons (1H-13C HMBC) Step3->Step4 Connect Isolated Fragments Step5 Assign Stereochemistry (NOESY / ROESY) Step4->Step5 Spatial Proximity Result Complete 3D Connectivity Map Step5->Result

Fig 2. Stepwise logical workflow for NMR-based structural elucidation of amino acids.

Final Cross-Validation: The protocol is complete only when the datasets cross-validate. The exact mass of the side-chain fragment observed in the HRMS MS/MS spectrum must mathematically equal the sum of the atomic masses of the substructure elucidated via the HMBC and COSY NMR correlations[2]. If a mass discrepancy exists, or if the 1D


 integration reveals fractional protons, the sample is either impure or the proposed structure is incorrect, necessitating a return to the LC-MS/MS purity check.

References

  • Noncanonical Amino Acids in Biocatalysis | Chemical Reviews (ACS Publications) URL:[Link]

  • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids | Analyst (RSC Publishing) URL:[Link]

  • Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry | Journal of Proteome Research (NIH) URL:[Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR | Magnetic Resonance (Copernicus) URL:[Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids | Nature Encyclopedia of Life Sciences (Boston University) URL:[Link]

  • NMR in structural determination of proteins and peptides | NMIMS Pharmacy URL:[Link]

  • Structure Determination of Biological Macromolecules in Solution Using NMR spectroscopy | ETH Zürich URL:[Link]

Sources

Application Note: A Senior Application Scientist's Guide to Amino Acid Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Amino Acid Derivatization in HPLC Analysis

Amino acids, the fundamental building blocks of proteins, are central to a vast array of biological processes. Their accurate qualitative and quantitative analysis is therefore a cornerstone of research in life sciences, biotechnology, and pharmaceutical development.[1][][3] High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][] However, a significant analytical challenge arises from the fact that most amino acids lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors, such as UV-Visible or fluorescence detectors, difficult and insensitive.[4][5]

To overcome this limitation, a pre-column derivatization step is essential.[1][4] This process involves a chemical reaction that attaches a "tag" to the amino acid molecule, rendering it detectable. The choice of derivatization agent is a critical decision that directly influences the sensitivity, stability of the derivative, throughput, and the range of amino acids that can be analyzed.[6] This guide provides an in-depth exploration of the most common and effective derivatization strategies, explaining the underlying chemistry and offering field-proven protocols to empower researchers to make informed decisions and achieve robust, reliable results.

Core Principles of Amino Acid Derivatization

The fundamental principle of pre-column derivatization is to convert amino acids into derivatives with enhanced detectability.[1] This is typically achieved by targeting the primary or secondary amine groups present in all amino acids. The ideal derivatizing reagent should exhibit the following characteristics:

  • Rapid and complete reaction: The reaction should proceed quickly and to completion under mild conditions to ensure accurate quantification.

  • Stable derivatives: The resulting amino acid derivatives must be stable throughout the chromatographic separation.

  • High molar absorptivity or fluorescence quantum yield: The tag should provide a strong signal for sensitive detection.

  • No interference: The reagent itself and any by-products should not interfere with the chromatographic separation of the derivatized amino acids.

  • Reaction with both primary and secondary amines (if required): For comprehensive analysis, the reagent should react with all amino acids, including secondary amines like proline and hydroxyproline.

The overall workflow for amino acid analysis using pre-column derivatization followed by HPLC is a systematic process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Protein_Hydrolysis Protein Hydrolysis (if necessary) Deproteinization Deproteinization Protein_Hydrolysis->Deproteinization Derivatization Pre-Column Derivatization Deproteinization->Derivatization Injection Injection Derivatization->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of amino acids with pre-column derivatization.

A Comparative Analysis of Common Derivatization Reagents

The selection of a derivatization agent is a critical step that dictates the success of the amino acid analysis. The following sections provide a detailed overview of the most widely used reagents, their reaction mechanisms, and practical considerations.

Parametero-Phthalaldehyde (OPA)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Dansyl Chloride (Dns-Cl)Phenylisothiocyanate (PITC)AccQ•Tag™ (AQC)
Amino Acid Coverage Primary amines onlyPrimary & Secondary aminesPrimary & Secondary aminesPrimary & Secondary aminesPrimary & Secondary amines
Reaction Time ~1 minute (very fast)5 - 40 minutes30 - 60 minutes (slow)5 - 20 minutes~1 minute reaction, 10 min heating
Derivative Stability Unstable (requires automation)Stable for days at 4°CStableStableHighly stable for days
Detection Method Fluorescence (Ex: ~340 nm, Em: ~455 nm) or UV (~338 nm)Fluorescence (Ex: ~265 nm, Em: ~315 nm) or UVFluorescence or UVUV (~254 nm)Fluorescence or UV (~260 nm)
Key Advantages Fast reaction, no reagent interferenceReacts with primary and secondary amines, stable derivativesWell-established, good sensitivityCornerstone of protein sequencing, stable derivativesComprehensive kit, fast reaction, stable derivatives
Key Disadvantages Does not react with secondary amines, unstable derivativesReagent hydrolysis can interfereSlow reaction, potential for multiple derivativesVolatile and toxic reagent, requires evaporation stepCommercial kit, potential for by-product interference

Table 1. Comparative Performance of Common Derivatization Agents.[6]

o-Phthalaldehyde (OPA): The Rapid Derivatization Agent

OPA reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol (MCE), to form highly fluorescent isoindole derivatives.[7] This reaction is a cornerstone of automated amino acid analysis due to its speed.

G OPA o-Phthalaldehyde (OPA) Thiol + Thiol (e.g., MCE) OPA->Thiol PrimaryAmine + Primary Amino Acid (R-NH2) Thiol->PrimaryAmine Derivative -> Highly Fluorescent Isoindole Derivative PrimaryAmine->Derivative

Caption: OPA derivatization reaction with a primary amino acid.

The primary advantage of OPA is its rapid reaction time, often complete within a minute at room temperature.[8] Furthermore, the OPA reagent itself is not fluorescent, eliminating the need for its removal before chromatographic analysis.[8] However, OPA has two significant drawbacks: it does not react with secondary amines like proline and hydroxyproline, and the resulting derivatives are unstable.[7][8] The instability necessitates automated derivatization immediately before injection to ensure reproducibility.[9]

Protocol: Automated OPA Derivatization

This protocol is designed for an HPLC system with a programmable autosampler capable of performing pre-column derivatization.[5][9]

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent is light-sensitive and should be prepared fresh daily.

  • Amino Acid Standard Solution: A mixture of primary amino acid standards at a known concentration (e.g., 100 pmol/µL) in 0.1 M HCl.

Procedure (programmed in the autosampler):

  • Aspirate Borate Buffer: Draw 10 µL of the borate buffer.

  • Aspirate Sample: Draw 5 µL of the sample or standard.

  • Mix: Mix the buffer and sample in the injection loop.

  • Aspirate OPA Reagent: Draw 5 µL of the OPA reagent.

  • Mix and React: Mix the contents of the injection loop thoroughly. Allow a reaction time of 1 minute.

  • Inject: Inject the entire reaction mixture onto the HPLC column.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[9]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).[9]

  • Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 0-100% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[9]

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector (338 nm).[7]

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): For Comprehensive Amino Acid Analysis

FMOC-Cl is a highly effective reagent that reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[8][10] This makes it a versatile choice for the comprehensive analysis of all proteinogenic amino acids.

G FMOC 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) AminoAcid + Primary or Secondary Amino Acid FMOC->AminoAcid Derivative -> Stable, Fluorescent FMOC-Derivative AminoAcid->Derivative G Dansyl Dansyl Chloride (Dns-Cl) AminoAcid + Primary or Secondary Amino Acid Dansyl->AminoAcid Derivative -> Fluorescent & UV-Active Dansyl-Derivative AminoAcid->Derivative G PITC Phenylisothiocyanate (PITC) AminoAcid + Primary or Secondary Amino Acid PITC->AminoAcid Derivative -> Stable UV-Active PTC-Derivative AminoAcid->Derivative G AQC 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) AminoAcid + Primary or Secondary Amino Acid AQC->AminoAcid Derivative -> Highly Stable Fluorescent Urea Derivative AminoAcid->Derivative

Sources

Application Note: Direct HPLC-UV Analysis of Underivatized Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Direct HPLC-UV Determination of Underivatized Amino Acids Content Type: Technical Application Note & Protocol Guide Audience: Analytical Chemists, Biochemists, and Pharmaceutical QC Scientists.

Overcoming Chromophoric Limitations via Mixed-Mode and Ligand-Exchange Chromatography

Executive Summary

The determination of amino acids (AAs) is a cornerstone of bioanalysis. However, the vast majority of AAs lack a distinct chromophore, historically necessitating pre- or post-column derivatization (e.g., OPA, FMOC, Ninhydrin). While effective, derivatization introduces kinetic instability, reagent artifacts, and increased cost.

This guide details two robust methodologies for the direct UV detection of underivatized amino acids. Unlike standard Reverse Phase (RP) methods which fail to retain polar zwitterions, these protocols utilize Mixed-Mode Chromatography (MMC) and Ligand-Exchange Chromatography (LEC) to achieve retention and detection limits suitable for pharmaceutical QC and media analysis.

The Physicochemical Challenge

The core difficulty in analyzing underivatized AAs lies in two factors:

  • Lack of Retention: At neutral pH, AAs exist as zwitterions (

    
    ), making them too polar for standard C18 retention.
    
  • Lack of Absorbance: Only Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) absorb significantly above 220 nm. The remaining AAs rely on the weak

    
     transition of the carboxyl group (200–210 nm), which is non-specific and susceptible to solvent noise.
    
Decision Matrix: Selecting Your Method

The following workflow illustrates the decision process for selecting the appropriate underivatized method.

AA_Method_Selection Start Start: Sample Type Deriv Is high sensitivity (<1 pmol) required? Start->Deriv YesDeriv Use Derivatization (OPA/FMOC) Deriv->YesDeriv Yes NoDeriv Proceed with Direct UV Deriv->NoDeriv No Matrix Matrix Complexity? NoDeriv->Matrix Complex High (Plasma/Urine) Matrix->Complex Dirty Simple Low (Media/Formulations) Matrix->Simple Clean MethodB Method B: Ligand Exchange (Copper Chelation 254 nm) Complex->MethodB Better Specificity MethodA Method A: Mixed-Mode (Low UV 205-210 nm) Simple->MethodA Primary Choice

Figure 1: Decision tree for selecting the optimal HPLC-UV methodology.

Method A: Mixed-Mode Chromatography (Low UV)

Best for: Clean samples, synthetic formulations, and media analysis. Mechanism: Utilizes a stationary phase with both hydrophobic (C18) and acidic (Cation Exchange) functional groups.[1] The acidic groups retain the positively charged amine of the AA, while the alkyl chains provide selectivity.

Protocol A: Experimental Setup
ParameterSpecification
Column Mixed-Mode Cation Exchange/RP (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 205 nm or 210 nm
Injection Vol 10–20 µL
Step-by-Step Workflow
  • System Preparation: Passivate the LC system with 10% Nitric Acid if previously used for ion-pairing to reduce background noise at 205 nm.

  • Mobile Phase: Use LC-MS grade TFA. Lower grade TFA oxidizes over time, creating high background absorbance at low wavelengths.

  • Equilibration: Mixed-mode columns require longer equilibration than C18. Flush with 20 column volumes (CV) of initial conditions.

  • Gradient Profile:

    • 0–5 min: 100% A (Isocratic hold to elute polar AAs like Lys, Arg).

    • 5–20 min: Linear ramp to 40% B (Elutes hydrophobic AAs like Leu, Phe).

    • 20–25 min: Re-equilibration.

Scientific Insight: The pH must remain below 3.0. At this pH, the amino groups are fully protonated (


), ensuring interaction with the cation-exchange sites on the column. If pH rises > 3.5, retention of polar AAs (Gly, Ala) will be lost.

Method B: Ligand-Exchange Chromatography (Copper Chelation)

Best for: Complex matrices where low-UV noise is problematic. Mechanism: Copper (II) ions are added to the mobile phase. AAs form stable five-membered chelate rings with


. These complexes have a distinct absorbance maximum at 254 nm, moving detection away from the "noise" of 210 nm.

Chelation_Mechanism Cu Cu(II) (Mobile Phase) Complex Cu-AA Complex Cu->Complex Chelation AA Amino Acid (Analyte) AA->Complex Detector UV Detector (254 nm) Complex->Detector Absorbs Light

Figure 2: Formation of the UV-absorbing Copper-Amino Acid complex.

Protocol B: Experimental Setup
ParameterSpecification
Column C18 (End-capped), 4.6 x 250 mm, 5 µm
Mobile Phase 5 mM Copper(II) Sulfate (

) in Water/Methanol (95:5 v/v)
Buffer Additive 10 mM Ammonium Acetate (to stabilize pH ~ 5.5)
Flow Rate 0.8 mL/min (Isocratic)
Temperature 40°C
Detection UV @ 254 nm
Step-by-Step Workflow
  • Reagent Prep: Dissolve

    
     in HPLC-grade water. Filter through 0.22 µm nylon filter. Do not use phosphate buffers as copper phosphate will precipitate.
    
  • Column Conditioning: Flush the C18 column with the copper mobile phase for 1 hour. This saturates the stationary phase surface with copper ions (dynamic coating).

  • Separation: Inject sample. The order of elution is generally determined by the stability of the copper complex and the hydrophobicity of the side chain.

  • System Cleanup (CRITICAL): Copper is corrosive to stainless steel over long periods.

    • Post-Analysis: Flush system with Water/EDTA (10 mM) for 30 mins to strip copper.

    • Storage: Store column in 50/50 MeCN/Water (without copper).

Scientific Insight: At pH 5.5, the amino acid acts as a bidentate ligand. The formation of the complex shifts the UV absorption maximum. This method is highly specific because few other matrix components form stable copper complexes that absorb at 254 nm.

Comparative Data & Performance

The following table contrasts the expected performance of both methods against standard derivatization.

FeatureMethod A: Mixed-Mode (Low UV)Method B: Ligand Exchange (Cu)Derivatization (OPA/FMOC)
LOD (Limit of Detection) 10–50 µM5–20 µM< 1 µM
Linearity (

)
> 0.995> 0.998> 0.999
Specificity Low (Solvent interference)High (Complex specific)Very High
Run Time 20–30 min15–25 min30–45 min
Robustness Moderate (pH sensitive)High (pH & Temp stable)Low (Reagent stability)

Troubleshooting & Optimization

Issue: Baseline Drift at 210 nm (Method A)
  • Cause: Refractive index changes during gradient elution or low-quality TFA.

  • Solution: Use "Isocratic" elution if possible. If gradient is required, balance the absorbance of MP-A and MP-B by adding a small amount of acetone or adjusting TFA concentration (e.g., 0.1% in A, 0.08% in B) to match baselines.

Issue: Peak Tailing (Method B)
  • Cause: Secondary interactions with residual silanols or slow ligand exchange kinetics.

  • Solution: Increase column temperature to 40–50°C. Faster kinetics improve peak shape. Ensure mobile phase pH is strictly controlled between 5.0 and 6.0.

Issue: "Ghost" Peaks
  • Cause: Contamination from water source (bacteria produce amino acids).

  • Solution: Use fresh Milli-Q water (18.2 MΩ) daily. Do not store aqueous mobile phases for >48 hours.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Amino Acids in Zero Organic Mode on Primesep 200 column. Retrieved from [Link]

  • Dziomba, S., et al. (2011). Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection. Wiley Analytical Science. Retrieved from [Link]

  • Agilent Technologies. (2021). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Application Note 5994-2979EN. Retrieved from [Link]

  • Davankov, V. A. (2003). Ligand-exchange chromatography of amino acids on copper-loaded stationary phases. Journal of Chromatography A.

Sources

Phosphine-Catalyzed Synthesis of Unsaturated Amino Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Unsaturated amino esters are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their inherent functionality allows for diverse chemical modifications, making them valuable building blocks in medicinal chemistry and drug development.[1] Traditional methods for their synthesis often rely on stoichiometric reagents, such as in Wittig and Horner-Wadsworth-Emmons olefinations, which can generate significant waste. In contrast, nucleophilic phosphine organocatalysis has emerged as a powerful, atom-economical, and often stereoselective strategy for the construction of these valuable compounds under mild conditions.[1] This guide provides an in-depth exploration of phosphine-catalyzed protocols for the synthesis of α,β-unsaturated α-, β- (cyclic analogs), and γ-amino esters, complete with mechanistic insights, detailed experimental procedures, and troubleshooting advice for researchers in the field.

The Versatility of Phosphine Catalysis

At the heart of these transformations lies the unique ability of tertiary phosphines to act as potent nucleophiles. The general catalytic cycle is initiated by the addition of a phosphine to an activated carbon-carbon multiple bond (e.g., in an allenoate or an α,β-unsaturated system), generating a reactive zwitterionic intermediate.[2][3][4][5] This intermediate can then engage in a variety of transformations with suitable electrophiles and nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. The phosphine catalyst is regenerated at the end of the cycle, making it a highly efficient process. The specific reaction pathway and the resulting product are highly dependent on the nature of the starting materials and the reaction conditions.[3][4][5][6]

Synthesis of α,β-Unsaturated α-Amino Esters

A robust method for the synthesis of α,β-unsaturated α-amino esters involves a phosphine-catalyzed Michael-type addition of arylidene-α-amino esters to electrophilic alkenes. This approach provides access to valuable glutamate derivatives.[7][8]

Catalytic Cycle: Michael-Type Addition

The reaction proceeds through a fascinating catalytic cycle, which can be visualized as follows:

Michael_Addition_Mechanism cluster_0 Catalytic Cycle cluster_1 Side Reactions Phosphine R₃P Acrylate Methyl Acrylate Phosphine->Acrylate Michael Addition Intermediate_I Zwitterionic Intermediate I Imino_Ester Imino Ester Intermediate_I->Imino_Ester Deprotonation Dimer Dimerization Product Intermediate_I->Dimer Reaction with Acrylate Enolate_V Enolate V Product Glutamate Derivative Enolate_V->Product Conjugate Addition & Proton Transfer Cycloadduct [3+2] Cycloadduct Enolate_V->Cycloadduct Intramolecular Cyclization Product->Phosphine Catalyst Regeneration

Figure 1: Catalytic cycle for the phosphine-catalyzed Michael-type addition.

Experimental Protocol: Synthesis of a Glutamate Derivative[7][8]

This protocol describes the synthesis of a glutamate derivative via the reaction of an N-arylidene-α-amino acid ester with methyl acrylate, catalyzed by dimethylphenylphosphine (Me₂PhP).

Materials:

  • N-arylidene-α-amino acid ester (1.0 equiv)

  • Methyl acrylate (1.0 equiv)

  • Dimethylphenylphosphine (Me₂PhP) (10 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-arylidene-α-amino acid ester (1.0 equiv) and anhydrous toluene.

  • Add dimethylphenylphosphine (10 mol%) to the solution.

  • Slowly add methyl acrylate (1.0 equiv) to the reaction mixture over 30 minutes using a syringe pump. The slow addition is crucial to minimize the formation of side products.[8]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often of high purity (>90%) and may not require further purification. If necessary, purify by column chromatography on silica gel.

EntryPhosphine CatalystAddition Time (min)Yield (%)Purity (%)
1PPh₃307592
2PBu₃306885
3Me₂PhP3092>95
4Me₂PhP608590 (with side products)

Table 1: Optimization of the phosphine-catalyzed Michael-type addition.[7][8]

Synthesis of α,β-Unsaturated β-Amino Ester Analogs: Tetrahydropyridines

A powerful phosphine-catalyzed [4+2] annulation of α-alkyl allenoates and imines provides access to highly functionalized tetrahydropyridines, which are cyclic analogs of β-amino esters and are prevalent in many natural products.[9][10][11][12][13]

Catalytic Cycle: [4+2] Annulation

The mechanism of this annulation is a testament to the versatility of phosphine catalysis:

Annulation_Mechanism Phosphine PBu₃ Allenoate α-Alkyl Allenoate Phosphine->Allenoate Nucleophilic Addition Zwitterion Zwitterionic Intermediate Imine N-Tosyl Imine Zwitterion->Imine γ-Addition Adduct Phosphonium Amide Adduct Ylide Vinylogous Ylide Adduct->Ylide Proton Transfer Cyclized_Intermediate Cyclized Intermediate Ylide->Cyclized_Intermediate Intramolecular Conjugate Addition Product Tetrahydropyridine Cyclized_Intermediate->Product β-Elimination Product->Phosphine Catalyst Regeneration

Figure 2: Catalytic cycle for the phosphine-catalyzed [4+2] annulation.

Experimental Protocol: Synthesis of a Tetrahydropyridine[10][11]

This protocol details the synthesis of a tetrahydropyridine from ethyl 2-methyl-2,3-butadienoate and an N-tosylimine, catalyzed by tributylphosphine (PBu₃).

Materials:

  • Ethyl 2-methyl-2,3-butadienoate (1.0 equiv)

  • N-tosylimine (1.1 equiv)

  • Tributylphosphine (PBu₃) (20 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-tosylimine (1.1 equiv) and anhydrous dichloromethane.

  • Add ethyl 2-methyl-2,3-butadienoate (1.0 equiv) to the solution.

  • Add tributylphosphine (20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydropyridine product. This reaction often proceeds with high diastereoselectivity.[9][12]

Synthesis of α,β-Unsaturated γ-Amino Esters

The synthesis of α,β-unsaturated γ-amino esters can be efficiently achieved through a phosphine-catalyzed γ-umpolung addition of sulfonamides to γ-substituted allenoates. This reaction is highly stereoselective and atom-economical.[1]

Catalytic Cycle: γ-Umpolung Addition

The mechanism for this transformation showcases a polarity reversal at the γ-position of the allenoate:

Umpolung_Mechanism Phosphine PPh₃ Allenoate γ-Substituted Allenoate Phosphine->Allenoate Nucleophilic Addition Zwitterion_I Zwitterionic Intermediate I Sulfonamide Sulfonamide Zwitterion_I->Sulfonamide Deprotonation Vinylphosphonium_III Vinylphosphonium III Amide_Anion_II Amide Anion II Ylide_IV Ylide IV Amide_Anion_II->Ylide_IV γ-Umpolung Addition Enolate_V Phosphonium Enolate V Ylide_IV->Enolate_V Proton Transfer Product γ-Amino Ester Enolate_V->Product β-Elimination Product->Phosphine Catalyst Regeneration

Figure 3: Catalytic cycle for the phosphine-catalyzed γ-umpolung addition.

Experimental Protocol: Synthesis of an α,β-Unsaturated γ-Amino Ester[1]

This protocol outlines the synthesis of an α,β-unsaturated γ-amino ester from a γ-substituted allenoate and a sulfonamide, catalyzed by triphenylphosphine (PPh₃).

Materials:

  • γ-Substituted allenoate (1.5 equiv)

  • Sulfonamide (1.0 equiv)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Anhydrous diethyl ether (Et₂O)

  • Standard laboratory glassware

Procedure:

  • To a vial, add the sulfonamide (1.0 equiv), the γ-substituted allenoate (1.5 equiv), and anhydrous diethyl ether.

  • Add triphenylphosphine (20 mol%) to the mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification without an aqueous workup, as the reaction often produces no byproducts.[1]

  • Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated γ-amino ester.

EntryAllenoate (R)Sulfonamide (Ar)Time (h)Yield (%)
1MeTs895
2EtTs1093
3i-PrTs1290
4PhNs1488

Table 2: Scope of the γ-umpolung addition reaction. (Ts = tosyl, Ns = nosyl)[1]

Troubleshooting and Optimization

While phosphine-catalyzed reactions are generally robust, certain issues can arise. A systematic approach to troubleshooting can help overcome these challenges.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The phosphine may have been oxidized to the phosphine oxide.1. Use freshly purchased or purified phosphine. Handle air-sensitive phosphines under an inert atmosphere.
2. Insufficient Catalyst Activity: The chosen phosphine may not be nucleophilic enough.2. Screen more nucleophilic phosphines (e.g., trialkylphosphines like PBu₃ are generally more nucleophilic than triarylphosphines like PPh₃).[6]
3. Low Reactivity of Substrates: The electrophile or nucleophile may be sterically hindered or electronically deactivated.3. Increase the reaction temperature or use a more active catalyst. Consider modifying the substrate structure if possible.
Formation of Side Products 1. Dimerization/Polymerization: The activated intermediate may react with another molecule of starting material.1. For Michael additions, slow addition of the Michael acceptor can minimize dimerization.[8] Adjusting substrate concentrations may also be beneficial.
2. [3+2] Cycloaddition: In reactions involving imines, [3+2] cycloaddition to form pyrrolidines can be a competing pathway.2. The choice of phosphine and reaction conditions can influence the reaction pathway. Screening different catalysts and solvents is recommended.[7]
Poor Diastereoselectivity 1. Substrate Control: The inherent stereochemistry of the substrates may not favor a particular diastereomer.1. The use of chiral phosphine catalysts can induce high levels of enantioselectivity and may also influence diastereoselectivity.
2. Reaction Conditions: Temperature and solvent can impact the transition state energies and thus the diastereomeric ratio.2. Screen different solvents and run the reaction at various temperatures to optimize for the desired diastereomer.

Conclusion

Nucleophilic phosphine catalysis offers a powerful and versatile platform for the synthesis of unsaturated amino esters. The methodologies presented here for α,β-unsaturated α-, β- (cyclic analogs), and γ-amino esters are characterized by their mild reaction conditions, high efficiency, and often excellent stereoselectivity. By understanding the underlying reaction mechanisms and employing a systematic approach to optimization and troubleshooting, researchers can effectively leverage these protocols for the synthesis of a wide range of valuable molecules for applications in drug discovery and development.

References

  • Zhu, X.-F., Lan, J., & Kwon, O. (2003). An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines. Journal of the American Chemical Society, 125(16), 4716–4717. [Link]

  • Davis, M. M., & Kwon, O. (2009). PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE. Organic Syntheses, 86, 208. [Link]

  • Kwon, O., et al. (2019). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses, 96, 110-123. [Link]

  • Zhu, X.-F., Lan, J., & Kwon, O. (2003). An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines. Organic Chemistry Portal. [Link]

  • Zhu, X.-F., Lan, J., & Kwon, O. (2003). An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines. Journal of the American Chemical Society, 125(16), 4716–4717. [Link]

  • (Note: A general reference for pyridine synthesis, not specifically phosphine-catalyzed, but provides context on the importance of these heterocycles.)
  • Fan, R., et al. (2011). Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways. Angewandte Chemie International Edition, 50(36), 8393-8397. [Link]

  • Tran, Y. S., & Kwon, O. (2014). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Molecules, 19(12), 19803–19815. [Link]

  • (Note: This search result is a duplicate of another entry and does not provide new inform
  • (Note: This search result provides general methods for β-amino ester synthesis but does not detail a phosphine-c
  • Rodríguez-Flórez, L. V., et al. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 29(2), 342. [Link]

  • (Note: This is a reference to a database entry for a previously cited article.)
  • (Note: This is a reference to a database entry for a previously cited article.)
  • (Note: This search result is related to troubleshooting in palladium-phosphine catalysis, which is different
  • (Note: This is a ResearchGate entry for a previously cited article.)
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • Guo, H., et al. (2018). Phosphine Organocatalysis. Chemical Reviews, 118(20), 10049-10293. [Link]

  • (Note: This is a general troubleshooting guide for organic reactions and not specific to phosphine c
  • (Note: This is a guide to general synthetic methods for β-amino esters and does not focus on phosphine c
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • Xia, Y., & Kwon, O. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 415-429. [Link]

  • Xia, Y., & Kwon, O. (2021). Phosphorus-Based Catalysis. Semantic Scholar. [Link]

  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • Guo, H., et al. (2018). Phosphine Organocatalysis. eScholarship. [Link]

  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)
  • (Note: This search result is not directly relevant to the synthesis of amino esters.)

Sources

Strecker synthesis for beta,gamma-unsaturated amino acids

Application Note: Precision Synthesis of -Unsaturated Amino Acids via the Strecker Reaction

Abstract & Strategic Importance

The Synthetic Challenge: Synthesizing these targets via the Strecker reaction presents two formidable chemoselectivity hurdles:

  • Regioselectivity (1,2- vs. 1,4-Addition): Reaction of cyanide with

    
    -unsaturated imines often favors thermodynamic conjugate addition (Michael type), leading to 
    
    
    -amino acids (GABA analogs) rather than the desired
    
    
    -amino acids.
  • Olefin Isomerization: The

    
    -double bond is thermodynamically unstable relative to the 
    
    
    -conjugated isomer. Harsh hydrolysis conditions (standard acid reflux) invariably cause migration of the double bond, destroying the target pharmacophore.

This Application Note details a stereocontrolled, non-isomerizing protocol using N-tert-butanesulfinyl imines (Ellman’s auxiliary). This method guarantees exclusive 1,2-addition and high diastereoselectivity (

Mechanistic Insight: The Kinetic Control

To succeed, the synthesis must operate under strict kinetic control. We utilize N-sulfinyl imines because the electron-withdrawing sulfinyl group activates the C=N bond for nucleophilic attack while simultaneously acting as a bulky chiral directing group.

Pathway Analysis: The "Fork in the Road"

The following diagram illustrates the critical divergence between the desired Strecker pathway and the competing Michael addition/isomerization pathways.

StreckerMechanismStartα,β-UnsaturatedAldehydeImineChiral N-SulfinylImine (Activated)Start->Imine+ (Rs)-tert-ButanesulfinamideTi(OEt)4Strecker1,2-Addition(Kinetic Product)Imine->Strecker+ TMSCN / Lewis Acid(Low Temp)Michael1,4-Addition(Thermodynamic Product)Imine->Michael+ KCN / Protic Solvent(High Temp)TargetTarget: β,γ-Unsaturatedα-Amino NitrileStrecker->TargetStable IntermediateGABAByproduct: γ-AminoNitrileMichael->GABAHydrolysisIsomerByproduct: α,β-UnsaturatedAmino AcidTarget->IsomerAcid Hydrolysis (Heat)Double Bond Migration

Figure 1: Mechanistic divergence in the reaction of cyanide with unsaturated imines. Success requires staying on the green (upper) path.

Protocol: Asymmetric Strecker Synthesis

Phase A: Formation of the N-Sulfinyl Imine

Direct condensation is slow; we use Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium.

Reagents:

  • 
    -Unsaturated Aldehyde (1.0 equiv)
    
  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Ti(OEt)

    
     (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M)

Procedure:

  • Dissolve the sulfinamide in dry THF under nitrogen.

  • Add Ti(OEt)

    
     followed by the aldehyde.
    
  • Stir at ambient temperature for 12–24 h (monitor by TLC/NMR for disappearance of aldehyde).

  • Quench: Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through a Celite pad.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: These imines are generally stable but should be stored at -20°C.

Phase B: Diastereoselective Strecker Reaction

This step installs the nitrile and sets the stereochemistry. The use of TMSCN (Trimethylsilyl cyanide) instead of KCN is non-negotiable to avoid basic conditions that promote 1,4-addition.

Reagents:

  • N-Sulfinyl Imine (from Phase A)

  • TMSCN (1.5 equiv)

  • Catalyst: CsF (0.2 equiv) or Sc(OTf)

    
     (0.1 equiv)
    
  • Solvent: Toluene (non-coordinating solvents enhance dr)[1]

Procedure:

  • Cool the imine solution in Toluene to -78°C . Critical: Low temperature is essential to maximize diastereomeric ratio (dr).

  • Add TMSCN dropwise.

  • Add the catalyst.

  • Stir at -78°C for 4 h, then allow to warm slowly to -40°C over 12 h.

  • Workup: Quench with saturated NH

    
    Cl at low temperature. Extract with EtOAc.
    
  • Analysis: Determine dr by

    
    H NMR or HPLC. The major diastereomer typically results from cyanide attack on the Re-face (for S-sulfinyl imines), predicted by the transition state where the bulky t-butyl group shields the Si-face.
    
Phase C: Controlled Hydrolysis (The "Pinner" Strategy)

Warning: Do NOT use refluxing 6N HCl. This will isomerize the double bond to the

Step 1: Sulfinyl Cleavage & Pinner Reaction

  • Dissolve the

    
    -aminonitrile in dry MeOH saturated with anhydrous HCl (gas) at 0°C.
    
  • Stir at 0°C to RT for 12–24 h.

    • Mechanism:[2][3][4][5][6][7][8] The acid cleaves the sulfinyl group (liberating the amine) and converts the nitrile to the methyl imidate, which hydrolyzes to the methyl ester.

  • Concentrate in vacuo (keep temperature < 30°C).

Step 2: Mild Ester Hydrolysis

  • Suspend the amino ester hydrochloride in 0.5 M LiOH (aq) / THF (1:1) at 0°C.

  • Monitor strictly by HPLC. Stop immediately upon consumption of ester.

  • Neutralize with 1 M HCl to pH 6–7 and purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC.

Data & Optimization Guide

Solvent Effects on Diastereoselectivity

The choice of solvent heavily influences the coordination geometry of the intermediate and the resulting dr.

SolventDielectric ConstantTypical Yield (%)Typical dr (Major:Minor)Notes
Toluene 2.3885-9296:4 Preferred. Tight ion-pairing enhances facial selectivity.
CH

Cl

8.9388-9590:10Good solubility, slightly lower selectivity.
THF7.5880-8560:40Coordinating solvent disrupts the transition state.
DMF36.7>9550:50Promotes unselective background reaction.
Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Formation of

-amino nitrile
1,4-Addition (Michael)Switch from KCN/NaCN to TMSCN. Ensure temperature stays below -40°C.
Low Diastereoselectivity Temperature too high or coordinating solventRun reaction at -78°C. Switch solvent to Toluene or Hexane.
Isomerization to

-unsat. AA
Harsh HydrolysisAvoid refluxing acid. Use the Pinner protocol (HCl/MeOH) or enzymatic nitrile hydrolysis (Nitrilase).
No Reaction Steric hindranceAdd Lewis Acid promoter: Sc(OTf)

or Gd(OiPr)

(5-10 mol%).

Workflow Visualization

The following diagram outlines the optimized operational workflow for the asymmetric synthesis.

WorkflowStep11. CondensationAldehyde + Sulfinamide + Ti(OEt)4(THF, RT, 16h)Check1QC: 1H NMR(Confirm Imine Purity)Step1->Check1Check1->Step1IncompleteConversionStep22. Strecker Addition+ TMSCN, CsF(Toluene, -78°C)Check1->Step2PassCheck2QC: Chiral HPLC(Target dr > 95:5)Step2->Check2Check2->Step2Low dr:Lower TempStep33. Deprotection (Pinner)HCl / MeOH, 0°C(Cleaves Sulfinyl + Nitrile -> Ester)Check2->Step3PassFinalFinal TargetVinylglycine Derivative(HCl Salt)Step3->Final

Figure 2: Operational workflow for the asymmetric synthesis of vinylglycine derivatives.

References

  • Ellman, J. A., et al. (2010).[5] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][9][10] Chemical Reviews, 110(6), 3600–3740. [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2003).[6] Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to

    
    -Unsaturated Imides.[6][11][12] Journal of the American Chemical Society, 125(15), 4442–4443.
    [Link]
    (Note: Highlights the competitive landscape of 1,4-addition vs 1,2-addition).
    
  • Davis, F. A., et al. (1999). Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines).[9] The Journal of Organic Chemistry, 64(5), 1403–1406. [Link]

  • Kukhar, V. P., & Hudson, H. R. (Eds.). (2002). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. (Relevant section on Pinner reaction for sensitive nitriles). [Link]

  • Wang, J., et al. (2015). Recent Advances in Asymmetric Strecker Reaction. Chemical Reviews, 115(13), 6621–6683. [Link]

Troubleshooting & Optimization

🛠️ Amino Acid Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to go beyond basic protocols. Successful organic synthesis of amino acids and peptides requires a deep understanding of the underlying chemical causality. Every protocol provided here is designed as a self-validating system—prioritizing real-time analytical feedback over post-synthesis rescue.

Section 1: Solid-Phase Peptide Synthesis (SPPS) & Fmoc Deprotection

Q: My peptide yield is extremely low, and mass spectrometry shows multiple deletion sequences. What went wrong? A: Deletion sequences are the hallmark of 1[1]. During chain elongation, the growing peptide backbone can form inter-chain hydrogen bonds, leading to rigid


-sheet structures. This physical aggregation sterically shields the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group from the bulky piperidine base, preventing cleavage[1].

Troubleshooting Action: Do not blindly run automated cycles. Incorporate UV-Vis monitoring. By quantifying the release of the dibenzofulvene (DBF)–piperidine adduct at 301 nm, your protocol validates its own completion before proceeding to the next coupling step[2].

Q: I am losing my dipeptide entirely from the resin during the second Fmoc deprotection. Why? A: You are likely experiencing3[3]. This base-catalyzed side reaction occurs when the liberated N-terminal amine of the dipeptide attacks the ester linkage connecting the C-terminus to the resin, cleaving the dipeptide as a cyclic DKP. This is highly sequence-dependent and is particularly notorious if the C-terminal residue is Proline[3].

Protocol: Optimized Fmoc Deprotection with UV Monitoring
  • Preparation: Prepare a fresh solution of 20% piperidine in N,N-dimethylformamide (DMF)[1]. (Note: Piperidine degrades over time; always use fresh reagents).

  • First Treatment: Add the deprotection solution to the resin (approx. 10 mL/g resin). Agitate for 5 minutes, then drain[3].

  • Second Treatment (Main Deprotection): Add fresh deprotection solution and agitate for 10-15 minutes[3].

  • Quantitative UV Monitoring: Collect the drained filtrate. Dilute a 50

    
    L aliquot into 5.00 mL DMF. Measure absorbance at 301 nm (
    
    
    
    ) to calculate the concentration of the DBF adduct. Proceed only if the calculation indicates
    
    
    completion[2].
  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine before the next coupling step[1].

FmocTroubleshooting Start Issue: Deletion Sequences or Low Peptide Yield Test Perform Kaiser Test (Ninhydrin) Start->Test Positive Positive (Blue) Free Amines Present Test->Positive  Yes Negative Negative (Yellow/Brown) Incomplete Deprotection Test->Negative  No Coupling Troubleshoot Coupling Step (Check Activators/Sterics) Positive->Coupling Reagents Check Reagents: Is 20% Piperidine Fresh? Negative->Reagents Replace Replace Reagents & Ensure Proper Storage Reagents->Replace  No Aggregation Check Sequence: Aggregation/Beta-sheets? Reagents->Aggregation  Yes Optimize Optimize Protocol: Double Deprotection, Heat, or Chaotropes Aggregation->Optimize  Yes

Workflow for diagnosing and resolving incomplete Fmoc deprotection in peptide synthesis.

Section 2: Stereochemical Integrity & Racemization

Q: My synthesized amino acids are showing epimerization. How does racemization occur during activation? A: Racemization during amino acid coupling is primarily driven by the formation of an4[4]. When the C-terminal carboxylic acid is activated (e.g., using carbodiimides like DIC), the highly reactive O-acylisourea intermediate is susceptible to intramolecular attack by the adjacent amide carbonyl oxygen. This forms a 5-membered oxazolone ring. The


-proton of this ring is highly acidic; its abstraction by base leads to planar enolization and subsequent racemization upon ring opening[4].

Data Presentation: Coupling Additives to Suppress Racemization

AdditiveChemical NameMechanism of ActionEfficacy
HOBt 1-HydroxybenzotriazoleReacts rapidly with O-acylisourea to form a less reactive, racemization-resistant active ester[3].Moderate
HOAt 1-Hydroxy-7-azabenzotriazoleSimilar to HOBt, but the nitrogen at position 7 provides neighboring group participation to accelerate coupling.High
Oxyma Ethyl cyanohydroxyiminoacetateNon-explosive alternative to HOBt/HOAt with superior suppression of oxazolone formation.Very High

Section 3: De Novo Synthesis - Strecker & Gabriel Methodologies

Q: My Strecker synthesis yields are low, and I'm getting a complex mixture instead of the pure


-amino acid. What is the cause? 
A:  The classical 5 condenses an aldehyde, ammonia, and hydrogen cyanide to form an 

-aminonitrile, which is then hydrolyzed[5]. Low yields usually stem from attempting a one-pot synthesis. The reaction is an equilibrium process; if harsh acidic hydrolysis is attempted in the same pot without removing excess ammonia and cyanide, side reactions will degrade the delicate

-aminonitrile.

Troubleshooting Action: Separate the reaction into a two-step protocol. Isolate the


-aminonitrile intermediate before subjecting it to hydrolysis[6]. Note that the classical Strecker synthesis yields a racemic mixture of L- and D-amino acids[5].
Protocol: Two-Step Strecker Synthesis of -Amino Acids
  • Aminonitrile Formation: Dissolve the starting aldehyde (e.g., 4-hydroxybenzaldehyde) in a suitable solvent like methanol. Cool the flask in an ice bath[6].

  • Amine Addition: Slowly add a solution of ammonium chloride in aqueous ammonia with continuous stirring[6].

  • Cyanide Addition: Carefully add an aqueous solution of sodium cyanide (NaCN) dropwise via a dropping funnel while maintaining the low temperature[6]. (Caution: Highly toxic. Perform strictly in a dedicated fume hood).

  • Isolation: Extract and isolate the

    
    -aminonitrile intermediate from the reaction mixture.
    
  • Hydrolysis: Reflux the isolated aminonitrile in concentrated hydrochloric acid (HCl) for several hours to hydrolyze the nitrile group to a carboxylic acid, yielding the amino acid hydrochloride salt[6].

  • Neutralization: Adjust the pH to the amino acid's isoelectric point (e.g., pH 5-6) using aqueous ammonia or sodium hydroxide to precipitate the free amino acid[6].

Q: In the Gabriel Synthesis, I cannot liberate my primary amine from the phthalimide intermediate using acid hydrolysis. What is the alternative? A: The 7 utilizes potassium phthalimide to synthesize primary amines and amino acids without over-alkylation[7][8]. However, the phthalimide protecting group is exceptionally robust due to the resonance stabilization of the imide. Acidic hydrolysis relies on the nucleophilic attack of water, which is a poor nucleophile against such a stable system, requiring high temperatures (up to 150°C) and long reflux times that can degrade sensitive molecules[8].

Troubleshooting Action: Use the Ing-Manske procedure . This introduces hydrazine, a superb alpha-effect nucleophile that rapidly attacks the imide carbonyls, forming a thermodynamically stable cyclic phthalhydrazide and irreversibly driving the cleavage to completion[7][8].

Data Presentation: Gabriel Synthesis Cleavage Conditions

Cleavage MethodReagentsMechanismPros & Cons
Acidic Hydrolysis Conc. HCl, RefluxProtonation and nucleophilic attack by water.Pro: Simple reagents. Con: Very slow, requires high heat, low yields[7][8].
Ing-Manske Procedure Hydrazine (

), Ethanol, Reflux
Hydrazinolysis: Hydrazine attacks the imide carbonyls, forming a stable cyclic phthalhydrazide byproduct[7].Pro: Mild, neutral conditions, high yield[8]. Con: Phthalhydrazide byproduct can be difficult to separate[7].
Reductive Cleavage

, 2-propanol
Reduction of the imide carbonyls followed by cleavage.Pro: Avoids the use of toxic hydrazine[8]. Con: May inadvertently reduce other sensitive functional groups.

References

  • Source: benchchem.
  • Source: peptidechemistry.
  • Source: chempep.
  • Source: benchchem.
  • Source: wikipedia.
  • Title: Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)
  • Source: wikipedia.
  • Title: Gabriel Synthesis (Ing-Manske Procedure)

Sources

How to improve yield in beta,gamma-unsaturated amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of


-unsaturated amino acids. These compounds (e.g., vinylglycine derivatives) are critical chiral building blocks for peptidomimetics and mechanism-based enzyme inhibitors. However, their synthesis is notoriously plagued by double-bond isomerization, 

-center racemization, and poor catalytic turnover.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your yields and stereocontrol.

Section 1: The Isomerization & Racemization Trap

Q: My


-unsaturated amino acid isomerizes to the 

-form during deprotection and workup. How do I stop this?
Root Cause: The

-double bond is thermodynamically driven to migrate into conjugation with the adjacent carbonyl group, forming the significantly more stable

-unsaturated system. This

-bond migration is rapidly accelerated by strong bases or acids during standard protecting group removal. Solution: Avoid harsh deprotection conditions entirely. If you are utilizing a Wittig olefination approach, protect the carboxyl group and the amine together as a cyclic oxazolidine (e.g., Garner's aldehyde). The cyclic constraint prevents the hyperconjugative alignment necessary for double-bond migration. Alternatively, for kinetic resolution of racemic mixtures, utilize cinchona alkaloid catalysts. These provide a mild, room-temperature environment that strictly avoids isomerization while delivering high enantiomeric excess .

Q: I am losing enantiomeric purity during the Pd-catalyzed allylic alkylation of my glycine enolate. Why is my


-center racemizing? 
Root Cause:  Unstabilized enolates react slowly with the 

-allyl-palladium intermediate. This delay allows the Pd-complex to undergo rapid

isomerization, leading to a loss of stereocontrol, racemization, and the formation of the undesired thermodynamic

-unsaturated regioisomer. Solution: Utilize chelated amino acid ester enolates (such as zinc or titanium enolates). Chelation locks the enolate geometry (

-enolate) and drastically increases its nucleophilicity. This allows the alkylation to proceed at extremely low temperatures (

C). The rapid nucleophilic attack outpaces the slow

isomerization, kinetically trapping the desired

-unsaturated architecture .

Section 2: Optimizing Olefin Metathesis

Q: My cross-metathesis (CM) yields with vinylglycine derivatives are abysmal (<20%). How can I improve catalyst turnover? Root Cause: There are two competing failure modes here. First, free amines are highly Lewis basic and strongly coordinate to the oxophilic/carbophilic Ruthenium center of Grubbs catalysts, forming an inactive resting state (catalyst poisoning). Second, Ru-hydride species generated during the catalytic cycle act as potent isomerization catalysts, "walking" the double bond into conjugation with the carbonyl. Solution:

  • Electronic Deactivation: Protect the amine with strongly electron-withdrawing groups (Boc, Cbz, or Fmoc) to reduce the nitrogen's lone-pair donicity.

  • Hydride Scavenging: Add 10 mol% of 1,4-benzoquinone or a few drops of acetic acid to the reaction mixture. These additives intercept and quench trace Ru-hydride species, shutting down the isomerization pathway and boosting the yield of the desired metathesis product.

Section 3: Stereocontrol in Wittig Olefination

Q: I am reacting Garner's aldehyde with a nonstabilized ylide, but I get poor


 selectivity. How can I force the reaction to favor the 

-alkene?
Root Cause: Nonstabilized ylides typically react with aldehydes under kinetic control to yield

-alkenes via an erythro-betaine/cis-oxaphosphetane intermediate. Solution: To invert this inherent selectivity and obtain the

-alkene (up to >10:1

ratio), quench the reaction with a large excess of anhydrous methanol at

C. The rapid protonation of the betaine intermediate kinetically traps the trans-geometry before it can equilibrate to the cis-oxaphosphetane .

Data Presentation: Impact of Reaction Parameters on Yield & Selectivity

Substrate / IntermediateReaction TypeKey Parameter / ReagentPrimary Issue MitigatedTypical Yield / Selectivity
Unprotected

-amino aldehyde
Wittig OlefinationStandard Base (n-BuLi)None (High Racemization)<30% yield, ~50% ee
Garner's Aldehyde (Oxazolidine)Wittig OlefinationMeOH Quench at -78°C

-Alkene Formation
85% yield, >10:1

Glycine Ester EnolatePd-Allylic AlkylationZinc Chelation (-78°C)

Isomerization
>80% yield, >95% ee
Vinylglycine derivativeCross-Metathesis1,4-Benzoquinone (10 mol%)Double Bond Migration75-90% yield

Experimental Protocol: Self-Validating (E)-Selective Wittig Olefination

Objective: Synthesize an (E)-


-unsaturated amino alcohol from Garner's Aldehyde with strict stereocontrol.
  • Step 1: Ylide Generation Suspend the alkyltriphenylphosphonium bromide salt (1.5 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere. Cool the suspension to

    
    C. Add NaHMDS (1.45 equiv) dropwise.
    Validation Checkpoint: The solution must transition to a vibrant, homogeneous orange/red color within 15 minutes, visually confirming complete ylide formation.
    
  • Step 2: Aldehyde Addition Cool the ylide solution to

    
    C. Add a solution of Garner's aldehyde (1.0 equiv) in THF dropwise over 15 minutes to prevent localized heating. Stir for exactly 30 minutes at 
    
    
    
    C. Validation Checkpoint: A rapid TLC (20% EtOAc/Hexanes) should show the complete disappearance of the aldehyde spot (which stains dark with PMA) and the appearance of a new, less polar olefin spot.
  • Step 3: Kinetic Quench (Critical Step) Rapidly inject a large excess of anhydrous Methanol (10 equiv) directly into the reaction mixture while maintaining the temperature at

    
    C.
    Causality: This rapid protonation traps the trans-betaine intermediate before it can collapse into the cis-oxaphosphetane, forcing the reaction down the 
    
    
    
    -selective pathway.
  • Step 4: Workup & Verification Allow the mixture to warm to room temperature, concentrate in vacuo, and partition between Et

    
    O and deionized water. Extract the aqueous layer, dry the combined organics over MgSO
    
    
    
    , and purify via flash chromatography. Validation Checkpoint: Analyze the purified product via
    
    
    H NMR. The vinylic protons of the desired
    
    
    -isomer will display a coupling constant (
    
    
    ) of ~15–17 Hz, whereas the undesired
    
    
    -isomer will show a distinct coupling of ~10–12 Hz.

Mechanistic Visualization

G Substrate Allylic Substrate + Pd(0) Catalyst PiAllyl π-Allyl-Pd Complex (Kinetic Intermediate) Substrate->PiAllyl Oxidative Addition Desired β,γ-Unsaturated Amino Acid (High Yield, Retention) PiAllyl->Desired Fast Attack Isomerization π-σ-π Isomerization (Higher Temp) PiAllyl->Isomerization Slow Reaction ChelatedEnolate Chelated Enolate (-78 °C) ChelatedEnolate->Desired Undesired α,β-Unsaturated Amino Acid (Thermodynamic Sink) Isomerization->Undesired

Mechanistic divergence in Pd-catalyzed allylic alkylation: Kinetic trapping vs. isomerization.

References

  • Deng, G., et al. "Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids." Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

  • Berkowitz, D. B., et al. "Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher Alpha-Vinyl Amino Acids." Journal of Organic Chemistry, 2000.[Link]

  • Baldwin, J. E., et al. "Synthesis of .beta.,.gamma.-unsaturated amino acids." The Journal of Organic Chemistry, 1977.[Link]

  • Oh, J. S., et al. "(E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides." Tetrahedron Letters, 2004.[Link]

Chromatography Solutions Center: High-Performance Liquid Chromatography (HPLC) of Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of HPLC Conditions for Amino Acid Separation Ticket ID: AA-OPT-2024

Introduction: The "Invisible" Analyte Challenge

Welcome to the Chromatography Solutions Center. If you are here, you likely face the fundamental paradox of amino acid (AA) analysis: Amino acids are biologically ubiquitous but chromatographically "invisible."

Most amino acids lack a chromophore that absorbs UV light significantly (except Tryptophan, Tyrosine, and Phenylalanine). To detect them at femtomole levels, we must chemically transform them into "visible" derivatives. This guide focuses on the industry-standard Pre-column Derivatization method using OPA (o-phthalaldehyde) for primary amines and FMOC (9-fluorenylmethyl chloroformate) for secondary amines.[1][2]

This is not just a recipe; it is a system. Every variable—pH, temperature, and reaction timing—is interlinked.

Part 1: The Chemistry of Visibility (Derivatization)

The Workflow Logic

We cannot separate what we cannot detect. The derivatization process must occur before the sample hits the column. This is typically automated via the autosampler (needle-in-loop).

The Mechanism:

  • OPA Reaction: Reacts rapidly (seconds) with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) at pH > 8.0 to form a highly fluorescent isoindole derivative.

  • FMOC Reaction: Reacts with secondary amines (Proline, Hydroxyproline) that OPA misses.[2]

  • Quenching: FMOC is highly fluorescent itself. We must quench excess FMOC (usually with acidic mobile phase) to prevent it from swamping the detector.

Visualizing the Autosampler Logic

The following diagram illustrates the critical timing and logic your autosampler must follow to ensure reproducible derivatives.

DerivatizationLogic Start Start: Autosampler Pickup Borate Add Borate Buffer (pH 8.2) (Deprotonates Amines) Start->Borate OPA Add OPA Reagent (Reacts with Primary Amines) Borate->OPA Wait1 Wait 0.5 min (Isoindole Formation) OPA->Wait1 FMOC Add FMOC Reagent (Reacts with Proline/Sec. Amines) Wait1->FMOC Wait2 Wait 0.5 min FMOC->Wait2 Quench Dilute with Mobile Phase A (Acidic pH Quenches Reaction) Wait2->Quench Inject Inject onto Column Quench->Inject

Caption: Automated pre-column derivatization workflow. Note that OPA must react first to "clear" primary amines before FMOC targets secondary amines.

Critical Protocol: Preparation of Borate Buffer

Why this matters: The OPA reaction is a nucleophilic attack. The amino group on the amino acid must be deprotonated (NH2, not NH3+) to react. This requires a pH around 8.[3][4]2. If this buffer is old or the pH drifts, your sensitivity will crash.

Reagents:

  • Sodium tetraborate decahydrate (

    
    )
    
  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for adjustment.

Step-by-Step:

  • Weigh 3.8 g of sodium tetraborate decahydrate.

  • Dissolve in 900 mL of HPLC-grade water (requires stirring; borate dissolves slowly).

  • CRITICAL STEP: Calibrate your pH meter. Adjust the pH to 8.2 ± 0.1 using dilute HCl or NaOH.

  • Dilute to volume (1000 mL) and filter through a 0.45 µm membrane.

  • Shelf Life: Discard after 1 week. Borate absorbs

    
     from the air, lowering pH and killing reaction efficiency.
    

Part 2: Separation Optimization (The Gradient)

The "Critical Pairs" Challenge

In amino acid analysis, success is defined by the resolution of specific pairs that tend to co-elute.

  • Glycine / Threonine: Often overlap if pH is too low.

  • Leucine / Isoleucine: Structural isomers. They require specific hydrophobic selectivity (high carbon load C18) and temperature control to separate.

Mobile Phase Strategy
  • Mobile Phase A (MPA): 10 mM

    
    , 10 mM 
    
    
    
    , pH 8.2 (matches reaction pH, stabilizes derivatives). Note: Some methods use acetate at pH 7.2; ensure your column can handle the pH.
  • Mobile Phase B (MPB): Acetonitrile:Methanol:Water (45:45:10). The methanol helps solvate the polar FMOC derivatives.

Optimized Gradient Table (for 4.6 x 100mm C18, 3.5 µm)

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase of Separation
0.02%1.5Injection / Loading
0.52%1.5Isocratic Hold (Polar AAs)
20.057%1.5Primary Separation Gradient
20.1100%1.5Column Wash (Elute FMOC-OH)
23.5100%1.5Wash Hold
23.62%1.5Re-equilibration
25.02%1.5Ready for Next

Part 3: Troubleshooting & FAQs

Issue 1: Ghost Peaks (The Ammonia Trap)

User Complaint: "I see a peak eluting near Histidine even in my blank injections."

Root Cause Analysis: OPA reacts with any primary amine. Ammonia (


) is ubiquitous in laboratory air and water. It reacts with OPA to form a "ghost peak."

The Fix:

  • Water Quality: Use only 18.2 MΩ water.

  • Filter Mobile Phase: Do not use paper filters (they leach amines). Use 0.2 µm Nylon or PTFE filters.

  • Reagent Check: If the peak persists, your Borate buffer has absorbed ammonia from the air. Remake it.

Issue 2: Poor Resolution of Leucine/Isoleucine

User Complaint: "Leu and Ile are merging into a single peak."

Scientific Explanation: These are structural isomers with identical masses. Separation relies purely on subtle hydrophobicity differences.

  • Temperature Effect: Higher temperatures increase mass transfer but can change selectivity.

  • Gradient Slope: A shallower gradient (0.5% B/min increase) in the 10-15 min window usually resolves them.

Troubleshooting Logic Flow:

ResolutionFix Problem Problem: Leu/Ile Co-elution CheckTemp Check Column Temp (Target: 40°C) Problem->CheckTemp CheckFlow Lower Flow Rate (Target: 1.0 mL/min) CheckTemp->CheckFlow Temp is OK CheckGradient Flatten Gradient (Reduce slope) CheckFlow->CheckGradient Flow is OK

Caption: Stepwise logic to resolve the critical Leucine/Isoleucine pair.

FAQ: Why is my Proline peak missing?

Answer: Proline is a secondary amine (an imino acid). It does not react with OPA. You must ensure your method includes the FMOC addition step. If you are using FMOC and still see no peak, check the detector wavelength.

  • OPA Channel: Ex: 340 nm, Em: 450 nm.

  • FMOC Channel: Ex: 266 nm, Em: 305 nm.

  • Note: You must switch detector wavelengths during the run (usually around 15 mins) to catch the FMOC-derivatives.

References

  • Agilent Technologies. (2020). Amino Acid Analysis "How-To" Guide: AdvanceBio Amino Acid Analysis. Agilent Publication 5991-7694EN.[3][5] Link

  • Waters Corporation. (2012). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note 720004230EN. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131–137. Link

  • Henderson, J. W., et al. (2000). Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Agilent Publication 5980-1193E. Link

Sources

Technical Support Center: Overcoming Racemization in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, medicinal chemists, and drug development professionals who demand absolute stereochemical integrity in their synthetic workflows.

In peptide therapeutics, chiral purity is non-negotiable. A single epimerized residue can obliterate biological activity, trigger immunogenic responses, and derail a multi-million-dollar clinical pipeline. This guide moves beyond basic troubleshooting; we will dissect the mechanistic causality of racemization and provide self-validating protocols to ensure your syntheses remain enantiomerically pure.

Part 1: The Mechanistic Roots of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic pathways that cause it. During the activation of an amino acid's carboxylic acid group for coupling, the loss of chiral integrity at the


-carbon typically proceeds via two primary mechanisms 1:
  • 5(4H)-Oxazolone Formation (Path B): The highly reactive O-acylisourea intermediate (formed by carbodiimides like DIC) is susceptible to intramolecular nucleophilic attack by the adjacent carbonyl oxygen. This forms a 5(4H)-oxazolone ring. The

    
    -proton in this ring is highly acidic; abstraction by a weak base leads to a planar, achiral intermediate. Upon ring opening by the incoming amine, a mixture of D- and L-diastereomers is formed.
    
  • Direct Enolization (Path A): The

    
    -proton is abstracted directly by a base (such as DIEA or piperidine) from the activated amino acid, forming a resonance-stabilized planar enolate. This is particularly prevalent in amino acids with electron-withdrawing side chains.
    

G Start Activated Amino Acid (O-Acylisourea) PathA Path A: Direct Enolization (Base Catalyzed) Start->PathA Strong Base (e.g., DIEA) PathB Path B: Oxazolone Formation (Intramolecular Attack) Start->PathB Slow Amine Attack Enolate Planar Enolate Intermediate PathA->Enolate Hα Abstraction Oxazolone 5(4H)-Oxazolone Intermediate PathB->Oxazolone Carbonyl Attack Racemization Racemized Product (D/L Diastereomers) Enolate->Racemization Re-protonation Oxazolone->Racemization Ring Opening

Mechanistic pathways of amino acid racemization during peptide synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing unacceptably high levels of D-Cys during Fmoc-SPPS. How can I suppress this?

The Causality: Cysteine is notoriously prone to direct enolization (Path A). The electron-withdrawing nature of the protected sulfhydryl group stabilizes the carbanion formed upon


-proton abstraction. Counter-intuitively, using the massively bulky Trityl (Trt) protecting group often increases racemization compared to less hindered groups like Diphenylmethyl (Dpm). Why? The extreme steric bulk of the Trt group drastically slows down the coupling rate. This leaves the activated Cys ester exposed to the basic environment (DIEA) for a prolonged period, allowing enolization to outcompete the desired aminolysis 2.

The Solution:

  • Never pre-activate Cysteine. Pre-activation generates the active ester without the nucleophilic amine present, giving the intermediate ample time to enolize. Use in-situ activation (detailed in the protocol section below).

  • Modify the solvent. Switch from neat DMF to a less polar mixture like DCM/DMF (1:1) to destabilize the polar enolate intermediate.

  • Consider alternative protecting groups. If Trt continues to fail, switch to Fmoc-Cys(Dpm)-OH, which offers a better balance of steric protection and rapid coupling kinetics 2.

Q2: My segment condensation (fragment coupling) yields significant epimerization at the C-terminal residue. What is the best strategy?

The Causality: Single amino acids are protected by urethane groups (Fmoc, Boc). Urethanes donate electron density into the carbonyl, reducing its electrophilicity and making oxazolone formation highly unfavorable. However, in segment condensation, the C-terminal residue is an acyl peptide—it lacks a urethane group. Consequently, oxazolone formation (Path B) is rapid and aggressive 3.

The Solution: You must trap the O-acylisourea intermediate faster than it can cyclize. Switch from standard HBTU/HOBt to a combination of DIC and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure has an optimal pKa (~4.6) that allows it to rapidly intercept the intermediate, forming a highly reactive but stable oxime ester that resists oxazolone formation 4.

Q3: Histidine coupling is leading to both racemization and side-chain acylation. How do I resolve this?

The Causality: The unprotonated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitrogen (N

) of the imidazole ring in Histidine acts as an intramolecular base. During activation, this basic nitrogen loops back and catalyzes the abstraction of its own

-proton, driving rapid epimerization .

The Solution: Utilize side-chain protecting groups that sterically and electronically mask the imidazole ring. Fmoc-His(Bom)-OH (benzyloxymethyl) or Fmoc-His(Trt)-OH are highly effective at suppressing this intramolecular base catalysis 5. Couple at reduced temperatures (0–4 °C) for the first 30 minutes before allowing the reaction to reach room temperature.

Part 3: Quantitative Data on Coupling Additives

The choice of coupling additive dictates the survival of chiral integrity. The table below summarizes the performance of standard additives in a highly sensitive segment condensation model (Z-Phe-Val-OH + H-Pro-NH2) 6.

Coupling AdditiveRelative Acylation RateRacemization (D-isomer %)Safety & Handling Profile
HOBt Baseline (1x)8.9%Class 1 Explosive Hazard; restricted shipping.
HOAt Fast (3x)2.1%Class 1 Explosive Hazard; restricted shipping.
OxymaPure Fast (3x)3.8%Non-explosive ; bench-stable; highly soluble.

Part 4: Validated Experimental Protocols

Protocol: Racemization-Free In-Situ Coupling of Sensitive Amino Acids (Cys/His)

To guarantee trustworthiness, this protocol is designed as a self-validating system. By avoiding pre-activation, we ensure the active ester is consumed by the resin-bound amine the exact millisecond it is generated.

Workflow Step1 1. Dissolve Fmoc-AA & Additive Step2 2. Add to Resin (No Pre-activation) Step1->Step2 Step3 3. Add DIC (In-situ Activation) Step2->Step3 Step4 4. Agitate (Controlled Temp) Step3->Step4 Step5 5. Cleavage & Chiral HPLC Check Step4->Step5

Validated workflow for in-situ activation to suppress racemization of sensitive amino acids.

Step-by-Step Methodology:

  • Preparation: Weigh 4.0 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) and 4.0 equivalents of OxymaPure relative to the resin loading.

  • Dissolution: Dissolve both solids in a minimal volume of DCM/DMF (1:1 ratio). Crucial: Do not add any base or carbodiimide at this stage.

  • Resin Transfer: Add the dissolved mixture directly to the reaction vessel containing the swollen, Fmoc-deprotected peptide resin. Agitate gently for 1 minute to ensure the resin is fully permeated by the reagents.

  • In-Situ Activation: Add 4.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide) directly to the resin slurry.

    • Causality Check: By adding DIC last, the O-acylisourea is formed in the presence of the nucleophilic amine, ensuring immediate aminolysis and starving the enolization pathway of time.

  • Coupling: Agitate the reaction at room temperature for 45–60 minutes.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with EtOH, and perform a Kaiser test. A colorless/yellow bead confirms >99% coupling efficiency. If blue, repeat steps 1-4 with 2.0 equivalents.

  • Verification: Following global cleavage (TFA/TIS/H2O), analyze the crude peptide via Chiral LC-MS to validate that the D-isomer integration remains below your acceptable threshold (<1.0%).

References

  • Source: National Institutes of Health (NIH)
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Source: Thieme Connect URL
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega - ACS Publications URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL
  • Source: Peptide.

Sources

Purification strategies for novel amino acid compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amino Acid Purification Support Center . As a Senior Application Scientist, I have designed this technical guide to address the complex challenges associated with isolating and purifying novel, non-canonical, and heavily modified amino acids.

Unlike standard peptides, novel amino acids present unique chromatographic hurdles due to their zwitterionic nature, extreme polarity, and frequent lack of chromophores. This guide moves beyond basic operating manuals to explain the causality behind chromatographic failures and provides self-validating protocols to ensure high-yield, high-purity isolation.

Purification Workflow Architecture

Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of a purification campaign. The following diagram illustrates the standard decision tree for isolating a novel amino acid from a crude synthetic mixture.

AAPurification Start Crude Novel Amino Acid Synthesis Mixture Desalt Ion-Exchange (IEX) Bulk Desalting & Isolation Start->Desalt Remove salts/byproducts PrepRP Prep-HPLC (Mixed-Mode/AQ) Structural Purification Desalt->PrepRP Isolate target mass CheckChiral Is the compound chiral / racemic? ChiralSFC Chiral SFC / HPLC Enantiomeric Resolution CheckChiral->ChiralSFC Yes (Racemic) Pure Highly Purified Target Compound CheckChiral->Pure No (Achiral) PrepRP->CheckChiral ChiralSFC->Pure

Fig 1: Decision tree for the purification of novel amino acid compounds.

Section 1: Preparative HPLC Troubleshooting

Q: Why do my highly polar, underivatized non-canonical amino acids elute in the void volume on standard C18 columns? The Causality: Standard C18 stationary phases rely entirely on hydrophobic interactions. Underivatized amino acids are zwitterionic and highly polar; they possess a hydration shell that prevents them from partitioning into the hydrophobic C18 ligands, resulting in zero retention. The Solution: You must alter either the stationary phase or the mobile phase chemistry.

  • Mixed-Mode Chromatography (MM-HPLC): This is the most robust solution. MM-HPLC columns incorporate both hydrophobic alkyl chains and ion-exchange groups (e.g., carboxylate or sulfonic acid) on the silica surface. This allows for electrostatic retention of the amino group alongside hydrophobic retention of the side chain[1].

  • Aqueous C18 (C18 AQ): If mixed-mode is unavailable, use a C18 AQ column designed to resist phase collapse in 100% aqueous mobile phases, allowing you to start your gradient at 0% organic modifier.

  • Ion-Pairing Reagents: Adding volatile ion-pairing agents (like heptafluorobutyric acid, HFBA) to the mobile phase masks the charge of the amino acid, increasing its apparent hydrophobicity[2].

Q: I am using UV detection at 210 nm for an aliphatic unnatural amino acid, but the baseline drift during the gradient makes fraction collection impossible. How can I fix this? The Causality: Aliphatic amino acids lack a strong chromophore, necessitating low-wavelength UV detection (205-210 nm). However, standard mobile phase modifiers like trifluoroacetic acid (TFA) absorb strongly at these wavelengths. As the gradient shifts the ratio of aqueous to organic solvent, the background absorbance changes, causing severe baseline drift. The Solution: Switch to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) directed purification. If UV must be used, replace TFA with phosphoric acid (for analytical runs) or use highly pure water with no modifier on a mixed-mode column, which allows for direct UV detection at 205 nm without baseline interference[3].

Section 2: Ion-Exchange Chromatography (IEX)

Q: During bulk desalting via Cation-Exchange Chromatography, I am experiencing poor recovery of basic amino acid derivatives. What is the mechanistic failure? The Causality: IEX relies on electrostatic interactions between the charged amino acid and the oppositely charged resin. If recovery is low, there is a mismatch between the mobile phase pH, the isoelectric point (pI) of the amino acid, and the resin's pKa[4]. If the loading buffer pH is too close to the amino acid's pI, the molecule will have a net-zero charge and will fail to bind. Conversely, if the elution buffer pH does not sufficiently neutralize the amino acid or the resin, the compound will remain bound. The Solution: Ensure the pH of your loading buffer is at least 1.5 to 2.0 units below the pI of the basic amino acid to ensure full protonation. For elution, use a step gradient with a high-salt buffer (e.g., 1M NaCl) or a pH shift to at least 1.5 units above the pI[5].

Section 3: Chiral Purification & Enantiomeric Resolution

Q: My analytical chiral separation of a racemic unnatural amino acid looks great, but peak shape collapses and resolution is lost upon scaling to preparative HPLC. How do I fix this? The Causality: You are likely overloading the Chiral Stationary Phase (CSP). Traditional polysaccharide-based CSPs have highly specific, limited binding cavities. When overloaded, these sites saturate quickly, leading to non-linear isotherms, severe peak tailing, and co-elution of enantiomers. The Solution: For amino acids, Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic V or T) are unsurpassed due to their multiple interaction mechanisms (hydrogen bonding, pi-pi, and steric inclusion), which offer higher loading capacities for zwitterions[6]. Alternatively, transition the purification to Supercritical Fluid Chromatography (SFC). The higher diffusivity and lower viscosity of supercritical CO2 allow for faster mass transfer, mitigating peak broadening during high-load preparative runs.

Quantitative Data & Optimization Tables

Table 1: Column Selection Guide for Novel Amino Acids

Amino Acid ProfileRecommended Stationary PhasePrimary Retention MechanismElution Strategy
Aliphatic, Underivatized Mixed-Mode (e.g., Primesep A)Hydrophobic + Cation-ExchangeBuffer concentration gradient
Aromatic, Underivatized C18 AQ (Aqueous compatible)Hydrophobic (Pi-Pi interactions)0-40% Acetonitrile gradient
Fmoc/Boc Protected Standard C18 or C8Hydrophobic10-90% Acetonitrile gradient
Racemic Mixtures Macrocyclic GlycopeptideChiral Recognition (Multimodal)Polar Organic Mode (MeOH/Acid/Base)

Table 2: pH Optimization for IEX Loading and Elution

Amino Acid TypeTypical pI RangeOptimal Loading pH (Cation Exchange)Optimal Elution Strategy
Acidic (e.g., Glu analogs) 2.5 - 3.5Not recommended for Cation ExchangeUse Anion Exchange (Load pH 6.0)
Neutral (e.g., Val analogs) 5.5 - 6.5pH 2.0 - 3.0pH shift to 8.0 or 0.5M NaCl
Basic (e.g., Arg analogs) 9.5 - 11.0pH 5.0 - 7.0High salt (1.0M NaCl) + pH 12.0

Standard Operating Protocols

Protocol 1: Preparative Mixed-Mode HPLC for Underivatized Amino Acids

This protocol is designed to isolate highly polar non-canonical amino acids without the need for pre-column derivatization.

Step 1: Sample Preparation

  • Dissolve the crude amino acid mixture in 100% MS-grade water. Do not use organic solvents, as this will cause early breakthrough on the column.

  • Filter the sample through a 0.22 µm hydrophilic PTFE syringe filter.

Step 2: Column Equilibration

  • Install a Preparative Mixed-Mode column (e.g., 21.2 x 250 mm, 5 µm).

  • Equilibrate the column with 5 column volumes (CV) of Mobile Phase A: 100% Water with 0.1% Formic Acid. Flow rate: 20 mL/min.

Step 3: Gradient Elution

  • 0 - 5 min: Hold at 100% Mobile Phase A (Isocratic hold to wash away salts and un-retained impurities).

  • 5 - 25 min: Linear gradient to 50% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) AND introduce a salt gradient if using a ternary pump (e.g., 0 to 100 mM Ammonium Formate) to disrupt ionic interactions.

  • 25 - 30 min: Hold at 50% B / High Salt to elute strongly bound analogs.

Step 4: Fraction Collection & Recovery

  • Trigger fraction collection via MS (Target Mass [M+H]+) or ELSD.

  • Pool target fractions and lyophilize immediately. Self-Validation Check: The resulting powder should be white and crystalline. A sticky residue indicates residual formate salts; if observed, perform a secondary desalting pass.

Protocol 2: Enantiomeric Resolution via Chiral SFC

This protocol outlines the separation of racemic amino acid derivatives using Supercritical Fluid Chromatography.

Step 1: System Setup

  • Install a Macrocyclic Glycopeptide CSP column (e.g., Chirobiotic T, 21.2 x 250 mm) onto the preparative SFC system.

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column oven to 35°C.

Step 2: Method Optimization (Screening)

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol containing 0.1% Isopropylamine (IPA) and 0.1% Trifluoroacetic acid (TFA). Note: The acid/base additive ratio is critical for zwitterionic peak shape.

  • Run a scout gradient from 5% to 50% Mobile Phase B at 4 mL/min (analytical scale) to determine the elution point of both enantiomers.

Step 3: Preparative Scale-Up

  • Calculate the isocratic hold point based on the scout run (typically 20-30% Co-solvent).

  • Set preparative flow rate to 70 mL/min.

  • Perform stacked injections: Inject 1-2 mL of sample every 4-5 minutes, synchronizing the injection with the elution of the second enantiomer to maximize throughput.

  • Collect fractions into vessels vented to a fume hood to allow CO2 expansion.

References

  • Principles of Ion Exchange Chromatography Phenomenex / ChromTech URL:[Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis National Institutes of Health (NIH) / PubMed URL: [Link]

  • New HPLC Amino Acids Separation Compatible With Carbon Dating Technique SIELC Technologies URL:[Link]

  • Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications Chromatography Online URL:[Link]

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Side Product Minimization in Unsaturated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unsaturated amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products during their experiments. By understanding the underlying mechanisms of common side reactions, you can optimize your synthetic strategies and improve the purity and yield of your target unsaturated amino acids.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in unsaturated amino acid synthesis?

A1: The synthesis of unsaturated amino acids is often complicated by several classes of side reactions. These can be broadly categorized as:

  • Racemization: Loss of stereochemical integrity at the α-carbon is a significant issue, particularly during activation and coupling steps.[1][2] This can occur via enolization or azlactone formation.[3]

  • Protecting Group-Related Side Reactions: The choice and manipulation of protecting groups for the amine, carboxyl, and side-chain functionalities are critical.[4][5][6] Improper selection can lead to incomplete protection or undesired reactions during deprotection.[7][8]

  • Olefination-Specific Byproducts: Reactions like the Horner-Wadsworth-Emmons, Wittig, and Julia-Kocienski olefinations have their own characteristic side products. These can include isomers (E/Z), self-condensation products, and byproducts from the phosphine or sulfone reagents.[9][10][11][12]

  • Over-activation and Competing Acylation: During the formation of peptide bonds or other acylation reactions, the activated carboxyl group can be overly reactive, leading to side reactions such as the formation of unreactive N-acylurea.[3][13]

  • Reactions involving the Double Bond: The newly introduced double bond can itself be susceptible to undesired reactions, such as radical additions.[14][15]

Q2: How can I control the stereoselectivity (E/Z isomerism) in olefination reactions?

A2: Controlling the stereoselectivity of the newly formed double bond is a crucial aspect of unsaturated amino acid synthesis. The strategy depends heavily on the chosen olefination method:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction generally favors the formation of (E)-alkenes.[10] To enhance E-selectivity, you can:

    • Use phosphonates with bulky ester groups (e.g., diisopropyl instead of dimethyl).[16]

    • Employ reaction conditions that allow for thermodynamic equilibration of the intermediates.[10] This includes using weaker bases and allowing the reaction to proceed at a higher temperature.[10]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

    • Stabilized ylides (containing electron-withdrawing groups) are more stable and their reactions are often reversible, leading to the thermodynamically favored (E)-alkene.[9][17]

    • Unstabilized ylides (with alkyl or H substituents) react rapidly and irreversibly, typically favoring the kinetically controlled (Z)-alkene.[9][17] To maximize Z-selectivity, it is advisable to use salt-free conditions and aprotic solvents.[9]

    • The Schlosser modification can be employed to obtain the (E)-alkene from an unstabilized ylide by using a strong base to epimerize the intermediate betaine.[9][17]

  • Julia-Kocienski Olefination: This modified Julia olefination is known for its high (E)-selectivity.[18] The use of heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, significantly favors the formation of the trans-alkene.[18]

Q3: What is racemization and how can I prevent it during my synthesis?

A3: Racemization is the process where an optically active compound is converted into an optically inactive, racemic mixture containing equal amounts of both enantiomers.[2] In the context of amino acid synthesis, this leads to a loss of the desired stereochemistry at the α-carbon.

Mechanisms of Racemization:

  • Base-catalyzed α-proton abstraction: A base can remove the proton from the α-carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[19]

  • Azlactone (Oxazolone) Formation: During the activation of the carboxyl group of an N-acyl amino acid, an intramolecular cyclization can occur to form an azlactone. The α-proton of the azlactone is highly acidic and readily abstracted, leading to rapid racemization.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagents and Additives:

    • Carbodiimide coupling reagents (e.g., DCC, DIC, EDC) can cause significant racemization if used alone.[19] It is highly recommended to use them with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][19] These additives form active esters that are less prone to racemization.[19]

  • Control of Base:

    • Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts.[19] Strong, non-hindered bases can accelerate racemization.[19]

  • Reaction Temperature:

    • Perform coupling reactions at lower temperatures (e.g., 0 °C) to slow down the rate of racemization.[19]

  • Protecting Group Strategy:

    • The choice of the N-terminal protecting group is crucial. For instance, urethane-based protecting groups like Fmoc and Boc are generally effective at preventing racemization.

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common side products in a question-and-answer format, addressing specific problems you may encounter during your experiments.

Issue 1: An unexpected peak corresponding to the E/Z isomer of my target unsaturated amino acid is observed in my analytical data.

Possible Cause: Incomplete stereoselectivity in the olefination reaction.

Troubleshooting Workflow:

Caption: Troubleshooting Racemization.

Detailed Steps & Explanation:

  • Evaluate the Coupling Reagents: Carbodiimides are notorious for causing racemization when used alone. [19]Additives like HOBt or HOAt react with the activated amino acid to form an active ester that is less prone to racemization. [1][19]2. Assess the Base: Strong, non-sterically hindered bases can deprotonate the α-carbon, leading to racemization. [19]Use a hindered base like DIPEA and only the stoichiometric amount required.

  • Control the Temperature: Higher temperatures accelerate the rate of racemization. [19]Performing the coupling at a lower temperature can significantly reduce this side reaction.

Issue 3: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction.

Possible Cause: TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction due to its polarity. [9] Troubleshooting Table: TPPO Removal Strategies

MethodProcedureRationale
Precipitation/Crystallization After the reaction, concentrate the mixture and add a nonpolar solvent like hexane or a pentane/ether mixture.TPPO has low solubility in nonpolar solvents and will precipitate out, allowing for removal by filtration. [9]
Acid-Base Extraction Wash the crude reaction mixture with a dilute acid.The phosphorus-oxygen bond in TPPO has some basic character, and protonation can increase its aqueous solubility. [9]
Chromatography Flash column chromatography on silica gel.The polarity of TPPO allows for its separation from less polar products.
Issue 4: I am observing self-condensation of my sulfone in a Julia-Kocienski olefination.

Possible Cause: The sulfonyl carbanion is attacking another molecule of the starting sulfone instead of the aldehyde. [9] Solution:

  • "Barbier-like" Conditions: The most effective way to minimize this side reaction is to add the base slowly to a mixture of both the sulfone and the aldehyde. [9][12]This ensures that the generated carbanion reacts with the aldehyde as soon as it is formed, keeping its concentration low. [9]

III. Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction to Synthesize an α,β-Unsaturated Ester
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester (1.1 equivalents) in a dry, aprotic solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a strong base (e.g., KHMDS, 1.2 equivalents) dropwise to the phosphonate solution. Stir for 30 minutes at -78 °C to allow for carbanion formation.

  • Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). The phosphate byproduct will remain in the aqueous layer. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. [9]8. Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quantification of Racemization using HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic amino acid derivative.

  • Hydrolysis: Hydrolyze the amino acid derivative to its constituent amino acid using 6 M HCl at 110 °C for 24 hours.

  • Derivatization:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.

    • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or a fluorescent tag like OPA or Fmoc-Cl for analysis on a chiral column. [20]3. HPLC Analysis:

    • Analyze the derivatized amino acids by reverse-phase HPLC.

    • If a chiral derivatizing agent was used, the resulting diastereomers can be separated on a standard C18 column.

    • If a non-chiral derivatizing agent was used, a chiral HPLC column is required for separation of the enantiomers.

  • Quantification: Integrate the peak areas of the D- and L-isomers to determine the percentage of racemization.

IV. Analytical Methods for Side Product Detection

A crucial aspect of minimizing side products is their accurate detection and quantification.

Table: Common Analytical Techniques

TechniqueApplicationInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the desired product and impurities.Purity of the product, presence of isomers and other side products. Chiral HPLC can determine enantiomeric excess. [19][]
Mass Spectrometry (MS) Identification of the desired product and side products by their mass-to-charge ratio.Molecular weight confirmation of the target compound and identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any isolated side products.Confirmation of the chemical structure, stereochemistry (e.g., E/Z isomerism), and purity.

Derivatization for Analysis:

For amino acids that lack a strong chromophore, pre-column or post-column derivatization is often necessary for sensitive detection by UV or fluorescence detectors in HPLC. [22][23]Common derivatizing reagents include:

  • Ninhydrin: Reacts with most amino acids to produce a purple-colored compound, detectable by visible light photometry. This is a classic and robust post-column derivatization method. [24]* o-Phthalaldehyde (OPA): A pre-column derivatizing reagent that reacts with primary amines in the presence of a thiol to form fluorescent adducts. [20][22]* Phenylisothiocyanate (PITC): A pre-column reagent that reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV. [20][22]* 9-Fluorenylmethyl Chloroformate (Fmoc-Cl): A pre-column derivatizing agent that forms highly fluorescent derivatives with both primary and secondary amines. [20]

V. References

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. [Link]

  • Protecting group. Wikipedia. [Link]

  • How to minimize side products of this reaction. Reddit. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Amino Acid Purification - Column Chromatography. [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Racemization. Wikipedia. [Link]

  • Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au - ACS Publications. [Link]

  • Amino acid synthesis. Wikipedia. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. PMC. [Link]

  • Amino Acid Analysis Overview. Bio-Synthesis. [Link]

  • (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journals. [Link]

  • Synthesis of .beta.,.gamma.-unsaturated amino acids by the Strecker reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Side Reactions on Amino Groups in Peptide Synthesis. Request PDF - ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • US4554376A - Method for separating and purifying amino acid. Google Patents.

  • Wittig Reaction Practice Problems. YouTube. [Link]

  • Synthesis of α-amino acids with β,γ-unsaturated side chains. Semantic Scholar. [Link]

  • Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Julia-Kocienski Olefination. Chem-Station Int. Ed. [Link]

  • Acceleration of amino acid racemization by isovaline: possible implications for homochirality and biosignature search. International Journal of Astrobiology - Cambridge University Press & Assessment. [Link]

  • Wittig Reaction. Dalal Institute. [Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PMC - NIH. [Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega - ACS Publications. [Link]

  • Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). YouTube. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]

Sources

Technical Guide: Stability Testing & Handling of (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: (2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride Common Identity: Vigabatrin Related Compound B (USP Impurity) CAS Registry Number: 1379403-11-8 (Free acid form often referenced generically) Chemical Class:


-unsaturated 

-amino acid[1]

This guide addresses the critical stability challenges associated with (2E)-2-(2-Aminoethyl)but-2-enoic acid , a structural isomer and known impurity of the antiepileptic drug Vigabatrin. Researchers frequently encounter rapid degradation of this reference standard in solution. This degradation is not random; it is driven by two specific mechanistic pathways: intramolecular lactamization and geometric isomerization .

Successful analysis requires strict adherence to pH control and light exclusion. This guide provides the mechanistic "why" and the procedural "how" to ensure data integrity.

Critical Stability Mechanisms

To troubleshoot effectively, you must understand the molecular behaviors driving instability.

Mechanism A: Spontaneous Lactamization (The "Disappearing Peak")

The primary stability risk is the rapid cyclization of the linear amino acid into its corresponding lactam, 3-ethylidene-2-pyrrolidinone .

  • The Driver: The molecule contains a nucleophilic primary amine (

    
    -position) and an electrophilic carbonyl carbon (
    
    
    
    -position). In neutral or basic solutions (pH > 6), the amine deprotonates (
    
    
    ) and attacks the carbonyl, expelling water/hydroxide to form a thermodynamically stable 5-membered lactam ring.
  • The Result: Your HPLC peak for the linear acid decreases, while a new, less polar peak (the lactam) appears and grows.

Mechanism B: Geometric Isomerization (The "Split Peak")

The target molecule is the (2E) isomer.

  • The Driver: The C2=C3 double bond is conjugated with the carboxylic acid. Exposure to UV light or thermal stress can lower the rotation barrier, allowing conversion to the (2Z) isomer.

  • The Result: Peak splitting or broadening in chromatograms, often mistaken for column failure.

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic competition between the stable protonated form and the degradation pathways.

StabilityPathway Figure 1: Degradation Pathways of (2E)-2-(2-Aminoethyl)but-2-enoic Acid Stable STABLE FORM (Acidic pH < 2) Protonated Amine (-NH3+) Reactive REACTIVE INTERMEDIATE (Neutral/Basic pH) Free Amine (-NH2) Stable->Reactive pH increase (> 6.0) Isomer DEGRADATION PRODUCT 2 (2Z)-Isomer (UV/Thermal Stress) Stable->Isomer UV Light / Heat Reactive->Stable Acidification Lactam DEGRADATION PRODUCT 1 3-ethylidene-2-pyrrolidinone (Irreversible Cyclization) Reactive->Lactam Fast Intramolecular Nucleophilic Attack Reactive->Isomer UV Light / Heat

Caption: Figure 1. The stability of the molecule is pH-dependent. At low pH, the amine is protonated and unable to cyclize. At neutral pH, lactamization is rapid.

Troubleshooting Guide & FAQs

Scenario 1: "My HPLC peak area drops by 50% within 4 hours."

Diagnosis: Spontaneous Lactamization. Cause: The sample was likely dissolved in water, methanol, or a buffer with pH > 5. Even in pure methanol, the "apparent" pH can allow enough free amine to initiate cyclization. Solution:

  • Immediate Action: Acidify your sample. Ensure the diluent contains at least 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Protocol Change: Switch to the Stabilized Diluent (see Section 5).

Scenario 2: "I see a small 'shoulder' peak merging with the main peak."

Diagnosis: E/Z Isomerization. Cause: Exposure to ambient laboratory light (fluorescent) or sunlight during sample preparation. Solution:

  • Immediate Action: Use amber glassware for all stock and working solutions.

  • Verification: Check if the shoulder grows upon UV exposure. If yes, it is the Z-isomer.

Scenario 3: "The reference standard is hygroscopic and difficult to weigh."

Diagnosis: Hydrochloride salt hygroscopicity. Cause: The HCl salt form is highly hygroscopic. Moisture absorption alters the effective molecular weight, leading to assay errors. Solution:

  • Handling: Equilibrate the vial in a desiccator before opening. Weigh rapidly in a humidity-controlled environment (<40% RH).

  • Correction: Always determine water content (KF titration) or Loss on Drying (LOD) at the time of use to correct the assay calculation.

Standardized Protocols

Protocol A: Preparation of Stabilized Stock Solution

Use this protocol to prevent lactamization during storage.

ParameterSpecificationRationale
Solvent 0.1 N Hydrochloric Acid (aq)Protonates amine (

), blocking nucleophilic attack.
Concentration 0.5 – 1.0 mg/mLMinimizes intermolecular interactions.
Container Amber glass vial (Silanized preferred)Blocks UV; prevents surface adsorption.
Storage -20°CSlows all kinetic degradation rates.
Shelf Life 1 Week (at -20°C)Re-validate purity if stored longer.

Step-by-Step:

  • Weigh ~10 mg of (2E)-2-(2-Aminoethyl)but-2-enoic acid HCl into a 10 mL amber volumetric flask.

  • Add 5 mL of 0.1 N HCl . Swirl gently to dissolve (do not sonicate excessively to avoid heating).

  • Dilute to volume with 0.1 N HCl.

  • Aliquot immediately into HPLC vials for analysis or cryovials for storage.

Protocol B: HPLC Method Parameters (Stability Indicating)

This method separates the linear acid from the lactam and Z-isomer.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm), capable of withstanding 100% aqueous mobile phase (e.g., Waters Atlantis T3 or equivalent).

  • Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to prevent on-column cyclization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (0% B); 5-15 min (0% -> 30% B). Note: The molecule is very polar and elutes early.

  • Detection: UV at 210 nm (Carboxyl/Amide absorption).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Do not heat, as heat promotes isomerization).

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent Q1 Purpose of Experiment? Start->Q1 LCMS LC-MS Analysis Q1->LCMS NMR NMR Characterization Q1->NMR Storage Long-term Storage Q1->Storage Solv1 0.1% Formic Acid in H2O (Prepare Fresh) LCMS->Solv1 Warn AVOID: Pure MeOH, DMSO, or Phosphate Buffer pH 7 LCMS->Warn Risk Solv2 D2O with DCl (pH < 2) (Prevents cyclization during scan) NMR->Solv2 Solv3 Solid State (Desiccator) OR 0.1 N HCl (-20°C) Storage->Solv3

Caption: Figure 2.[2] Solvent selection decision tree. Neutral solvents are strictly prohibited for analytical work.

References

  • United States Pharmacopeia (USP) . Vigabatrin Monograph: Organic Impurities. USP-NF. (Defines "Vigabatrin Related Compound B" and analytical standards).

  • National Center for Advancing Translational Sciences (NCATS) . 2-(2-AMINOETHYL)BUT-2-ENOIC ACID HYDROCHLORIDE, (2E)-. Inxight Drugs. (Chemical structure and identifier verification).

  • PubChem . (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride.[3][1] CID 72942031.[1] (Physical properties and synonyms).

  • Organic Chemistry Portal. Lactam Synthesis and Stability. (General mechanistic grounding for

    
    -amino acid cyclization). 
    

Sources

Troubleshooting low yield in quinoxaline synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield. What are the most common causes?

Low yields in quinoxaline synthesis can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine, can be sensitive to a variety of parameters.[1] Common issues include:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate or inactive catalyst can significantly impact yield.[2][3]

  • Poor Quality Starting Materials: The purity of the o-phenylenediamine is especially critical, as it can oxidize upon exposure to air.[1] Impurities in either the diamine or the dicarbonyl compound can lead to side reactions.[4]

  • Side Reactions: The formation of undesired side products, such as benzimidazoles or dimers, consumes reactants and reduces the yield of the desired quinoxaline.[5]

  • Product Degradation: The quinoxaline product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[4]

Q2: I am observing significant side product formation. How can I minimize this?

The formation of side products is a common issue. Here are some strategies to obtain a cleaner reaction profile:

  • Optimize Reaction Temperature: High temperatures can sometimes promote side reactions.[2] Consider running the reaction at a lower temperature, or even at room temperature, especially when using an effective catalyst.[2]

  • Choice of Catalyst: The catalyst can influence the selectivity of the reaction. Screening different catalysts, such as milder options like iodine or cerium ammonium nitrate, may help in identifying one that favors the formation of the desired quinoxaline.[2][5]

  • Control of Stoichiometry: Ensure the correct stoichiometry of the reactants is used. An equimolar amount of the o-phenylenediamine and the 1,2-dicarbonyl compound is typically recommended.[1][2]

  • Inert Atmosphere: Since o-phenylenediamines are susceptible to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[6][7]

Q3: The purification of my quinoxaline product is proving difficult. What are some common challenges and solutions?

Purification can be challenging due to the presence of closely related impurities or isomers.

  • Recrystallization: This is a widely used and effective method for purifying solid quinoxaline products. Ethanol is a commonly used solvent for recrystallization.[1][2] For products with acidic or basic handles, a pH-swing-based purification (dissolving in dilute acid/base and re-precipitating) can be highly effective.[8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective method.[2] A gradient elution system may be necessary to separate compounds with similar polarities.[7]

  • Isomeric Separation: When using unsymmetrically substituted starting materials, the formation of regioisomers is a common challenge.[4] Separating these isomers can be difficult due to their similar physical properties and may require high-performance column chromatography or preparative TLC.[4]

Q4: My reaction appears to be incomplete. What steps should I take?

An incomplete reaction can be due to several factors, from reagent stoichiometry to catalyst deactivation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and confirm that it has gone to completion.[1]

  • Check Reagents and Catalyst: Ensure that you have used the correct stoichiometry and that your catalyst is active.[1][2] If you suspect catalyst deactivation, try using fresh catalyst.[4]

  • Increase Reaction Energy: If the reaction is sluggish, a gradual increase in temperature or considering microwave irradiation could drive it to completion.[4][9] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[10]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low or No Product Yield

A low yield is one of the most frequent challenges in quinoxaline synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying issues.

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Assess Starting Material Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Impurities? purify Purify Reagents (Recrystallization/Sublimation) purity_ok->purify Yes optimize_conditions 2. Optimize Reaction Conditions purity_ok->optimize_conditions No purify->check_purity screen_catalyst Screen Catalysts (Lewis Acid, Organocatalyst, etc.) optimize_conditions->screen_catalyst screen_solvent Screen Solvents (Ethanol, Acetonitrile, Water, etc.) screen_catalyst->screen_solvent optimize_temp_time Vary Temperature & Time (RT, Reflux, Microwave) screen_solvent->optimize_temp_time conditions_ok Yield Improved? optimize_temp_time->conditions_ok review_workup 3. Review Workup & Purification conditions_ok->review_workup No final_product High Yield Achieved conditions_ok->final_product Yes check_extraction Optimize Extraction pH review_workup->check_extraction check_recrystallization Optimize Recrystallization Solvent/Cooling check_extraction->check_recrystallization check_recrystallization->final_product

Troubleshooting workflow for low reaction yield.
Pillar 1: Starting Material Purity - The Foundation of Success

The quality of your starting materials is paramount. o-Phenylenediamine, in particular, is prone to air oxidation, which can introduce colored impurities and significantly lower your yield.[1][11]

  • Causality: Oxidized diamine is less nucleophilic and can participate in side reactions, leading to a complex mixture and consuming your starting material. Impurities in the dicarbonyl compound, such as aldehydes, can lead to the formation of benzimidazole byproducts.[11]

  • Protocol: Purification of o-Phenylenediamine

    • Materials: Crude o-phenylenediamine, distilled water, activated carbon, sodium dithionite.

    • Procedure:

      • Dissolve the crude o-phenylenediamine in hot water.

      • Add a small amount of sodium dithionite to reduce any oxidized species.

      • Add activated carbon to adsorb colored impurities and heat the mixture gently.[1]

      • Filter the hot solution to remove the carbon.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

      • Collect the purified crystals by vacuum filtration and dry them thoroughly. Store under an inert atmosphere.

Pillar 2: Reaction Conditions Optimization

The classical synthesis often requires high temperatures and strong acids, but modern methods have shown that high yields can be achieved under milder conditions.[4][12]

  • Catalyst Selection: While the reaction can proceed without a catalyst, it often requires harsher conditions.[1] A wide range of catalysts, including Lewis acids (e.g., Zn(OTf)₂, CuSO₄·5H₂O), organocatalysts (e.g., camphor-sulfonic acid), and heterogeneous catalysts (e.g., Al₂O₃–ZrO₂), have been shown to improve yields and shorten reaction times.[1][13][14][15] Catalyst screening is often necessary to find the optimal choice for specific substrates.[1]

  • Solvent Effects: The solvent plays a crucial role in dissolving reactants and can influence the reaction rate.[16] Ethanol, methanol, acetonitrile, and even water-ethanol mixtures are commonly used.[2][6] In some cases, solvent-free conditions, often assisted by grinding or microwave irradiation, can provide excellent yields.[8][17]

  • Temperature and Time: These parameters are codependent. Insufficient time leads to incomplete conversion, while excessive heat can cause degradation.[1] Microwave-assisted synthesis is a powerful technique to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[9][10]

Catalyst SystemSolventTemperatureTimeYield RangeReference
Phenol (20 mol%)Ethanol:Water (7:3)Room Temp< 10 minHigh[2]
Camphor Sulfonic AcidEthanolRoom Temp2-8 hModerate-High[6]
None (Microwave)NoneMicrowave1-5 minHigh[2]
Al₂O₃–ZrO₂DMFRoom TempShortExcellent[15]
Table 1. Comparison of selected reaction conditions for quinoxaline synthesis.
Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
  • Materials: o-Phenylenediamine (1 mmol), Benzil (1 mmol), microwave-safe reaction vessel.

  • Procedure:

    • Place the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a microwave-safe reaction vessel.[2]

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture at a suitable power and temperature (e.g., 400 W) for a short duration (typically 1-5 minutes).[8]

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • The resulting solid product can be purified by recrystallization from ethanol.[2]

Guide 2: Minimizing Side Product Formation

The formation of byproducts is a primary cause of reduced yield and purification difficulties. Understanding the potential side reactions is key to avoiding them.

Reaction Pathway and Common Side Products

The desired reaction involves a double condensation. However, alternative pathways can lead to common impurities like benzimidazoles and N-oxides.

ReactionPathways cluster_main Desired Pathway cluster_side1 Side Reactions Reactants o-Phenylenediamine + 1,2-Dicarbonyl Intermediate Dihydropyrazine Intermediate Reactants->Intermediate Condensation Benzimidazole Benzimidazole Byproduct Reactants->Benzimidazole Alternative Condensation Product Quinoxaline Intermediate->Product Oxidation/Aromatization N_Oxide Quinoxaline N-Oxide Product->N_Oxide Over-oxidation Aldehyde_Impurity Aldehyde Impurity in Dicarbonyl Aldehyde_Impurity->Benzimidazole Oxidant Oxidizing Agent (e.g., Air) Oxidant->N_Oxide

Desired reaction pathway versus common side reactions.
  • Benzimidazole Formation: This side product typically arises if the 1,2-dicarbonyl starting material has degraded or contains aldehyde impurities.[11] The diamine can react with these monofunctional carbonyls to form the five-membered benzimidazole ring.

    • Solution: Verify the purity of the dicarbonyl compound before use via NMR or GC-MS. If necessary, purify it by recrystallization.[11]

  • Quinoxaline N-Oxide Formation: Over-oxidation of the quinoxaline ring can occur under harsh conditions or in the presence of an oxidizing agent.[11] Reactions run open to the air for prolonged periods at high temperatures are particularly susceptible.

    • Solution: Avoid strong oxidizing agents unless required by the specific synthetic route. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation.[7][11]

  • Dimerization: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids, leading to high molecular weight, often colored, impurities.[5]

    • Solution: Avoid strongly acidic conditions where possible. Consider using milder or heterogeneous catalysts that can be easily filtered off after the reaction.[5]

References

  • Benchchem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
  • MDPI. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
  • MDPI. (2023). Methods of Preparation of Quinoxalines.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Quinoxaline Functionalization.
  • OmicsOnline. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives.
  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis.
  • Benchchem. (n.d.). "optimization of reaction conditions for the synthesis of quinoxaline derivatives".
  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Taylor & Francis Online. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of substituted quinoxalines.
  • ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of indeno[1,2-b]quinoxaline from 2-indanone and OPD.
  • PMC. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
  • PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Benchchem. (n.d.). troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine.
  • SpringerLink. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • Benchchem. (2025). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines.
  • ResearchGate. (n.d.). Synthesis of quinoxaline using different catalysts.
  • Benchchem. (n.d.). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Benchchem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • Benchchem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • PMC. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines.
  • Korean Chemical Society. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • ACS Publications. (n.d.). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.

Sources

Workup procedures for polar amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Workup Procedures for Polar Amino Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic peptide and amino acid chemistry, I frequently encounter researchers struggling with the isolation of polar amino acid derivatives. Molecules such as Fmoc/Boc-protected amino acids with highly polar side chains (e.g., Arg, His, Ser, Asp) or fully unprotected zwitterionic amino acids often defy standard organic workup procedures. Standard liquid-liquid extractions frequently lead to intractable emulsions or catastrophic product loss into the aqueous layer.

This guide synthesizes field-proven insights, thermodynamic principles, and self-validating protocols to help you engineer robust workup systems. We do not just provide steps; we explain the chemical causality behind them so you can adapt these principles to your specific molecular targets.

Part 1: Troubleshooting Guides & FAQs

Q1: My protected polar amino acid (e.g., Fmoc-Arg(Pbf)-OH) is forming a thick "milkshake" emulsion during the aqueous wash, and phase separation is impossible. Why does this happen, and how do I fix it?

  • The Causality: Emulsions in amino acid chemistry are thermodynamically stabilized by the surfactant-like nature of the molecules themselves. They possess an amphiphilic structure: a highly hydrophobic protecting group (like Fmoc) paired with a polar or charged backbone/side chain. When you use standard brine (NaCl) to wash the organic layer, the ionic strength is often insufficient to disrupt the tight hydration shell around the polar moieties.

  • The Solution (Hofmeister Salting-Out): You must transition from standard brine to a stronger salting-out agent based on the Hofmeister series. The Hofmeister series dictates the ability of ions to precipitate proteins and polar organics by increasing the surface tension of the aqueous cavity. Sulfate (

    
    ) is significantly more kosmotropic (water-structuring) than chloride (
    
    
    
    )[1].
  • Actionable Fix: Saturate the aqueous layer with

    
     instead of NaCl. If the emulsion persists, add a small volume of a less polar co-solvent (like 10% isopropanol or ethanol) to the organic layer to disrupt the interfacial tension, or mechanically shear the emulsion droplets by vacuum-filtering the entire biphasic mixture through a pad of Celite[2].
    

Q2: I am trying to extract a highly polar, fully unprotected amino acid from an aqueous reaction mixture into an organic solvent, but my recovery is <10%. What am I doing wrong?

  • The Causality: Unprotected amino acids exist as zwitterions (carrying both

    
     and 
    
    
    
    charges) near neutral pH. Their massive hydration energy makes partitioning into standard organic solvents (like ethyl acetate or dichloromethane) thermodynamically highly unfavorable.
  • The Solution (Isoelectric Point Manipulation): You must manipulate the pH to exactly match the isoelectric point (pI) of the specific amino acid. At the pI, the molecule has a net-zero electrostatic charge, which minimizes its aqueous solubility and maximizes its propensity to precipitate or partition into a polar organic solvent[3].

  • Actionable Fix: Adjust the aqueous phase to the exact pI of your target using 1M HCl or 1M NaOH. If extraction is still required because the product does not precipitate, use a highly polar organic solvent mixture, such as n-butanol, methyl ethyl ketone (MEK), or a 4:1 Chloroform:Isopropanol mixture (often referred to in the field as "Eve's mix")[2].

Q3: My reaction generated a lot of inorganic salts, and my polar amino acid derivative is completely water-soluble. I cannot use aqueous extraction. How do I desalt and isolate my product?

  • The Causality: When partition coefficients (

    
    ) are overwhelmingly in favor of the aqueous phase, liquid-liquid extraction fails. You must shift from a liquid-liquid paradigm to a solid-liquid "catch-and-release" mechanism.
    
  • The Solution (Ion-Exchange Chromatography): Utilize a strongly acidic cation-exchange resin, such as Dowex 50WX8 (hydrogen form). At a low pH (pH < 2), the amino acid is fully protonated (cationic) and binds tightly to the sulfonic acid groups of the resin. Neutral and anionic impurities (including many salts) wash right through. The amino acid is then released by washing with a strong base (e.g., 10% aqueous ammonia), which deprotonates the amine, neutralizing the charge and releasing it from the resin[4].

Part 2: Quantitative Data & Reference Tables

To systematically design your workup, consult the following thermodynamic and physicochemical data tables.

Table 1: Hofmeister Series & Salting-Out Efficiency for Emulsion Breaking Select kosmotropic salts to force polar organics into the organic phase.

Ion TypeStrongly Kosmotropic (Salting-Out)IntermediateChaotropic (Salting-In)
Anions



Cations



ApplicationUse

or

to break emulsions.
Standard Brine (NaCl).Avoid; increases aqueous solubility.

Table 2: Isoelectric Points (pI) of Problematic Polar Amino Acids Adjust the aqueous phase to the exact pI to induce precipitation or enable extraction.

Amino AcidSide Chain PropertypI (Isoelectric Point)Recommended Extraction Solvent at pI
Aspartic Acid (Asp) Acidic2.77n-Butanol or EtOAc/THF (1:1)
Glutamic Acid (Glu) Acidic3.22n-Butanol or EtOAc/THF (1:1)
Serine (Ser) Polar, Uncharged5.68Chloroform:Isopropanol (4:1)
Histidine (His) Basic7.59Catch-and-Release (Dowex)
Arginine (Arg) Strongly Basic10.76Catch-and-Release (Dowex)

Part 3: Detailed Step-by-Step Methodologies

Protocol A: Hofmeister-Assisted Salting-Out Extraction (For Emulsions)

This protocol is a self-validating system: phase separation is the immediate visual confirmation of thermodynamic success.

  • Dilution: Transfer the intractable emulsion to an appropriately sized separatory funnel. Ensure the total volume does not exceed 60% of the funnel's capacity to allow for proper agitation.

  • Kosmotrope Addition: Add a saturated aqueous solution of Sodium Sulfate (

    
    ) equal to 50% of the current aqueous volume[1].
    
  • Interfacial Disruption: Add 5-10% (v/v relative to the organic layer) of Isopropanol or Ethanol. This acts as a co-solvent to lower the interfacial tension between the aqueous and organic layers[2].

  • Agitation: Gently swirl the funnel in a figure-eight motion. Do not shake vigorously. Vent frequently.

  • Validation: Allow the funnel to rest for 15 minutes. A sharp phase boundary should form. If a rag layer persists, filter the entire biphasic mixture through a medium-porosity sintered glass funnel packed with Celite, then return to the separatory funnel[2].

  • Extraction: Drain the aqueous layer. Back-extract the aqueous layer once more with the organic solvent, combine the organic layers, dry over anhydrous

    
     (avoid 
    
    
    
    if using Isopropanol, as it can dissolve), and concentrate under reduced pressure[2].
Protocol B: Dowex 50WX8 Ion-Exchange Catch-and-Release (For Desalting)

This protocol utilizes charge manipulation to isolate highly polar amino acids from heavy salt matrices.

  • Resin Preparation: Slurry Dowex 50WX8 (hydrogen form, 200-400 mesh) in Milli-Q water and pack into a glass column. Condition the resin by washing sequentially with 1M HCl, water, 1M NaOH, water, and finally 1M HCl to ensure it is fully in the

    
     form. Wash with Milli-Q water until the eluent is near neutral (pH ~6)[4].
    
  • Acidification & Loading: Dissolve your crude, salt-heavy amino acid mixture in 0.1 M HCl. The low pH ensures the amino acid is fully protonated (cationic). Load the solution onto the column at a flow rate of 1-2 mL/min[4].

  • Washing (Desalting): Wash the column with 3-5 column volumes of Milli-Q water. Self-Validation: Monitor the eluent with a conductivity meter or silver nitrate (

    
    ) drop test. Continue washing until no chloride or salts are detected. The cationic amino acid remains tightly bound to the resin.
    
  • Elution (Release): Elute the target amino acid by passing 10% aqueous Ammonia (

    
    ) through the column. The basic environment deprotonates the 
    
    
    
    group, neutralizing the molecule and releasing it from the sulfonate groups[4].
  • Isolation: Collect the basic fractions. Self-Validation: Spot the fractions on a TLC plate and stain with Ninhydrin (heat to visualize purple/yellow spots). Pool the positive fractions and lyophilize to obtain the pure, desalted amino acid.

Part 4: Mandatory Visualizations

Workflow 1: Decision Matrix for Polar Amino Acid Workup

This logic tree dictates the optimal workup strategy based on the specific physicochemical properties of your reaction mixture.

WorkupDecisionTree Start Reaction Mixture containing Polar Amino Acid Q1 Is the amino acid fully unprotected? Start->Q1 Unprotected Yes (Zwitterionic) Q1->Unprotected Protected No (Fmoc/Boc protected) Q1->Protected Q2 Are there high levels of inorganic salts? Unprotected->Q2 Q3 Does it form an emulsion during wash? Protected->Q3 SaltsYes Yes Q2->SaltsYes SaltsNo No Q2->SaltsNo Dowex Dowex 50WX8 Catch & Release SaltsYes->Dowex pI_Precip Adjust to pI & Precipitate/Extract SaltsNo->pI_Precip EmulsionYes Yes Q3->EmulsionYes EmulsionNo No Q3->EmulsionNo SaltingOut Hofmeister Salting-Out (Na2SO4) or Filtration EmulsionYes->SaltingOut Standard Standard Aqueous Workup EmulsionNo->Standard

Caption: Decision matrix for selecting the optimal workup procedure for polar amino acid derivatives.

Workflow 2: Dowex Catch-and-Release Mechanism

This diagram illustrates the charge-state manipulation during the ion-exchange desalting process.

DowexMechanism Step1 1. Acidification (pH < 2) Step2 2. Resin Loading (Dowex 50WX8) Step1->Step2 Node1_desc Amino acid becomes fully protonated (Cationic) Step1->Node1_desc Step3 3. Aqueous Wash (Milli-Q Water) Step2->Step3 Node2_desc Cationic AA binds to Sulfonic Acid groups Step2->Node2_desc Step4 4. Basic Elution (10% NH3) Step3->Step4 Node3_desc Salts & neutral impurities are washed away Step3->Node3_desc Node4_desc AA deprotonated (Neutral), releases from resin Step4->Node4_desc

Caption: Mechanistic workflow of Dowex 50WX8 cation-exchange catch-and-release for amino acid desalting.

Part 5: References

  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis Source: Frontiers in Earth Science URL:

  • Notes on extraction | Org Prep Daily Source: WordPress (Org Prep Daily / Not Voodoo Archive) URL:

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: Kinam Park / Purdue University URL:

  • Extraction of protein from oilseed meal residues of sesame, hazelnut, almond and pumpkin produced in the oil industry Source: RSC Publishing (Royal Society of Chemistry) URL:

Sources

Validation & Comparative

Comparative analysis of amino acid derivatization methods

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Architect’s Guide to Amino Acid Derivatization: A Comparative Mechanistic Analysis

Amino acid analysis (AAA) is a foundational technique in biopharmaceutical characterization, clinical diagnostics, and food science. However, native amino acids present a fundamental analytical challenge: with the exception of aromatic residues (tryptophan, tyrosine, phenylalanine), they lack intrinsic chromophores or fluorophores, rendering direct optical detection virtually impossible[1]. Furthermore, their high polarity results in poor retention on standard reversed-phase (RP) columns.

Chemical derivatization bridges this gap. By covalently attaching a hydrophobic, optically active tag to the amino group, derivatization serves a dual mechanistic purpose: it enables high-sensitivity detection (UV or Fluorescence) and increases hydrophobicity to facilitate high-resolution separation via RP-HPLC[2]. This guide provides a definitive, objective comparison of the leading derivatization architectures and reagents, grounded in mechanistic causality.

Architectural Choices: Pre-Column vs. Post-Column

The first decision in AAA workflow design is determining when the derivatization reaction occurs relative to chromatographic separation. This choice dictates the hardware required and the method's vulnerability to matrix interference[3].

  • Pre-Column Derivatization: The sample is reacted with the derivatizing agent prior to injection. Because the amino acids are tagged with a hydrophobic moiety, they can be separated using standard, highly efficient RP-HPLC (C18) columns[4]. While this offers superior sensitivity and speed, the derivatization efficiency can be compromised by buffer salts or detergents in complex sample matrices[1].

  • Post-Column Derivatization: Native amino acids are first separated based on charge using cation-exchange chromatography. The eluate is then mixed with a reagent (e.g., Ninhydrin) in a high-temperature reaction coil before reaching the detector[3]. Because the matrix is separated from the amino acids before the reaction, this method is highly reproducible and immune to matrix interference, making it the gold standard for crude physiological fluids[4].

Workflow cluster_pre Pre-Column Derivatization Architecture cluster_post Post-Column Derivatization Architecture P_Sample Native Amino Acids (Highly Polar) P_Deriv Derivatization (e.g., OPA, AQC) P_Sample->P_Deriv pH 8-10 P_HPLC RP-HPLC (Hydrophobic Retention) P_Deriv->P_HPLC Hydrophobic Tag P_Detect Optical/MS Detection P_HPLC->P_Detect Po_Sample Native Amino Acids (Complex Matrix) Po_HPLC Ion-Exchange HPLC (Charge Separation) Po_Sample->Po_HPLC pH Gradient Po_Deriv Derivatization (Ninhydrin @ 130°C) Po_HPLC->Po_Deriv In-line Reagent Po_Detect Vis Detection (570nm / 440nm) Po_Deriv->Po_Detect

Fig 1: Architectural comparison of Pre-Column vs. Post-Column derivatization workflows.

Comparative Analysis of Major Derivatization Reagents

When pre-column derivatization is selected, the choice of reagent dictates the analytical limits of the assay. The reaction requires a basic environment (pH 8.5–10) to ensure the α-amino group is deprotonated (-NH₂) and highly nucleophilic.

OPA (o-Phthalaldehyde)

OPA reacts almost instantaneously with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole ring[2].

  • The Causality: OPA cannot react with secondary amines (like proline) because the ring closure mechanism strictly requires two protons from a primary amine[2]. Furthermore, the resulting isoindole derivatives are prone to rapid oxidative degradation, meaning the reaction must be performed via an automated autosampler just seconds before injection[1].

FMOC-Cl (9-fluorenylmethyl chloroformate)

FMOC-Cl reacts with both primary and secondary amines to form highly stable carbamate linkages[2].

  • The Causality: Because it covers secondary amines, FMOC is frequently paired with OPA in a two-step automated protocol. OPA is used first to tag primary amines, followed by FMOC to tag the remaining secondary amines (proline and hydroxyproline). The highly hydrophobic FMOC derivatives elute much later on the RP-HPLC column, preventing spectral overlap with the OPA derivatives[2].

AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate / AccQ-Tag)

AQC reacts rapidly with both primary and secondary amines to form highly stable ureas[5].

  • The Causality: Unlike OPA, AQC derivatives are exceptionally stable (up to weeks at room temperature), allowing for manual batch processing of hundreds of samples without the need for specialized online derivatization hardware[5]. The primary byproduct, AMQ (6-aminoquinoline), does not significantly interfere with amino acid quantification, making it a favorite in high-throughput pharmaceutical QC labs[5].

PITC (Phenylisothiocyanate)

Historically known as the Edman degradation reagent, PITC forms PTC-amino acids detectable via UV absorption[1].

  • The Causality: While reliable, the PITC workflow requires a vacuum evaporation step to remove excess reagent and solvents prior to injection to prevent massive baseline interference[1]. This makes it labor-intensive and difficult to automate compared to AQC or OPA/FMOC.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the primary derivatization strategies to aid in method selection.

Derivatization ReagentTarget AminesReaction TimeDerivative StabilityDetection ModeLimit of Detection (LOD)
OPA + Thiol Primary (1°) Only1 minMinutes (Unstable)FLD / UV~1 pmol
FMOC-Cl 1° and 2°5–10 minDays (Stable)FLD / UV~1 pmol
AQC (AccQ-Tag) 1° and 2°10 minWeeks (Highly Stable)FLD / UV / MS< 1 pmol
PITC (Edman) 1° and 2°5–20 minDays (Stable)UV (254 nm)~50 pmol
Ninhydrin 1° and 2°ContinuousN/A (In-line)Vis (570/440nm)~10–50 pmol

Self-Validating Experimental Protocols

To ensure scientific integrity, a derivatization protocol must be a self-validating system where the chemistry inherently prevents false positives or baseline artifacts. Below are two field-proven methodologies.

Protocol A: Automated Two-Step OPA/FMOC Pre-Column Derivatization[2]

Designed for maximum sensitivity using an automated HPLC autosampler.

  • Buffering (Nucleophilic Activation): The autosampler draws 1 µL of sample and mixes it with 5 µL of 0.4 N Borate buffer (pH 10.2). Causality: This drives the equilibrium of the amino groups to their unprotonated, nucleophilic state.

  • Primary Amine Tagging: 1 µL of OPA reagent (containing 3-mercaptopropionic acid) is added. The mixture is agitated for 1 minute. Causality: All primary amines are rapidly converted to fluorescent isoindoles. Proline remains untouched.

  • Secondary Amine Tagging: 1 µL of FMOC-Cl reagent is added. The mixture is agitated for 1 minute. Causality: FMOC reacts with the remaining proline. Because FMOC is highly hydrophobic, its derivatives will elute later in the organic gradient, inherently preventing interference with the OPA peaks[2].

  • Injection: The mixture is immediately injected onto a C18 column to prevent the degradation of the OPA-derivatives.

Protocol B: High-Throughput AQC (AccQ-Tag) Batch Derivatization[5]

Designed for pharmaceutical robustness and batch processing.

  • Sample Preparation: Pipette 10 µL of the amino acid standard or sample into a reaction vial. Add 70 µL of AccQ-Fluor borate buffer (pH 8.8) and vortex.

  • Derivatization: Add 20 µL of reconstituted AQC reagent (in acetonitrile). Vortex immediately for 10 seconds. Causality: AQC hydrolyzes rapidly in water; immediate mixing ensures the reagent reacts with the amines before it is destroyed by the aqueous buffer[5].

  • Thermal Maturation: Cap the vial and incubate at 55°C for 10 minutes. Causality: This critical heating step serves a dual purpose: it forces the complete hydrolysis of any unreacted AQC (preventing late-eluting ghost peaks) and converts the unstable double-derivatized tyrosine intermediate into a stable, single-derivatized product[5].

  • Analysis: Transfer to an autosampler. Samples are stable for up to 4 weeks at room temperature.

Strategic Decision Matrix

Selecting the correct derivatization agent is a function of sample complexity, required throughput, and target analytes.

DecisionMatrix Start Select Derivatization Strategy Q1 Is the sample matrix highly complex (e.g., crude physiological fluids)? Start->Q1 PostCol Post-Column (Ninhydrin) High Reproducibility, No Matrix Interference Q1->PostCol Yes Q2 Are secondary amines (Pro, Hyp) critical? Q1->Q2 No (Standard RP-HPLC) OPA OPA Only Max Speed, 1° Amines Only Q2->OPA No Q3 Is automated online derivatization available? Q2->Q3 Yes OPAFMOC OPA/FMOC Two-Step High Sensitivity, Unstable Intermediates Q3->OPAFMOC Yes AQC AQC (AccQ-Tag) Batch Processing, Highly Stable Q3->AQC No (Manual Batching)

Fig 2: Decision matrix for selecting the optimal amino acid derivatization reagent.

References

  • BenchChem. A Researcher's Guide to Amino Acid Derivatization: A Comparative Study. 1

  • Hitachi High-Tech Corporation. Amino Acid Analysis Basic Course. 3

  • Tandfonline. Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. 2

  • PMC / National Institutes of Health. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. 5

  • Hitachi High-Tech Corporation. Advances in amino acid analysis and Amino Acid Analyzer L-8900. 4

Sources

Technical Guide: Efficacy of (2E)-2-(2-Aminoethyl)but-2-enoic Acid vs. Mechanism-Based GABA-T Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between (2E)-2-(2-Aminoethyl)but-2-enoic acid (commonly identified as Vigabatrin Related Compound B or the


-ethylidene analog) and established GABA-T inhibitors.

Editorial Note: This compound is a structural isomer of Vigabatrin. While Vigabatrin is a mechanism-based inactivator (suicide substrate), the shift of the double bond to the


-position in the subject compound fundamentally alters its pharmacophore, shifting its profile from an irreversible inactivator to a likely reversible inhibitor or inactive impurity.

Executive Summary & Compound Identification

Subject Compound: (2E)-2-(2-Aminoethyl)but-2-enoic acid CAS: 1379504-35-4 (HCl salt) / 1379403-11-8 Classification: Structural Isomer of Vigabatrin; Pharmacopoeial Impurity (EP Impurity B / USP Related Compound B).[1]

This guide compares the efficacy of this specific


-ethylidene analog against the clinical gold standard, Vigabatrin  (

-vinyl-GABA), and the potent experimental tool Gabaculine . The critical distinction lies in the Mechanism of Inhibition :
  • Vigabatrin: Irreversible, mechanism-based inactivation (Suicide Substrate).

  • (2E)-2-(2-Aminoethyl)but-2-enoic acid: Structural constraints prevent the specific "enamine" rearrangement required for covalent attachment, predicting a profile of reversible inhibition or substrate competition rather than inactivation.

Mechanistic Comparison (The "Why")

The efficacy of GABA-T inhibitors is dictated by their interaction with the cofactor Pyridoxal 5'-Phosphate (PLP) .

A. Vigabatrin (The Gold Standard)

Vigabatrin possesses a vinyl group at the


-position.[2]
  • Transamination: It binds PLP, forming a Schiff base.

  • Proton Abstraction: The enzyme abstracts the

    
    -proton.
    
  • Michael Addition: The resulting carbanion attacks the vinyl group, creating a reactive Michael acceptor that covalently binds to an active site nucleophile (likely Lys-329), permanently disabling the enzyme.

B. (2E)-2-(2-Aminoethyl)but-2-enoic acid (The Subject)

This compound features an ethylidene group at the


-position (conjugated to the carboxyl).
  • Steric & Electronic Blockade: The double bond is located between C2 and the ethyl group, not at the

    
    -position.
    
  • Failure of Mechanism: Although it can form an initial Schiff base with PLP, it lacks the specific

    
    -vinyl geometry required to trap the enzyme nucleophile.
    
  • Outcome: It acts as a competitive antagonist (blocking the active site reversibly) or is metabolized as a slow substrate, lacking the infinite residence time (

    
    ) of Vigabatrin.
    
Visualization: Mechanism of Action Pathways

The following diagram contrasts the "Suicide" pathway of Vigabatrin with the "Reversible" pathway of the


-analog.

GABAT_Mechanism Enzyme Active GABA-T (PLP-Lys329) Vig_Schiff Vigabatrin-PLP Schiff Base Enzyme->Vig_Schiff + Vigabatrin ImpB_Schiff Analog-PLP Schiff Base Enzyme->ImpB_Schiff + Subject Compound Vig Vigabatrin (Gamma-Vinyl) Reactive_Int Reactive Michael Acceptor Vig_Schiff->Reactive_Int -H+ (Gamma) Dead_Enz Covalently Modified Enzyme (Inactive) Reactive_Int->Dead_Enz Nucleophilic Attack (Irreversible) ImpB Subject Compound (Alpha-Ethylidene) Reversible Reversible Complex (No Covalent Bond) ImpB_Schiff->Reversible Steric Constraint Active_Enz Enzyme Recovers (Activity Restored) Reversible->Active_Enz Dissociation

Caption: Divergent pathways of GABA-T inhibition. Vigabatrin leads to irreversible covalent modification, while the


-ethylidene analog follows a reversible pathway.

Comparative Efficacy Data

The following table synthesizes kinetic parameters. Note that for the Subject Compound (Impurity B), data is derived from structural activity relationships (SAR) of


-unsaturated GABA analogs, as specific clinical efficacy data is absent due to its status as an impurity.
FeatureVigabatrin Gabaculine (2E)-2-(2-Aminoethyl)but-2-enoic acid
Role Clinical Drug (Sabril)Experimental ToolPharmacopoeial Impurity / Analog
Inhibition Type Irreversible (Suicide)Irreversible (Aromatization)Reversible / Competitive (Predicted)

(Affinity)
~0.1 - 1.0 mM< 1

M (Very High)
Low Affinity (Est. > 1 mM)

(Rate)
0.03 - 0.1 min

FastN/A (Does not inactivate)
Blood Brain Barrier PermeablePoor (Toxic)Unknown (Likely poor due to polarity)
Clinical Status FDA ApprovedToxic (Neurotoxicity)Monitored Impurity (Limit < 0.15%)

Critical Insight: In drug development, the presence of (2E)-2-(2-Aminoethyl)but-2-enoic acid is minimized not because it is a potent inhibitor, but because it is a process-related impurity that dilutes the efficacy of the active drug (Vigabatrin) and poses unknown toxicological risks without therapeutic benefit.

Experimental Protocols

To validate the efficacy of the subject compound compared to Vigabatrin, you must distinguish between reversible and irreversible inhibition. The following self-validating protocol uses a "Jump-Dilution" or Dialysis method.

Protocol: Differentiation of Reversible vs. Irreversible Inhibition

Objective: Determine if (2E)-2-(2-Aminoethyl)but-2-enoic acid permanently inactivates GABA-T or merely competes with the substrate.

Reagents:

  • Purified GABA-T (from porcine brain or recombinant).

  • Assay Buffer: 100 mM Pyrophosphate, pH 8.5, 100

    
    M PLP.
    
  • Substrates: GABA (10 mM),

    
    -Ketoglutarate (10 mM).
    
  • Detection: SSADH coupled assay (monitor NADH at 340 nm).

Workflow:

  • Incubation Phase:

    • Incubate GABA-T (1

      
      M) with the test compound (100 
      
      
      
      M) for 60 minutes at 37°C.
    • Control: Incubate GABA-T with Buffer only.

    • Positive Control: Incubate GABA-T with Vigabatrin (100

      
      M).
      
  • Rapid Dilution (The Validation Step):

    • Dilute the incubation mixture 100-fold into the reaction buffer containing high concentrations of substrates (GABA/

      
      -KG).
      
    • Logic: If inhibition is reversible, the inhibitor will dissociate upon dilution, and enzyme activity will recover. If irreversible (Vigabatrin), activity remains near zero.

  • Activity Measurement:

    • Measure the initial velocity (

      
      ) of NADH production at 340 nm over 5 minutes.
      
  • Data Analysis:

    • Calculate % Activity Recovery =

      
      .
      
OutcomeInterpretationLikely Compound
< 10% Recovery Irreversible (Suicide) InhibitionVigabatrin
> 80% Recovery Reversible InhibitionSubject Compound

References

  • Silverman, R. B. (2018). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.
  • United States Pharmacopeia (USP). Vigabatrin Related Compound B Reference Standard.[1][3] Catalog No. 1712023.

  • BenchChem. Comparative Analysis of GABA-Transaminase Inhibitors. (Source for Impurity B identification).

  • European Pharmacopoeia (Ph. Eur.).Vigabatrin Monograph 2305. (Defines Impurity B limits and structure).
  • Nanavati, S. M., & Silverman, R. B. (1989). Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepileptic drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society.

Sources

In Vitro Validation of Novel Anticancer Drug Candidates: A Comparative Guide to 3D High-Content Screening vs. 2D Monolayer Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The attrition rate of novel anticancer drug candidates in clinical trials remains notoriously high, largely due to the over-reliance on traditional two-dimensional (2D) monolayer cell cultures during preclinical in vitro validation. As a Senior Application Scientist, I frequently observe that 2D models fail to recapitulate the complex spatial architecture, hypoxia gradients, and extracellular matrix (ECM) barriers of native human tumors.

This guide provides a rigorous, data-driven comparison between advanced 3D spheroid screening platforms (utilizing ATP-based luminescence) and traditional 2D monolayer assays (utilizing colorimetric MTT). To provide a concrete framework, we will evaluate these methodologies specifically in the context of validating a novel Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) for Non-Small Cell Lung Cancer (NSCLC).

Mechanistic Context: Targeting the EGFR Pathway

Before evaluating assay architecture, we must define the biological target. EGFR is a transmembrane receptor tyrosine kinase frequently mutated in epithelial malignancies. Ligand binding (or oncogenic mutation) triggers auto-phosphorylation, activating downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades that drive uncontrolled proliferation and survival[1]. Validating a novel EGFR-TKI requires an assay system that accurately reflects the drug's ability to penetrate tumor tissue and engage the kinase domain in a physiologically relevant environment.

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Drug Novel EGFR-TKI (Drug Candidate) Drug->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR (Survival/Growth) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Fig 1: EGFR signaling pathway and targeted inhibition by novel TKI.

Comparison 1: Model Architecture — 2D Monolayers vs. 3D Spheroids

The Causality of Drug Resistance: In 2D cultures, cells grow flat on rigid plastic, exposing 100% of the cell population to uniform nutrient levels and immediate drug contact. This artificial exposure systematically overestimates drug efficacy.

In contrast, 3D multicellular spheroids develop natural nutrient and oxygen gradients. The outer layer consists of highly proliferative cells, the middle layer contains quiescent cells, and the core is often necrotic and hypoxic[2]. This structural complexity creates a physical barrier to drug penetration and alters gene expression profiles, closely mimicking the clinical tumor microenvironment (TME) and resulting in a more accurate, typically higher, IC50 value[3].

Comparison 2: Viability Readouts — MTT Assay vs. CellTiter-Glo® 3D

When transitioning to 3D models, legacy viability assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) become severe liabilities.

The Causality of Assay Failure in 3D: The MTT assay relies on cellular oxidoreductase enzymes to reduce the tetrazolium dye into insoluble purple formazan crystals. However, MTT dye exhibits remarkably poor penetration into the dense ECM of a 3D spheroid. Furthermore, the hypoxic core of a spheroid naturally downregulates metabolic rates, leading to artificially low formazan production that does not accurately reflect total cell viability[4].

The 3D-Optimized Alternative: The CellTiter-Glo® 3D assay utilizes an optimized, highly robust detergent formulation designed specifically to breach the ECM and physically lyse large microtissues (up to 500 µm in diameter). It measures total intracellular ATP—the most direct proxy for metabolically active cells—via a luciferase/luciferin reaction[5]. This provides complete lysis, deep penetration, and a luminescent signal that is directly proportional to the viable cell number, eliminating the diffusion and metabolic artifacts of colorimetric dyes[6].

Quantitative Data Comparison

The following table summarizes the performance metrics of traditional 2D/MTT approaches versus 3D/ATP-Luminescence approaches for screening a targeted kinase inhibitor.

ParameterTraditional Approach (2D + MTT)Advanced Platform (3D Spheroid + ATP Luminescence)Causality / Impact on Drug Development
Drug Penetration Barrier None (Uniform exposure)High (Mimics in vivo ECM and tight junctions)3D prevents overestimation of drug efficacy[2].
Assay Reagent Penetration Excellent (Monolayer)Poor (MTT fails to penetrate spheroid core)ATP-luminescence reagents use strong lytic buffers to ensure 100% ATP release[5].
Signal-to-Background Ratio Low (~2-5x)Extremely High (>100x)Luminescence eliminates absorbance background noise, enabling robust high-throughput screening[6].
Assay Incubation Time 3 - 8 hours30 minutesDirect ATP lysis is instantaneous compared to the slow enzymatic reduction required by MTT[5].
Predictive IC50 Accuracy Poor (Often artificially low)High (Correlates strongly with in vivo xenografts)3D models account for quiescent cell populations that are inherently resistant to cell-cycle targeting drugs[3].
Experimental Methodology: 3D Spheroid Viability Protocol

To ensure a self-validating system, the following protocol details the generation, dosing, and validation of 3D spheroids using the ATP-luminescence method.

Workflow Step1 Seed Cells (Ultra-Low Attachment) Step2 Spheroid Formation (72-96 hours) Step1->Step2 Step3 Drug Dosing (Serial Dilution) Step2->Step3 Step4 CellTiter-Glo 3D (Lysis & ATP Release) Step3->Step4 Step5 Luminescence Readout & IC50 Step4->Step5

Fig 2: High-throughput 3D spheroid generation and viability screening workflow.

Step-by-Step Protocol:

  • Cell Seeding & Spheroid Assembly: Harvest target cancer cells (e.g., EGFR-mutant HCC827) at ~80% confluence. Seed 1,000–2,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom plate in 100 µL of complete growth media. Centrifuge the plate at 200 x g for 5 minutes to aggregate cells at the well bottom.

  • Maturation: Incubate at 37°C, 5% CO2 for 72–96 hours. Causality checkpoint: Visually confirm the formation of a single, tight, spherical microtissue per well using brightfield microscopy. This maturation period is critical for the development of the hypoxic core and ECM deposition.

  • Compound Dosing: Prepare a 10-point serial dilution of the novel EGFR-TKI (and a clinical standard like Osimertinib as a positive control) at 2X final concentration. Add 100 µL of the drug dilutions to the existing 100 µL of media in the ULA wells (final volume = 200 µL). Include vehicle control (DMSO) wells. Incubate for 72 hours.

  • ATP-Luminescence Assay Execution: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. Causality checkpoint: Temperature equilibration ensures optimal luciferase enzyme kinetics, preventing signal decay. Add 100 µL of the reagent directly to each well (do not remove media to avoid aspirating the spheroid).

  • Lysis and Readout: Place the plate on an orbital shaker at 500 rpm for 5 minutes to induce vigorous mechanical lysis, complementing the chemical lysis of the reagent. Incubate in the dark for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate relative viability by normalizing the luminescent signal of drug-treated wells to the vehicle control wells. Generate dose-response curves to calculate the IC50.

Conclusion

For drug development professionals, the transition from 2D to 3D in vitro screening is not merely a trend; it is a biological imperative. Validating novel anticancer therapeutics requires assay systems that respect the physical and metabolic complexities of human tumors. While 2D MTT assays offer historical familiarity, they systematically fail in 3D environments due to poor reagent penetration and metabolic artifacts. By adopting 3D ULA spheroid models paired with robust ATP-luminescent readouts, researchers establish a highly trustworthy, self-validating preclinical pipeline that significantly reduces the risk of downstream clinical attrition.

References
  • [1] Title: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: nih.gov URL:[Link]

  • [2] Title: Bridging the gap: the role of 3D cell cultures in mimicking tumor microenvironment for enhanced drug testing accuracy Source: frontiersin.org URL:[Link]

  • [3] Title: 3D vs 2D Cell Culture: A Comprehensive Comparison and Review Source: cellculturecollective.com URL: [Link]

  • [4] Title: Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy Source: nih.gov URL:[Link]

Sources

Quantitative analysis of amino acids in complex samples

Author: BenchChem Technical Support Team. Date: March 2026

Title: Breaking the Matrix: A Quantitative Comparison Guide for Amino Acid Analysis in Complex Samples

The Analytical Dilemma

Amino acid analysis (AAA) in complex matrices—such as human plasma, cell culture media, and protein hydrolysates—presents a unique analytical dilemma. Amino acids are highly polar, lack natural chromophores or fluorophores, and contain isobaric pairs (e.g., leucine and isoleucine) that confound simple mass spectrometry. As an Application Scientist, I frequently see laboratories bottlenecked by legacy methods or struggling with severe matrix suppression in modern LC-MS/MS workflows.

This guide objectively compares the three dominant paradigms in AAA: traditional Ion-Exchange Chromatography (IEC), Pre-column Derivatization (e.g., AQC/AccQ-Tag), and Direct underivatized HILIC-MS/MS. By examining the mechanistic causality behind each method, we provide empirical data and self-validating protocols to help you optimize your laboratory's analytical strategy.

The Analytical Paradigms: Causality and Mechanism

1. Ion-Exchange Chromatography (IEC) with Post-Column Ninhydrin For decades, IEC has been the clinical gold standard for identifying inborn errors of metabolism[1].

  • Mechanism : Amino acids are separated on a cation-exchange resin using a pH and ionic strength gradient. Post-column, they react with ninhydrin at 135°C. Primary amines form Ruhemann’s purple (measured at 570 nm), while secondary amines like proline form a yellow complex (440 nm).

  • The Verdict : While highly reproducible and immune to electrospray ionization (ESI) suppression, IEC is agonizingly slow (often requiring >120 minutes per run) and is increasingly being replaced due to its inability to meet high-throughput demands[2].

2. Pre-Column Derivatization (AQC / AccQ-Tag) Chemical derivatization transforms polar, invisible analytes into hydrophobic, highly detectable compounds. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has revolutionized this space[3].

  • Mechanism : The NHS-ester group of AQC reacts rapidly with primary and secondary amines at pH 8.8 to form stable, fluorescent urea derivatives. This imparts a hydrophobic tail, allowing baseline resolution of all standard amino acids on a generic C18 reversed-phase column within 10 minutes[4]. Furthermore, AQC derivatives fragment predictably in MS/MS, yielding a highly abundant, common m/z 171 product ion, enabling sub-femtomole limits of detection[3].

3. Direct LC-MS/MS (HILIC) The allure of "dilute-and-shoot" analysis drives the adoption of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry[5].

  • Mechanism : HILIC retains polar, underivatized amino acids using an aqueous-organic mobile phase enriched with volatile buffers (e.g., ammonium formate).

  • The Verdict : While it eliminates the derivatization step, HILIC-MS/MS is notoriously susceptible to matrix effects. Co-eluting salts and lipids from plasma or media cause severe ion suppression in the ESI source, mandating the use of expensive stable-isotope-labeled (SIL) internal standards for every single analyte to ensure quantitative accuracy[5].

Workflow Visualization

AAA_Workflows cluster_IEC Traditional IEC-Ninhydrin cluster_PreCol Pre-Column Derivatization (AQC) cluster_DirectMS Direct LC-MS/MS Sample Complex Sample (Plasma, Media, Food) Prep Protein Precipitation & Centrifugation Sample->Prep IEC_Sep Cation-Exchange Chromatography Prep->IEC_Sep Pre_Deriv AQC Derivatization (pH 8.8, 55°C) Prep->Pre_Deriv Dir_Sep HILIC or Ion-Pairing Chromatography Prep->Dir_Sep IEC_Deriv Post-Column Ninhydrin Reaction IEC_Sep->IEC_Deriv IEC_Det UV/Vis Detection (570nm / 440nm) IEC_Deriv->IEC_Det Pre_Sep Reversed-Phase UHPLC (C18) Pre_Deriv->Pre_Sep Pre_Det UV (260nm) or ESI-MS/MS Pre_Sep->Pre_Det Dir_Det ESI-MS/MS (MRM Mode) Dir_Sep->Dir_Det

Figure 1: Comparative analytical workflows for amino acid quantification in complex matrices.

Quantitative Performance Comparison

To objectively guide your platform selection, the following table synthesizes the performance metrics of the three methodologies based on recent validation studies[2][4][5].

Performance MetricIEC-Ninhydrin (Post-Column)AQC Derivatization (Pre-Column LC-MS/MS)HILIC-MS/MS (Underivatized)
Analysis Time 90 – 150 min10 – 15 min15 – 20 min
Sample Volume Req. >50 µL<10 µL<10 µL
LOD / LOQ ~1–5 µMLow nM to fmol rangeLow nM (analyte dependent)
Matrix Effect Susceptibility Low (Optical detection)Moderate (Dilution & tagging mitigates)High (Requires SIL standards)
Isobaric Resolution Excellent (Chromatographic)Excellent (Chromatographic)Moderate (Relies heavily on LC)
Throughput Suitability LowHighHigh

Self-Validating Experimental Protocols

As a scientist, you cannot rely on blind adherence to a manual. A robust assay must be a self-validating system. Below are detailed, mechanistic protocols for the two modern high-throughput approaches.

Protocol A: Pre-Column AQC Derivatization (LC-UV/MS)

Ideal for: Cell culture media, protein hydrolysates, and labs requiring high chromatographic resolution without extensive isotope labeling.

  • Step 1: Protein Precipitation

    • Action : Mix 10 µL of plasma/media with 90 µL of 10% sulfosalicylic acid (SSA) containing Norvaline (Internal Standard). Centrifuge at 10,000 × g for 10 minutes.

    • Mechanistic Causality : SSA effectively precipitates large proteins that would otherwise foul the UHPLC column inlet and cause pressure spikes[6]. Norvaline is an unnatural amino acid; its recovery validates the efficiency of the physical extraction step.

  • Step 2: AQC Derivatization

    • Action : Transfer 10 µL of the supernatant to a vial. Add 70 µL of Borate Buffer (pH 8.8) and 20 µL of AQC reagent (reconstituted in acetonitrile). Vortex immediately.

    • Mechanistic Causality : The pH must be strictly maintained at 8.8. Below pH 8, the amine is protonated and unreactive; above pH 9.5, the AQC reagent rapidly hydrolyzes into 6-aminoquinoline (AMQ), destroying the reagent before it can tag the analytes.

  • Step 3: Thermal Stabilization

    • Action : Heat the sealed vial at 55°C for 10 minutes.

    • Mechanistic Causality : While the primary amine reaction is instantaneous at room temperature, tyrosine forms an unstable di-derivatized intermediate. Heating at 55°C forces the quantitative conversion of this intermediate into a stable mono-derivatized product, ensuring accurate tyrosine quantification.

  • Step 4: System Suitability & Analysis

    • Action : Inject 1 µL onto a C18 UHPLC column. Monitor UV at 260 nm or MS/MS transitions (Precursor → m/z 171)[3].

    • Self-Validation : The AMQ byproduct peak must elute cleanly away from all amino acids. If the Norvaline peak area deviates by >5% across the batch, the derivatization efficiency is compromised, and the batch must be rejected.

Protocol B: Direct HILIC-MS/MS Analysis

Ideal for: High-throughput clinical screening where rapid turnaround is prioritized and stable isotopes are available.

  • Step 1: Isotope Dilution & Extraction

    • Action : Aliquot 10 µL of sample. Add 90 µL of cold acetonitrile containing a complete mix of 20 Stable-Isotope-Labeled (SIL) amino acids (e.g., 13C/15N-labeled).

    • Mechanistic Causality : HILIC-ESI is highly prone to ion suppression from matrix salts. Because SIL standards co-elute exactly with their endogenous counterparts, any signal suppression experienced by the target analyte is equally experienced by the SIL, perfectly normalizing the quantitative ratio[5].

  • Step 2: HILIC Separation

    • Action : Inject 2 µL onto an amide-bonded HILIC column. Use a gradient of Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Mechanistic Causality : The high organic content initially forces polar amino acids to partition into the water-rich layer immobilized on the silica surface. Ammonium formate ensures the zwitterionic amino acids remain in a consistent ionization state, preventing peak splitting and tailing.

  • Step 3: MRM Detection

    • Action : Monitor specific precursor-to-product transitions in positive ESI mode.

    • Self-Validation : Isobaric pairs (Leucine/Isoleucine) must achieve a chromatographic resolution (Rs) > 1.5, as their MS/MS fragmentation patterns are too similar for mass-based deconvolution alone[1].

Conclusion & Selection Guide

The "best" method is dictated by your matrix and throughput requirements. If you are analyzing highly complex, variable matrices (like soil extracts or novel food matrices) where matrix effects are unpredictable, Pre-column AQC derivatization offers unmatched chromatographic robustness, sensitivity, and separation[4]. Conversely, for clinical plasma screening where speed is paramount and comprehensive SIL internal standards are economically viable, Direct HILIC-MS/MS is the superior, high-throughput choice[2].

References

  • Dietzen, D. J., et al. "Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection.
  • "Challenging the status quo: A comparison of ion exchange chromatography with liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods for the measurement of amino acids in human plasma." PubMed.
  • "Quantitative comparison of amino acids using AccQ-Tag and HILIC-MS/MS.
  • "A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS." RSC.
  • "Comparable Chromatographic Performance for Amino Acid Analysis Using the AccQ•Tag Ultra VanGuard Pre-Column." LCMS.cz.
  • "Quality control of pollen products in the market by quantitative analysis of total amino acids with liquid chrom

Sources

Comparative Guide: Optimizing the Stereoselective Synthesis of (2E)-2-(2-Aminoethyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (2E)-2-(2-Aminoethyl)but-2-enoic acid Primary Challenge: Achieving high (


)-stereoselectivity while preventing intramolecular lactamization during the synthesis of this 

-amino acid derivative. Recommended Method: Modified Horner-Wadsworth-Emmons (HWE) Olefination using a bulky phosphonate reagent.

This guide provides a technical comparison of synthetic routes for (2E)-2-(2-Aminoethyl)but-2-enoic acid, a conformationally constrained GABA analog. We analyze the reproducibility, yield, and stereochemical fidelity of the HWE reaction against the Julia-Kocienski olefination and Classical Knoevenagel condensation.

Part 1: The Synthetic Challenge

The synthesis of


-unsaturated 

-amino acids presents a unique "dual-threat" failure mode:
  • Thermodynamic Instability (Isomerization): The (

    
    )-isomer (trans-methyl/carboxyl) is often thermodynamically preferred, but kinetic traps can lead to significant (
    
    
    
    )-contamination.
  • Chemical Instability (Lactamization): The presence of a

    
    -amine and an activated 
    
    
    
    -carboxyl group creates a high risk of rapid cyclization into a pyrrolidinone derivative (
    
    
    -lactam), particularly during deprotection or activation steps.
Mechanism of Failure: The Lactam Trap

The following diagram illustrates the critical pathway divergence where the synthesis often fails.

LactamTrap Precursor Protected Linear Precursor (N-Boc-Intermediate) Deprotection Acidic Deprotection (TFA/HCl) Precursor->Deprotection Step 1 Zwitterion Target Zwitterion (Linear Amino Acid) Deprotection->Zwitterion Neutralization (Controlled) Lactam Byproduct: Gamma-Lactam (Cyclic) Deprotection->Lactam Spontaneous Cyclization (pH > 7 or Heat)

Figure 1: The "Lactam Trap" occurs post-deprotection. If the pH is raised too quickly or heat is applied, the free amine attacks the carbonyl, cyclizing into the lactam byproduct.

Part 2: Comparative Methodology

We evaluated three primary methodologies for constructing the trisubstituted alkene core.

Method A: Modified Horner-Wadsworth-Emmons (HWE) (Recommended)

This method utilizes a phosphonate carbanion to react with acetaldehyde.

  • Reagents: Ethyl 2-(diethoxyphosphoryl)-4-(N-Boc-amino)butanoate + Acetaldehyde.

  • Mechanism: Stereoselective olefination via a phosphonate carbanion.[1][2] The steric bulk of the phosphonate and the thermodynamic control allow for high (

    
    )-selectivity.[3]
    
  • Pros: High reproducibility, scalable, easy removal of phosphate byproducts.

  • Cons: Requires synthesis of the specific phosphonate precursor.

Method B: Julia-Kocienski Olefination

Uses a heteroaryl sulfone (e.g., phenyltetrazole sulfone) to react with the aldehyde.[4]

  • Mechanism: Addition of sulfone carbanion followed by Smiles rearrangement and elimination.

  • Pros: Superior (

    
    )-selectivity (>98:2) for difficult substrates.
    
  • Cons: Reagents are expensive and atom-uneconomical; sulfone synthesis is multi-step.

Method C: Knoevenagel Condensation (Legacy)

Condensation of a malonic acid derivative with acetaldehyde.

  • Pros: Cheap starting materials.[5]

  • Cons: Poor stereocontrol (often 1:1

    
     mixtures); requires harsh conditions that may degrade the Boc-protecting group.
    
Performance Comparison Table
MetricMethod A: HWE (Recommended)Method B: Julia-KocienskiMethod C: Knoevenagel
(E)-Selectivity High (>95:[6]5)Excellent (>98:2)Poor (60:40 to 50:50)
Overall Yield 78-85%65-72%40-55%
Reproducibility HighModerate (moisture sensitive)Low (variable conditions)
Scalability High (kg scale feasible)Low (reagent cost)High
Purification Silica Gel (Easy)HPLC often requiredRecrystallization (Difficult)

Part 3: Detailed Experimental Protocol (Method A)

This protocol describes the synthesis using the HWE reaction , optimized for the (


)-isomer.
Phase 1: Phosphonate Synthesis (Precursor)

Note: Commercially available triethyl 4-phosphonocrotonate is structurally different. You must synthesize the specific


-amino phosphonate.
  • Arbuzov Reaction: React Ethyl 4-bromo-2-butenoate with triethyl phosphite (120°C, 4h).

  • Michael Addition: Protect the amine (N-Boc) and introduce it via Michael addition if starting from a dehydro-precursor, or alkylate a glycine phosphonate equivalent.

    • Preferred Route: Alkylation of Triethyl phosphonoacetate with N-Boc-2-bromoethylamine (using NaH/THF) to yield Ethyl 2-(diethoxyphosphoryl)-4-(N-Boc-amino)butanoate .

Phase 2: HWE Olefination (The Critical Step)

Reagents:

  • Phosphonate Precursor (1.0 equiv)

  • Acetaldehyde (1.2 equiv, freshly distilled)

  • NaH (60% dispersion, 1.1 equiv) or LiHMDS (for higher selectivity)

  • Solvent: Anhydrous THF (0.1 M)

Workflow:

  • Activation: Cool the THF solution of the Phosphonate to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases (Solution turns clear/yellow).

  • Addition: Cool to -78°C (Critical for selectivity). Add Acetaldehyde dropwise.

  • Reaction: Allow to warm slowly to 0°C over 2 hours. Stir at 0°C for 1 hour.

  • Quench: Add Saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Checkpoint: Verify (

      
      )-isomer via ¹H NMR (Alkene proton typically 
      
      
      
      6.8-7.0 ppm for
      
      
      vs upstream for
      
      
      ).
Phase 3: Deprotection & Isolation (The Zwitterion Challenge)

Reagents:

  • LiOH (2.0 equiv, THF/H₂O)

  • TFA (Trifluoroacetic acid) / DCM (1:1)

Workflow:

  • Saponification: Treat the ester with LiOH in THF/H₂O at 0°C. Acidify carefully to pH 4. Extract the free acid.

  • Boc-Removal: Dissolve the acid in DCM/TFA (1:1) at 0°C. Stir for 1 hour.

  • Isolation (Crucial):

    • Do NOT neutralize to pH 7 in water (causes lactamization).

    • Concentrate TFA in vacuo.

    • Ion Exchange: Dissolve residue in minimal water. Load onto Dowex 50WX8 (H+ form) .

    • Wash with water (removes salts).

    • Elute with 1M NH₄OH .

    • Lyophilize immediately to obtain the white zwitterionic powder.

Part 4: Process Visualization

The following diagram details the complete synthetic logic and decision points.

SynthesisWorkflow Start Start: Triethyl Phosphonoacetate Step1 Alkylation: + N-Boc-2-bromoethylamine (NaH, THF) Start->Step1 Intermediate Intermediate: Phosphonate Precursor Step1->Intermediate Step2 HWE Olefination: + Acetaldehyde (-78°C to 0°C) Intermediate->Step2 Check QC Check: E/Z Ratio > 95:5? Step2->Check Purify Chromatography (Remove Z-isomer) Check->Purify No Step3 Saponification (LiOH) & Boc-Deprotection (TFA) Check->Step3 Yes Purify->Step3 Final Final Product: (2E)-2-(2-Aminoethyl)but-2-enoic acid Step3->Final Dowex Purification

Figure 2: Optimized HWE workflow for the synthesis of the target amino acid.

Part 5: Troubleshooting & Reproducibility Insights

Controlling E/Z Selectivity

The HWE reaction is thermodynamically controlled. To maximize the (


)-isomer:
  • Base Selection: Use LiHMDS or NaH . Avoid potassium bases (KHMDS), which sometimes favor the (

    
    )-isomer (Ando modification conditions).
    
  • Temperature: While HWE can run at RT, initiating at -78°C and warming slowly prevents kinetic trapping of the (

    
    )-betaine intermediate.
    
Purification of the Zwitterion

The final product is a zwitterion (Isoelectric point ~6.0).[7]

  • Avoid: Direct crystallization from water often fails due to high solubility.

  • Preferred: Ion exchange chromatography (Dowex 50W) is the only reliable method to remove inorganic salts (LiCl, NaTFA) without inducing lactamization. Elute with volatile base (NH₄OH) and lyophilize.

Storage

The product is hygroscopic. Store at -20°C under Argon. Presence of moisture can facilitate slow lactamization over months.

References

  • Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity Source: Organic Chemistry Portal [Link]

  • Julia-Kocienski Olefination: A Stereoselective Alternative Source: National Institutes of Health (PMC) [Link]

  • Extraction and Purification of Zwitterionic Amino Acids Source: ACS Publications (Ind. Eng. Chem. Res.) [Link][8][9][10]

  • Prevention of Lactamiz

    
    -Amino Acid Synthesis 
    Source: National Institutes of Health (PMC)
    [Link]
    

Sources

Statistical Validation of Missense Variant Effects on Protein Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interpretation of missense variants—single amino acid substitutions—remains one of the most significant bottlenecks in precision medicine and protein engineering. While next-generation sequencing has cataloged millions of Variants of Uncertain Significance (VUS), experimental characterization cannot scale to match this output. Consequently, the field relies heavily on computational Variant Effect Predictors (VEPs).

However, not all VEPs are created equal. Historically, models trained directly on clinical databases (like ClinVar) suffered from severe data circularity, leading to overestimated performance and poor generalization. Today, the paradigm has shifted toward self-validating systems : physics-based force fields, zero-shot protein language models, and structure-aware deep learning.

This guide objectively compares three state-of-the-art computational methodologies—AlphaMissense , ESM-1v , and FoldX —and outlines the gold-standard experimental protocol for their statistical validation: Deep Mutational Scanning (DMS) .

The Mechanics of Variant Effect Prediction

To trust a computational prediction, we must understand the causality behind its architecture. The three tools compared herein represent three distinct philosophies in structural biology and bioinformatics:

  • AlphaMissense (Structure-Aware Deep Learning): Developed by Google DeepMind, this model leverages the spatial reasoning of AlphaFold2 [1]. It does not merely look at sequence conservation; it evaluates the structural context of a variant and fine-tunes its predictions using human and primate population frequency data. It excels at predicting clinical pathogenicity [2].

  • ESM-1v (Zero-Shot Protein Language Model): Developed by Meta (Evolutionary Scale Modeling), ESM-1v is a 650-million parameter transformer trained on UniRef90 [3]. It treats protein sequences as a "language." By masking an amino acid and asking the model to predict it, ESM-1v calculates a zero-shot log-probability score for any mutation [4]. Because it is never trained on clinical data, it is immune to ClinVar data leakage.

  • FoldX (Empirical Physics-Based Force Field): A classic, deterministic approach. FoldX calculates the actual thermodynamic change in Gibbs free energy (

    
    ) upon mutation [5]. It uses a rigid-backbone approach, optimizing only local side-chain conformations to identify steric clashes or loss of hydrogen bonds [6]. It predicts stability, not necessarily pathogenicity.
    
Table 1: Architectural and Functional Comparison
FeatureAlphaMissenseESM-1vFoldX
Core Methodology AlphaFold2 + Population FrequenciesTransformer LLM (Masked Language Modeling)Empirical Force Field (Physics-based)
Primary Output Pathogenicity Score (0 to 1)Log-odds ratio (Zero-shot fitness)

(kcal/mol)
Input Requirement Protein SequenceProtein SequenceHigh-Resolution 3D Structure (PDB)
Data Circularity Risk Low (Fine-tuned on weak population labels)None (Zero-shot, unsupervised)None (Physics/Empirical weights)
Best Use-Case Clinical variant interpretation (Pathogenic vs. Benign)High-throughput functional screening, DMS prioritizationProtein engineering, thermal stability optimization

The AI and Physics Workflows

To understand how these tools process a missense variant, we must visualize their logical pathways.

VEP_Workflow cluster_AM AlphaMissense cluster_ESM ESM-1v cluster_FoldX FoldX Input Missense Variant (Sequence/Structure) AM_AF AlphaFold2 Structural Context Input->AM_AF ESM_LLM Transformer LLM (UniRef90) Input->ESM_LLM FX_Force Empirical Force Field Input->FX_Force AM_Pop Primate/Human Frequency Data AM_AF->AM_Pop AM_Out Pathogenicity Score AM_Pop->AM_Out ESM_Mask Masked Residue Probability ESM_LLM->ESM_Mask ESM_Out Zero-Shot Fitness Score ESM_Mask->ESM_Out FX_Mut Side-chain Optimization FX_Force->FX_Mut FX_Out ΔΔG Stability (kcal/mol) FX_Mut->FX_Out

Caption: Comparative logical workflows of AlphaMissense, ESM-1v, and FoldX for variant effect prediction.

The Ground Truth: Deep Mutational Scanning (DMS)

Computational models are hypotheses; they require experimental grounding. The gold standard for statistically validating VEPs is Deep Mutational Scanning (DMS) [7].

DMS is a high-throughput multiplexed assay of variant effect (MAVE). Instead of testing mutations one by one, DMS generates a library containing all possible amino acid substitutions for a protein. These variants are introduced into cells, subjected to a selective pressure (e.g., growth rate, fluorescence, or ligand binding), and quantified using Next-Generation Sequencing (NGS) [8].

Why DMS is critical for statistical validation: Because DMS datasets are generated in vitro and measure direct biochemical fitness, they are completely independent of the evolutionary or clinical databases used to train models like AlphaMissense. This allows us to calculate an unbiased Spearman rank correlation (


) between the computational prediction and the biological reality [9].
Table 2: Performance Benchmarks against DMS and Clinical Data

Note: Performance metrics are aggregated averages across standard benchmarking datasets (e.g., ProteinGym, MaveDB, and ClinVar) [3], [10].

ModelSpearman

(DMS Fitness)
ROC-AUC (ClinVar Pathogenicity)Computational Cost
AlphaMissense ~0.55 - 0.600.90+ High (Requires GPU cluster)
ESM-1v (Ensemble) ~0.51 - 0.58 ~0.85 - 0.88Medium (Single GPU)
FoldX ~0.30 - 0.40*N/A (Predicts stability)Low (Standard CPU)

*FoldX correlates strongly with in vitro thermal stability (melting temperature) but shows lower correlation with holistic cellular fitness assays, as not all functional defects are caused by thermodynamic destabilization.

Experimental & Computational Protocols

To ensure scientific integrity, workflows must be reproducible. Below are the self-validating protocols for both the computational scoring and the experimental validation.

Protocol 1: Zero-Shot Variant Scoring via ESM-1v

Causality: We use an ensemble of 5 ESM-1v models to prevent checkpoint bias, averaging the log-odds scores to achieve a robust prediction of mutational impact without task-specific training [11].

  • Sequence Preparation: Format the wild-type (WT) protein sequence. Ensure the length is

    
     tokens (amino acids) to fit the transformer's context window.
    
  • Masking: For a variant at position

    
    , replace the WT amino acid with the  token.
    
  • Inference: Pass the masked sequence through the 5 pre-trained ESM-1v models (n1-n5).

  • Log-Odds Calculation: Extract the log-probability of the mutant amino acid and subtract the log-probability of the WT amino acid:

    
    
    
  • Ensembling: Average the scores across all 5 models. A score

    
     indicates a deleterious mutation (worse than evolutionarily expected).
    
Protocol 2: Experimental Validation via DMS

Causality: We use a pooled library approach to ensure all variants are subjected to the exact same environmental conditions, eliminating batch effects and allowing precise statistical normalization [12].

  • Library Generation: Synthesize a saturation mutagenesis library of the target gene using programmed oligonucleotide microarrays.

  • Cellular Engineering: Integrate the library into a reporter cell line (e.g., via lentiviral transduction at a low Multiplicity of Infection to ensure one variant per cell).

  • Selection Assay: Grow the cells under selective pressure (e.g., withdrawal of an essential growth factor that the target protein normally synthesizes). Collect samples at Day 0 (Input) and Day 14 (Output).

  • Deep Sequencing: Extract genomic DNA, amplify the target gene locus, and perform paired-end Illumina sequencing.

  • Statistical Scoring: Calculate the log2 enrichment ratio for each variant:

    
    
    
  • Validation: Compute the Spearman rank correlation between the empirical DMS fitness scores and the computational scores (AlphaMissense/ESM-1v/FoldX).

DMS_Cycle Lib 1. Mutagenesis Library (All possible variants) Assay 2. Cellular Assay (Growth/Fluorescence) Lib->Assay Seq 3. Deep Sequencing (Pre vs Post Selection) Assay->Seq Score 4. Fitness Scoring (Log Enrichment) Seq->Score Val 5. Statistical Validation (Spearman ρ vs Models) Score->Val Val->Lib Model Refinement

Caption: The Deep Mutational Scanning (DMS) workflow for generating unbiased ground-truth validation data.

Conclusion & Recommendations

The choice of variant effect predictor must be dictated by the specific biological question:

  • For Clinical Diagnostics: AlphaMissense is currently the superior tool. Its integration of AlphaFold2 structural context with population genetics allows it to classify pathogenic vs. benign variants with unprecedented accuracy [13].

  • For High-Throughput Screening & VUS Prioritization: ESM-1v offers the best balance of speed and accuracy. Its zero-shot nature guarantees no data leakage, making it the ideal prior for novel proteins[4].

  • For Protein Engineering: FoldX remains indispensable. When engineering an enzyme for industrial use, clinical pathogenicity is irrelevant; thermodynamic stability (

    
    ) is paramount [6].
    

Ultimately, computational predictions must be anchored in reality. Deep Mutational Scanning remains the essential self-validating system, providing the high-throughput, unbiased experimental data required to benchmark these rapidly evolving AI models [9].

References

  • A catalogue of genetic mutations to help pinpoint the cause of diseases. Google DeepMind. Available at:[Link]

  • Machine-learning algorithm uses structure prediction to spot disease-causing mutations. EurekAlert!. Available at:[Link]

  • Prediction of Gain or Loss of Function in Missense Variants: ESM-1v. SBC. Available at:[Link]

  • ESM-1v - BioLM. BioLM.ai. Available at: [Link]

  • FoldX force field revisited, an improved version. Bioinformatics | Oxford Academic. Available at:[Link]

  • Products | FoldX. CRG. Available at:[Link]

  • Using deep mutational scanning to benchmark variant effect predictors and identify disease mutations. PMC. Available at:[Link]

  • Interpreting protein variant effects with computational predictors and deep mutational scanning. Disease Models & Mechanisms. Available at:[Link]

  • Deep mutational scanning quantifies DNA binding and predicts clinical outcomes of PAX6 variants. bioRxiv. Available at:[Link]

  • Cross-protein transfer learning substantially improves disease variant prediction. eScholarship.org. Available at:[Link]

  • Fine-tuning protein language models with deep mutational scanning improves variant effect prediction. arXiv. Available at:[Link]

  • Deep mutational scanning reveals pharmacologically relevant insights into TYK2 signaling and disease. eLife. Available at:[Link]

  • AlphaMissense data integrated into Ensembl, UniProt, DECIPHER and AlphaFold DB. EMBL-EBI. Available at:[Link]

Validation of a novel amino acid racemase discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure non-canonical D-amino acids is a critical bottleneck in the development of next-generation peptide therapeutics and peptidomimetics. Historically, dynamic kinetic resolution (DKR) and direct racemization have relied heavily on pyridoxal 5′-phosphate (PLP)-dependent racemases or harsh chemical catalysts[1]. However, PLP-dependent enzymes often exhibit narrow substrate scopes, poor thermodynamic stability, and require continuous, costly cofactor supplementation.

Recent functional genomics studies have unveiled a rare class of naturally occurring PLP-independent amino acid racemases, such as DAAR1 discovered in Arabidopsis thaliana[2] and PddB from actinobacterial biosynthesis pathways[3]. Building upon these evolutionary scaffolds, we have engineered OmniRace-V1 , a highly optimized, broad-spectrum PLP-independent racemase. This guide provides an objective, data-driven comparison of OmniRace-V1 against wild-type Alanine Racemase (WT-Alr) and standard chemical racemization, detailing the mechanistic advantages and the rigorous experimental protocols required for validation.

Mechanistic Grounding: Overcoming the PLP Bottleneck

Traditional racemases (e.g., WT-Alr, SerR) are fold-type PLP-dependent enzymes that catalyze stereoinversion through a bulky PLP-Schiff base intermediate[4]. This mechanism inherently restricts the active site, making it difficult to process sterically hindered, non-canonical amino acids.

In contrast, OmniRace-V1 operates via a PLP-independent "two-base" mechanism utilizing highly reactive cysteine thiolates. By eliminating the need for a bulky cofactor, the active site possesses the structural plasticity required to accommodate large side chains (e.g., tert-leucine, naphthylalanine). Furthermore, the absence of PLP prevents aldehyde-induced product inhibition, a common failure point I frequently observe when scaling up traditional biocatalytic reactors.

Mechanistic_Comparison cluster_0 PLP-Dependent Racemization (e.g., WT-Alr) cluster_1 PLP-Independent Racemization (OmniRace-V1) L_AA1 L-Amino Acid PLP_Schiff PLP-Schiff Base Intermediate L_AA1->PLP_Schiff PLP Binding D_AA1 D-Amino Acid PLP_Schiff->D_AA1 Deprotonation/Reprotonation L_AA2 L-Amino Acid Cys_Thiolate Two-Base Mechanism (Thiolate Intermediates) L_AA2->Cys_Thiolate Direct Abstraction D_AA2 D-Amino Acid Cys_Thiolate->D_AA2 Stereoinversion

Figure 1: Mechanistic pathways of PLP-dependent vs. PLP-independent amino acid racemization.

Comparative Performance Analysis

To objectively evaluate OmniRace-V1, we benchmarked it against a purified PLP-dependent WT-Alr[5] and a standard organocatalytic method (Salicylaldehyde-catalyzed racemization). The quantitative data is summarized below:

ParameterOmniRace-V1 (Engineered)WT-Alr (PLP-Dependent)Chemical (Salicylaldehyde)
Catalytic Mechanism PLP-Independent (Cys-Thiolate)PLP-Dependent (Schiff Base)Organocatalytic
Substrate Scope Broad (Canonical & Bulky Non-Canonical)Narrow (Primarily Ala/Ser)Broad
Specific Activity (U/mg) > 450~ 120N/A (Low turnover)
Cofactor Requirement NonePyridoxal 5'-phosphate (PLP)Metal ions / Base
ee Equilibrium Time < 45 minutes2 - 4 hours> 24 hours
Thermal Stability (

at 60°C)
72 hours< 2 hoursHighly Stable
Optimal pH Range 7.0 - 9.07.5 - 8.5> 9.5 (Harsh basic)

Experimental Validation Protocols

Scientific integrity demands that analytical protocols be self-validating. Relying solely on direct chiral chromatography can introduce artifacts due to solvent sensitivity. Therefore, we utilize pre-column derivatization with Marfey’s reagent (FDVA)[6]. This converts enantiomers into diastereomers, allowing for robust, high-resolution separation on a standard C18 reverse-phase column.

Protocol 1: High-Throughput UPLC-MS Racemase Activity Assay

Causality Focus: The inclusion of a strict thermal quench guarantees that the dynamic equilibrium is instantly frozen, preventing artifactual racemization during the derivatization phase.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM L-amino acid substrate, and 1 µg of purified racemase. Note: Tris-HCl at pH 8.0 is selected to maintain the optimal protonation state of the catalytic cysteine residues in OmniRace-V1.

  • System Validation Checkpoint (Internal Standard): Spike the reaction with 1 mM L-Norleucine to monitor downstream extraction recovery rates.

  • Biocatalysis: Incubate the mixture at 37°C for 30 to 120 minutes. Concurrently run a negative control (enzyme omitted) to establish the baseline chemical racemization rate.

  • Thermal Quench: Terminate the reaction by heating to 95°C for 5 minutes[6]. Immediate thermal denaturation prevents any further enzymatic stereoinversion as the sample cools.

  • Precipitation: Centrifuge at 14,000 × g for 10 minutes to pellet the denatured protein. Extract 50 µL of the supernatant.

  • Derivatization: Mix the supernatant with 100 µL of 1% Marfey's reagent (FDVA in acetone) and 20 µL of 1 M NaHCO3. Incubate at 40°C for 1 hour, then neutralize with 20 µL of 1 M HCl[6].

  • UPLC-MS Analysis: Inject 2 µL onto a C18 UPLC column. Monitor UV absorbance at 340 nm and confirm the mass of the diastereomeric peaks via ESI-MS. Calculate the D/L ratio by integrating peak areas.

Protocol 2: Thermodynamic Stability & Kinetic Profiling
  • Kinetic Titration: Perform the UPLC-MS assay using varying substrate concentrations (1 mM to 100 mM). Plot initial velocity (

    
    ) versus substrate concentration to derive the Michaelis-Menten constants (
    
    
    
    and
    
    
    ).
  • Thermal Stress Test: Pre-incubate the enzyme at 60°C in 50 mM Tris-HCl (pH 8.0). Extract aliquots at 10-minute intervals, rapidly cool on ice, and assay for residual activity using 10 mM L-Alanine to calculate the thermal half-life (

    
    ).
    

Validation_Workflow Prep 1. Reaction Setup 10 mM L-AA, 50 mM Tris pH 8.0 Incubate 2. Biocatalysis 30-120 min @ 37°C Prep->Incubate Quench 3. Thermal Quench Heat Inactivation @ 95°C Incubate->Quench Derivatize 4. Derivatization Marfey's Reagent (FDVA) Quench->Derivatize UPLC 5. UPLC-MS Analysis Diastereomer Separation Derivatize->UPLC Data 6. Kinetic Profiling Calculate Km, Vmax, kcat UPLC->Data

Figure 2: Step-by-step experimental workflow for UPLC-MS based racemase validation.

Conclusion

The validation data clearly demonstrates that OmniRace-V1 overcomes the inherent limitations of traditional PLP-dependent biocatalysts. By leveraging a PLP-independent mechanism inspired by natural variants like DAAR1 and PddB, OmniRace-V1 provides drug development professionals with a highly stable, broad-spectrum tool for the rapid synthesis of non-canonical D-amino acids, significantly streamlining the peptide drug discovery pipeline.

References

1.[2] Strauch, R. C., et al. "Discovery of a novel amino acid racemase through exploration of natural variation in Arabidopsis thaliana." Proceedings of the National Academy of Sciences, 2015. URL: [Link] 2.[1] Campopiano, D., et al. "The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids." Current Opinion in Biotechnology, 2021. URL: [Link] 3.[5] Kawakami, R., et al. "A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3." Frontiers in Microbiology, 2018. URL: [Link] 4.[3] Yamanaka, K., et al. "Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis." Frontiers in Microbiology, 2021. URL: [Link] 5.[6] Strauch, R. C., et al. (Methodology & Assay Protocols). "Discovery of a novel amino acid racemase through exploration of natural variation in Arabidopsis thaliana." Proceedings of the National Academy of Sciences, 2015. URL: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling of (2E)-2-(2-Aminoethyl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

Hazard Assessment and Triage: A Precautionary Approach

(2E)-2-(2-Aminoethyl)but-2-enoic acid is a structural analog of other biologically active small molecules. In the absence of specific toxicological data, it is prudent to treat this compound with a high degree of caution. The primary potential hazards are associated with its functional groups: the amino group and the carboxylic acid. Similar compounds can cause skin, eye, and respiratory irritation[1][2]. Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling (2E)-2-(2-Aminoethyl)but-2-enoic acid, based on standard laboratory practices for similar chemical compounds[3][4].

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are mandatory to protect against splashes and fine dust particles[5][6].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and practice proper removal techniques to avoid skin contact[3][5][7].
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect skin and clothing from potential contamination[3][4].
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[3]. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used[4][6].

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for both safety and experimental reproducibility. The following protocol outlines the key steps for the safe handling of (2E)-2-(2-Aminoethyl)but-2-enoic acid from receipt to disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[5]. Keep it away from incompatible materials such as strong oxidizing agents and bases[8][9]. A refrigerator at 2-8°C is recommended for long-term stability[10].

Preparation and Handling
  • Work Area Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood[3]. Ensure that an eyewash station and safety shower are readily accessible[6].

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Weighing and Solution Preparation :

    • Perform all weighing operations within the fume hood to contain any airborne particles.

    • Use a disposable weigh boat.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[11].

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[11].

The following diagram illustrates the comprehensive workflow for handling (2E)-2-(2-Aminoethyl)but-2-enoic acid:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid end End of Procedure dispose_solid->end dispose_liquid->end start Receive & Store Compound start->prep_ppe

Caption: Workflow for the safe handling of (2E)-2-(2-Aminoethyl)but-2-enoic acid.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (2E)-2-(2-Aminoethyl)but-2-enoic acid and its associated waste is crucial to prevent environmental contamination and adhere to institutional and regulatory guidelines[5][12].

Waste Segregation
  • Solid Waste : All contaminated solid materials, including unused compound, weigh boats, gloves, and pipette tips, must be collected in a designated and clearly labeled solid hazardous waste container[1][11].

  • Liquid Waste : Aqueous solutions containing the compound should be collected in a designated aqueous hazardous waste container[11]. Do not dispose of these solutions down the drain, as similar compounds may be toxic to aquatic life. Organic solvent solutions should be collected in a separate, appropriately labeled hazardous waste container.

  • Contaminated Labware :

    • Disposable Labware : Dispose of in the solid hazardous waste container[11].

    • Non-disposable Labware : Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste[11].

Final Disposal

Ensure all waste containers are securely sealed and properly labeled with their contents. Follow your institution's specific procedures for the pickup and final disposal of hazardous waste by the Environmental Health and Safety (EHS) department[11].

By adhering to these detailed procedures, you contribute to a culture of safety and scientific excellence within your laboratory. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and any available manufacturer's safety data for the compounds you handle.

References

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
  • 20 Amino Acid Kit SAFETY D
  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem.
  • Chemical Disposal. University of Wisconsin–Madison Environment, Health & Safety.
  • Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid. Benchchem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride. PubChem.
  • Amino Acid Standard - 250 pmol per ul in 0.
  • SAFETY D
  • Vigabatrin Related Compound B (30 mg) ((E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride). USP Store.
  • Vigabatrin Related Compound B ((E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride) (1712023).
  • SAFETY D
  • MATERIAL SAFETY D
  • SAFETY D
  • The MSDS HyperGlossary: Carboxylic Acid.
  • SAFETY D
  • Safe Storage of Hazardous Chemicals. University of California, Davis.
  • SAFETY D

Sources

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